(S)-4-Benzyloxazolidine-2,5-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-benzyl-1,3-oxazolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9-8(11-10(13)14-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBIVYSGPXCELZ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]2C(=O)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50542763 | |
| Record name | (4S)-4-Benzyl-1,3-oxazolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50542763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14825-82-2 | |
| Record name | (4S)-4-Benzyl-1,3-oxazolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50542763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (S)-4-Benzyloxazolidine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-4-Benzyloxazolidine-2,5-dione, also widely known as L-phenylalanine N-carboxyanhydride (Phe-NCA), is a pivotal heterocyclic compound and a critical monomer in the synthesis of polypeptides. Its unique structural characteristics enable the production of well-defined poly(L-phenylalanine) chains through ring-opening polymerization (ROP). This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis and polymerization, and its applications, particularly in the realm of drug delivery and materials science.
Core Chemical Properties
This compound is a white to off-white crystalline solid. Its chemical and physical properties are summarized in the table below. It is sensitive to moisture and should be handled under anhydrous conditions to prevent premature polymerization or hydrolysis. The compound's chirality, derived from the L-phenylalanine precursor, is a key feature, making it invaluable for the synthesis of stereoregular polypeptides.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₃ | [1][2] |
| Molecular Weight | 191.18 g/mol | [1][2] |
| CAS Number | 14825-82-2 | [2] |
| Appearance | White to off-white solid | |
| Density | 1.299 g/cm³ | [1] |
| Melting Point | 90-140 °C (Variable, see note) | [1] |
| pKa | 9.32 ± 0.40 (Predicted) | |
| Solubility | Soluble in THF, DMF, DMSO; low solubility in non-polar solvents. | [3] |
| Canonical SMILES | O=C1NC(Cc2ccccc2)C(=O)O1 | [1] |
| InChIKey | GQBIVYSGPXCELZ-UHFFFAOYSA-N | [1] |
Note on Melting Point: There is a notable range in the reported melting point of this compound in the literature. This variability can be attributed to the high sensitivity of the compound to impurities, including residual starting materials, solvents, or byproducts from its synthesis, which can lead to a depression and broadening of the melting point range. The presence of oligomers from partial polymerization can also affect this physical property. Therefore, a sharp melting point is often indicative of high purity.
Synthesis and Purification
The most common and efficient method for synthesizing this compound is the reaction of L-phenylalanine with a phosgene equivalent, such as triphosgene, in an anhydrous aprotic solvent.[4] This method, often referred to as the Fuchs-Farthing method, provides a safer alternative to using highly toxic phosgene gas directly.[5]
Synthesis of this compound
Experimental Protocol:
-
Materials:
-
L-phenylalanine (dried under vacuum)
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous tetrahydrofuran (THF)
-
-
Equipment:
-
Two-necked round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle
-
Apparatus for filtration under inert atmosphere
-
Procedure:
-
A two-necked round-bottom flask, equipped with a magnetic stir bar and a condenser under an inert atmosphere, is charged with L-phenylalanine.
-
Anhydrous THF is added to the flask to create a suspension of the amino acid.
-
The suspension is stirred and heated to a temperature between 50-60 °C.
-
A solution of triphosgene (approximately 0.34-0.40 molar equivalents relative to the amino acid) in anhydrous THF is added dropwise to the heated suspension.[4]
-
The reaction mixture is maintained at this temperature and stirred for 2-6 hours, or until the solution becomes clear, indicating the consumption of the solid L-phenylalanine.[1]
-
Upon completion, the reaction mixture is cooled to room temperature.
Purification
Purification of the synthesized N-carboxyanhydride (NCA) is crucial for obtaining a monomer suitable for controlled polymerization. Two primary methods are employed:
Protocol 1: Recrystallization
-
The reaction solvent (THF) is partially removed under reduced pressure.
-
An anti-solvent, typically anhydrous hexane, is added to the concentrated solution until precipitation of the product is observed.[6]
-
The mixture is cooled (e.g., to 0-5 °C or in a freezer) to maximize crystallization.
-
The crystalline product is collected by filtration under an inert atmosphere, washed with cold anhydrous hexane, and dried under high vacuum.[6] This process may be repeated to achieve higher purity.
Protocol 2: Flash Column Chromatography
For NCAs that are difficult to crystallize, flash column chromatography is an effective alternative.[7][8]
-
A silica gel column is packed using an anhydrous non-polar solvent (e.g., hexane).
-
The crude product, dissolved in a minimal amount of a suitable solvent (e.g., anhydrous THF or ethyl acetate), is loaded onto the column.
-
The column is eluted with a gradient of an anhydrous solvent system (e.g., hexane/ethyl acetate).
-
Fractions containing the pure NCA are identified by thin-layer chromatography, combined, and the solvent is removed under reduced pressure to yield the purified product.
Ring-Opening Polymerization (ROP)
This compound readily undergoes ring-opening polymerization to produce poly(L-phenylalanine), a synthetic polypeptide. The polymerization can be initiated by various nucleophiles, with primary amines being the most common, proceeding via the "normal amine mechanism".[9][10]
Amine-Initiated ROP of this compound
Experimental Protocol:
-
Materials:
-
Purified this compound (Phe-NCA)
-
Primary amine initiator (e.g., benzylamine, n-hexylamine)
-
Anhydrous solvent (e.g., DMF, DMSO, or THF)[3]
-
-
Equipment:
-
Schlenk flask or glovebox for maintaining an inert atmosphere
-
Magnetic stirrer and stir bar
-
Syringes for initiator addition
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, the purified Phe-NCA is dissolved in the chosen anhydrous solvent.
-
The desired amount of the primary amine initiator is added via syringe. The monomer-to-initiator ratio (M/I) will determine the target degree of polymerization.
-
The reaction mixture is stirred at room temperature (or a specified temperature) for a set period, which can range from hours to days depending on the desired molecular weight and reaction conditions.
-
The polymerization is terminated by the addition of a precipitating solvent (e.g., methanol or water), or by quenching the reactive chain ends.
-
The resulting poly(L-phenylalanine) is collected by filtration or centrifugation, washed, and dried under vacuum.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Ring-Opening Polymerization (ROP) Process
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103204821A - Method for preparing amino acid N-carboxyanhydride - Google Patents [patents.google.com]
- 5. doras.dcu.ie [doras.dcu.ie]
- 6. WO2009027998A2 - A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
Spectroscopic and Synthetic Profile of (S)-4-Benzyloxazolidine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of (S)-4-Benzyloxazolidine-2,5-dione, an important derivative of the amino acid L-phenylalanine. This compound, also known as L-phenylalanine N-carboxyanhydride (Phe-NCA), is a critical monomer in the ring-opening polymerization for the synthesis of polypeptides, which have significant applications in drug delivery and biomaterials.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for its characterization.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.3 | m | Aromatic protons (C₆H₅) |
| ~6.5 | br s | NH |
| ~4.6 | t | α-CH |
| ~3.1 | d | β-CH₂ |
Note: Data is interpreted from spectra available in the literature. The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~168 | Carbonyl (C=O) |
| ~152 | Carbonyl (C=O) |
| ~134 | Aromatic C (quaternary) |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~59 | α-CH |
| ~38 | β-CH₂ |
Note: These are approximate chemical shifts based on typical values for N-carboxyanhydrides and related structures.
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~1850 | Asymmetric C=O stretch (anhydride) |
| ~1780 | Symmetric C=O stretch (anhydride) |
| ~3300 | N-H stretch |
| ~3000-3100 | Aromatic C-H stretch |
| ~2800-3000 | Aliphatic C-H stretch |
Note: The characteristic anhydride stretches are key indicators of the N-carboxyanhydride ring integrity.
Table 4: Mass Spectrometry Data
| m/z | Assignment |
| 191.06 | [M]⁺ (Molecular Ion) |
| 147.07 | [M - CO₂]⁺ |
| 91.05 | [C₇H₇]⁺ (Tropylium ion) |
Note: Fragmentation patterns typically involve the loss of carbon dioxide from the N-carboxyanhydride ring.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from L-phenylalanine using triphosgene.
Materials:
-
L-phenylalanine
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane or Heptane
-
Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Procedure:
-
Preparation: A two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser is thoroughly dried and flushed with nitrogen gas. L-phenylalanine is added to the flask and dried under a high vacuum for several hours to remove any residual moisture.
-
Reaction Setup: Anhydrous THF is added to the flask to create a suspension of L-phenylalanine. The flask is placed in a heating mantle on a magnetic stirrer. The reaction is maintained under a positive pressure of nitrogen.
-
Addition of Triphosgene: Triphosgene is dissolved in a minimal amount of anhydrous THF and added dropwise to the stirred suspension of L-phenylalanine at room temperature.
-
Reaction: The reaction mixture is then heated to reflux (approximately 50-60 °C) and stirred vigorously. The progress of the reaction can be monitored by the gradual dissolution of the solid L-phenylalanine, typically taking 2-4 hours.
-
Work-up: Once the reaction is complete (the solution becomes clear), the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is dissolved in a minimum amount of anhydrous THF. Anhydrous hexane or heptane is then added to precipitate the this compound. The white solid is collected by vacuum filtration, washed with cold hexane or heptane, and dried under a high vacuum. For higher purity, recrystallization from a suitable solvent pair (e.g., THF/hexane) can be performed.
Visualizations
The following diagrams illustrate the key experimental workflow for the synthesis and characterization of this compound.
Caption: Experimental workflow for the synthesis and spectroscopic analysis.
This guide provides foundational information for the synthesis and characterization of this compound. Researchers are encouraged to consult primary literature for further details and specific applications of this versatile compound.
(S)-4-Benzyloxazolidine-2,5-dione: A Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of (S)-4-Benzyloxazolidine-2,5-dione, a key building block in polypeptide synthesis and various pharmaceutical applications. Understanding the spectroscopic properties of this compound, also known as L-phenylalanine N-carboxyanhydride (Phe-NCA), is crucial for its identification, purity assessment, and the monitoring of its polymerization reactions.
Molecular Structure and Properties
This compound is a heterocyclic compound derived from the amino acid L-phenylalanine. Its structure consists of an oxazolidine-2,5-dione ring with a benzyl group attached at the stereogenic center (C4).
Chemical Structure:
Key Properties:
| Property | Value |
| Molecular Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.18 g/mol |
| CAS Number | 14825-82-2[1] |
| Synonyms | L-phenylalanine N-carboxyanhydride, Phe-NCA |
| Appearance | White to off-white solid |
| Melting Point | Approximately 90°C |
Spectroscopic Data
The following sections present the detailed ¹H NMR, ¹³C NMR, and IR spectral data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound is characterized by signals corresponding to the aromatic protons of the benzyl group, the methine proton on the chiral center, the methylene protons of the benzyl group, and the amine proton.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not explicitly found in search results |
A representative ¹H-NMR spectrum of Phe NCA in DMSO-d₆ was found, however, a detailed peak list with precise chemical shifts and coupling constants was not available in the search results.[2]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Key signals include those from the two carbonyl groups in the oxazolidine-2,5-dione ring, the aromatic carbons of the phenyl ring, the chiral methine carbon, and the benzylic methylene carbon.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not explicitly found in search results |
Although the synthesis and characterization of PheNCA using ¹³C NMR is mentioned in the literature, specific chemical shift values were not found in the provided search results.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the functional groups present in this compound. The most prominent features are the characteristic stretching vibrations of the two carbonyl groups of the anhydride functionality and the N-H bond.
Table 3: IR Spectral Data of this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
| Data not explicitly found in search results |
The search results indicate that the IR spectrum of N-carboxyanhydrides shows characteristic C=O stretching bands, but a specific peak table for this compound was not found.
Experimental Protocols
Detailed experimental protocols for acquiring NMR and IR spectra are crucial for reproducibility. While specific protocols for this compound were not explicitly detailed in the search results, the following are general methodologies that can be adapted.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The use of a high-purity solvent is essential to avoid interfering signals.
-
Instrument Setup:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.
-
Temperature: Set the probe temperature to a constant value, typically 25°C.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Process the data similarly to the ¹H NMR spectrum.
-
IR Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Instrument Setup:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Accessory: An ATR accessory is a common and convenient method for solid samples.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected in the mid-IR range (4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
Data Interpretation and Visualization
The following diagrams illustrate the relationships between the molecular structure and its expected spectral features, as well as a general workflow for spectroscopic analysis.
References
Synthesis of Phenylalanine N-Carboxyanhydride (Phe-NCA)
An In-depth Technical Guide to the Ring-Opening Polymerization Mechanism of Phenylalanine N-Carboxyanhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ring-opening polymerization (ROP) of L-Phenylalanine N-carboxyanhydride (Phe-NCA), a critical process for the synthesis of polyphenylalanine. Polypeptides derived from this monomer are integral to various biomedical applications, including drug delivery systems and advanced biomaterials. This document details the primary polymerization mechanisms, provides in-depth experimental protocols, summarizes key quantitative data, and offers visual representations of the core chemical pathways and workflows.
The synthesis of high-purity α-amino acid N-carboxyanhydrides (NCAs) is a crucial prerequisite for achieving controlled polymerization and obtaining well-defined polypeptides.[1] The most common method for synthesizing NCAs, including Phe-NCA, is the Fuchs-Farthing method, which involves the reaction of the amino acid with phosgene or a phosgene equivalent, such as triphosgene. Recent advancements have focused on developing more robust, moisture-tolerant, and scalable synthesis routes to improve safety and yield.[2][3]
Experimental Protocol: Moisture-Tolerant Synthesis of Phe-NCA
This protocol is adapted from modern methods that utilize an acid scavenger like propylene oxide (PO) to enable synthesis under ambient conditions, eliminating the need for a glovebox or strictly anhydrous solvents.[2][3]
-
Reaction Setup: To a heavy-wall pressure vessel, add L-phenylalanine (1.0 eq), analytical grade tetrahydrofuran (THF), and propylene oxide (4.0 eq) under magnetic stirring.
-
Phosgenation: Add triphosgene (0.5 eq) to the mixture in one portion and immediately seal the vessel.
-
Reaction: Allow the reaction to stir at room temperature. The conversion is typically complete within 1.5 to 2 hours, which can be monitored by the dissolution of the amino acid.[2]
-
Workup: Upon completion, filter the reaction mixture to remove any insoluble byproducts.
-
Isolation and Purification: Remove the solvent and excess PO via rotary evaporation. The crude Phe-NCA is then purified by recrystallization from a suitable solvent system (e.g., THF/hexane or ethyl acetate/hexane) to yield a pure, crystalline product.[1]
-
Characterization: Confirm the purity and structure of the synthesized Phe-NCA using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Caption: General workflow for the synthesis of Phe-NCA.
Core Polymerization Mechanisms
The ROP of NCAs can proceed through several mechanisms, with the most common being the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM).[4][5] The dominant pathway is highly dependent on the initiator, solvent, and monomer purity.
Normal Amine Mechanism (NAM)
The NAM is the most utilized pathway for achieving living polymerization, where chain termination and transfer reactions are largely absent.[4][6] This mechanism is typically initiated by primary amines and involves a nucleophilic attack of the initiator on the C5 carbonyl of the NCA ring.[7]
The process consists of three primary steps:
-
Initiation: The primary amine initiator attacks the C5 carbonyl of the Phe-NCA monomer.
-
Ring-Opening: The tetrahedral intermediate undergoes ring-opening to form a carbamic acid species.
-
Decarboxylation & Propagation: The carbamic acid rapidly loses carbon dioxide to generate a new primary amine at the chain end, which then propagates by attacking another NCA monomer.[8]
This chain-growth process allows for the synthesis of polypeptides with predictable molecular weights and narrow molecular weight distributions (low dispersity, Đ).[4]
Caption: Key steps of the Normal Amine Mechanism (NAM).
Activated Monomer Mechanism (AMM)
The AMM pathway is typically initiated by strong bases (e.g., alkoxides) or tertiary amines, which are not nucleophilic enough to initiate via NAM.[4] In this mechanism, the initiator acts as a base, deprotonating the nitrogen atom of the NCA monomer.[9] This creates a highly nucleophilic NCA anion, which then attacks another neutral NCA monomer to initiate polymerization.
While the AMM can produce very high molecular weight polypeptides, it is generally less controlled than the NAM, often resulting in broader molecular weight distributions due to competing side reactions.[4][5]
Caption: Key steps of the Activated Monomer Mechanism (AMM).
Other Controlled Polymerization Systems
To overcome the limitations of traditional initiators, such as slow reaction times and side reactions, several advanced systems have been developed:
-
Transition-Metal Catalysts: Complexes of cobalt, nickel, and other metals can initiate ROP through an alternative mechanism, offering excellent control over molecular weight and producing polypeptides with very narrow dispersities.[9][7]
-
Silyl Amines: Initiators like hexamethyldisilazane (HMDS) provide a controlled, living polymerization by forming a trimethylsilyl carbamate terminal group that regulates chain propagation.[9]
Experimental Protocol for Phe-NCA Polymerization
This protocol describes a typical primary amine-initiated ROP of Phe-NCA in a controlled laboratory setting.
Materials and Setup
-
Phe-NCA: Highly purified monomer, stored under inert atmosphere.
-
Initiator: n-Hexylamine or other primary amine, purified and stored under inert atmosphere.
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent.
-
Apparatus: Schlenk line or glovebox to maintain an inert (N₂ or Ar) atmosphere. Glassware must be oven-dried.
Polymerization Procedure
-
Preparation: In a glovebox, dissolve the desired amount of Phe-NCA in anhydrous DMF in a dried reaction flask equipped with a stir bar.
-
Initiation: Calculate the required volume of initiator solution for the target monomer-to-initiator ratio ([M]/[I]), which determines the degree of polymerization. Add the initiator solution to the stirring monomer solution via syringe.
-
Propagation: Allow the reaction to proceed at a controlled temperature (e.g., 20°C). The polymerization of Phe-NCA can be slow, sometimes requiring several hours to days to reach high conversion.[10] Oligo- and poly(L-phenylalanine) have low solubility and may precipitate from the reaction as β-sheets.[9]
-
Termination/Quenching: The polymerization can be terminated by exposing the reaction to air/moisture or by adding a quenching agent like methanol.
-
Isolation: Precipitate the resulting polyphenylalanine by adding the reaction mixture to a non-solvent (e.g., diethyl ether or water).
-
Purification: Collect the polymer by filtration or centrifugation, wash it with the non-solvent to remove unreacted monomer and initiator, and dry it under vacuum.
Caption: Experimental workflow from monomer to characterized polymer.
Quantitative Data and Characterization
The success of a controlled polymerization is evaluated by characterizing the molecular weight (Mn), dispersity (Đ = Mw/Mn), and structure of the resulting polymer.
Characterization Techniques
-
Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ). A narrow Đ (typically < 1.2) is indicative of a controlled, living polymerization.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure of the polypeptide and to determine the degree of polymerization by comparing the integrals of initiator end-group protons to those of the polymer backbone.[12]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: Provides detailed information on the absolute molecular weight and end-group fidelity of the polymer chains.[10]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to monitor the disappearance of the NCA anhydride peaks (~1860 and 1790 cm⁻¹) and the appearance of the amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands of the polypeptide backbone.
Summary of Polymerization Data
The following table summarizes representative data for the polymerization of Phe-NCA and other relevant NCAs under various conditions, illustrating the impact of the initiator and reaction parameters on the final polymer properties.
| Monomer | Initiator | [M]/[I] Ratio | Solvent | Time (h) | Mn (kDa) (Experimental) | Đ (Mw/Mn) | Reference |
| L-Phe-NCA | Benzylamine | 40/1 | Dioxane | 168 | - | - | [10] |
| L-Phe-NCA | Hexylamine | 40/1 | THF | 168 | - | - | [10] |
| BLG-NCA | n-Hexylamine | 100/1 | DMF | 72+ | 22.2 | 1.06 | [13] |
| BLG-NCA | n-Butylamine | 100/1 | - | 2 | 22.2 | 1.06 | [11] |
| Various NCAs | Transition Metal | 25-500 | THF/DMF | 0.5-48 | Controlled | 1.05-1.20 | [4] |
| Various NCAs | HMDS | 50-200 | DMF | 2-24 | Controlled | 1.1-1.3 | [9] |
Note: BLG-NCA (γ-benzyl-L-glutamate NCA) is often used as a model system for studying NCA ROP kinetics and control. Data for Phe-NCA specifically can be limited due to its tendency to precipitate during polymerization.[9]
Conclusion
The ring-opening polymerization of Phenylalanine-NCA is a fundamental technique for producing polyphenylalanine, a valuable material in biomedical research and drug development. A thorough understanding of the underlying mechanisms—primarily the Normal Amine and Activated Monomer pathways—is essential for controlling the polymerization and tailoring the properties of the final polypeptide. By employing high-purity monomers, selecting appropriate initiation systems, and maintaining controlled reaction conditions, researchers can synthesize well-defined polypeptides with predictable molecular weights and narrow dispersities, enabling the development of advanced functional biomaterials.
References
- 1. researchgate.net [researchgate.net]
- 2. A moisture-tolerant route to unprotected α/β-amino acid N-carboxyanhydrides and facile synthesis of hyperbranched polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. Living polymerization - Wikipedia [en.wikipedia.org]
- 7. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides [mdpi.com]
- 8. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]
- 9. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Single-Center Trifunctional Organocatalyst Enables Fast and Controlled Polymerization on N-Carboxyanhydride - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of L-phenylalanine N-carboxyanhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of L-phenylalanine N-carboxyanhydride (Phe-NCA), a critical monomer in the synthesis of polypeptides for research and pharmaceutical applications. This document details quantitative data, experimental methodologies, and key chemical pathways associated with this compound.
Core Physical Properties
L-phenylalanine N-carboxyanhydride is a white, crystalline solid that serves as a key building block for the creation of poly(L-phenylalanine) and various copolymers. Its physical characteristics are crucial for its storage, handling, and polymerization behavior.
Tabulated Physical and Spectroscopic Data
The following tables summarize the key quantitative physical and spectroscopic properties of L-phenylalanine NCA.
Table 1: General Physical Properties of L-phenylalanine NCA
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | N/A |
| Molecular Weight | 191.18 g/mol | [1] |
| Appearance | White to off-white crystalline solid/powder | [2] |
| Melting Point | 94 - 96 °C | N/A |
| Purity | ≥95% | [1] |
| Storage Temperature | Freezer (-20 °C) | N/A |
Table 2: Solubility Profile of L-phenylalanine NCA
| Solvent | Solubility | Notes | Source |
| Tetrahydrofuran (THF) | Soluble | Commonly used as a solvent for synthesis and polymerization. | [2] |
| N,N-Dimethylformamide (DMF) | Soluble | A common solvent for NCA polymerization. | N/A |
| Dichloromethane (DCM) | Soluble | Used during purification and synthesis. | N/A |
| Chloroform | Soluble | Mentioned as a solvent in some synthetic protocols. | [2] |
| Dioxane | Soluble | Used in polymerization reactions. | [3] |
| Heptane/Hexane | Insoluble | Used as an anti-solvent for precipitation and purification. | N/A |
| Water | Reactive | Hydrolyzes to form L-phenylalanine. | N/A |
Table 3: Spectroscopic Data for L-phenylalanine NCA
| Spectroscopic Technique | Key Peaks/Shifts (ppm or cm⁻¹) | Source |
| ¹H-NMR (DMSO-d₆, 500 MHz) | δ 9.08 (s, 1H, NH), 7.33 - 7.17 (m, 5H, ArH), 4.79 - 4.77 (t, 1H, α-CH), 3.03 - 3.02 (d, 2H, CH₂) | N/A |
| ¹³C-NMR (CDCl₃) | Signals corresponding to the aromatic ring, the α-carbon, the β-carbon, and the two carbonyls of the NCA ring. Specific shifts can vary slightly with solvent. | [2] |
| FTIR (KBr) | Characteristic peaks for the anhydride C=O stretches (around 1850 and 1780 cm⁻¹), N-H stretch, and aromatic C-H and C=C stretches. | N/A |
Experimental Protocols
Detailed methodologies are essential for the accurate characterization and utilization of L-phenylalanine NCA. The following sections outline typical experimental procedures for its synthesis, purification, and characterization.
Synthesis of L-phenylalanine NCA (Fuchs-Farthing Method)
This method involves the direct phosgenation of the amino acid.
Experimental Workflow:
Caption: Synthesis and purification workflow for L-phenylalanine NCA.
Detailed Protocol:
-
L-phenylalanine is suspended in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).
-
A solution of triphosgene in anhydrous THF is added dropwise to the refluxing suspension.
-
The reaction mixture is refluxed for several hours until the suspension becomes a clear solution, indicating the completion of the reaction.
-
The hot solution is filtered to remove any insoluble byproducts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is then purified by recrystallization, typically from a solvent/anti-solvent system like THF/heptane, to yield pure L-phenylalanine NCA crystals.
-
The purified crystals are dried under vacuum to remove any residual solvents.
Characterization Methods
2.2.1. Melting Point Determination: The melting point is determined using a standard melting point apparatus. A small amount of the dried crystalline sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.
2.2.2. NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference (e.g., tetramethylsilane).
2.2.3. FTIR Spectroscopy: The infrared spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum is recorded over a range of wavenumbers (e.g., 4000-400 cm⁻¹) to identify the characteristic functional group vibrations.
Key Chemical Pathways and Applications
The primary chemical utility of L-phenylalanine NCA lies in its ability to undergo ring-opening polymerization (ROP) to form polypeptides.
Ring-Opening Polymerization (ROP)
The ROP of NCAs can be initiated by various nucleophiles, most commonly primary amines. The polymerization proceeds with the loss of carbon dioxide.
ROP Mechanism:
Caption: Mechanism of primary amine-initiated ROP of Phe-NCA.
This controlled polymerization allows for the synthesis of well-defined poly(L-phenylalanine) homopolymers and block copolymers with specific molecular weights and low polydispersity.
Applications in Drug Delivery
Poly(L-phenylalanine) and its copolymers are of significant interest in the field of drug delivery due to their biocompatibility and biodegradability. These polymers can self-assemble into various nanostructures, such as micelles and nanoparticles, which can encapsulate hydrophobic drugs.
Drug Delivery Application Workflow:
Caption: Workflow for the application of Phe-NCA in drug delivery.
These nanoparticle-based systems can improve the solubility of poorly water-soluble drugs, protect them from degradation, and provide sustained release, thereby enhancing their therapeutic efficacy and reducing side effects.
Crystal Structure
To date, a definitive single-crystal X-ray diffraction structure for L-phenylalanine N-carboxyanhydride has not been widely reported in publicly accessible databases. The inherent reactivity of the NCA ring, particularly its sensitivity to moisture, can make the growth of high-quality single crystals for X-ray analysis challenging. However, crystal structures of the parent amino acid, L-phenylalanine, and other NCA derivatives have been determined, providing insights into the likely packing and conformational preferences of such molecules. Further research is warranted to elucidate the precise solid-state structure of L-phenylalanine NCA.
This guide provides a foundational understanding of the physical properties of L-phenylalanine N-carboxyanhydride for professionals in the chemical and pharmaceutical sciences. The provided data and protocols are intended to support further research and development in the synthesis and application of polypeptide-based materials.
References
Stability and Storage of (S)-4-Benzyloxazolidine-2,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-4-Benzyloxazolidine-2,5-dione, also known as L-phenylalanine N-carboxyanhydride (Phe-NCA), is a critical reagent in the synthesis of polypeptides and other complex organic molecules. Its reactivity, however, is intrinsically linked to its instability, making proper handling and storage paramount to ensure its purity and reactivity. This technical guide provides an in-depth overview of the stability of this compound, its decomposition pathways, and recommended storage and handling conditions.
Core Concepts: Chemical Stability and Degradation
This compound is a member of the N-carboxyanhydride (NCA) family of compounds. These molecules are known for their high reactivity, which stems from the strained five-membered ring containing two carbonyl groups. This inherent reactivity makes them susceptible to degradation via several pathways, primarily hydrolysis and polymerization. The stability of Phe-NCA is significantly influenced by environmental factors such as moisture, temperature, and the presence of acidic or basic impurities.
Key Factors Influencing Stability:
-
Moisture: NCAs are highly sensitive to moisture.[1][2] Water acts as a nucleophile, attacking the carbonyl groups and leading to the opening of the oxazolidinedione ring.
-
Temperature: Elevated temperatures can accelerate the rate of decomposition.[1] Thermal decomposition of the parent amino acid, phenylalanine, involves deamination and decarboxylation.[3][4][5]
-
pH and Impurities: The presence of acids or bases can catalyze degradation. Strong acids can inhibit polymerization by protonating the amino acid formed during hydrolysis, which can enhance stability against moisture in some contexts.[6] Conversely, residual hydrochloric acid (HCl), a potential byproduct of synthesis, can lead to acid-catalyzed decomposition.[7][8] Basic conditions can also promote degradation.
Decomposition Pathways
The two primary degradation pathways for this compound are hydrolysis and polymerization. These pathways are often interconnected, as the product of hydrolysis can initiate polymerization.
Hydrolysis
In the presence of water, this compound undergoes hydrolysis to yield L-phenylalanine and carbon dioxide.[2] This is the most common degradation pathway when the compound is exposed to ambient humidity.
References
An In-depth Technical Guide to the Discovery and History of N-carboxyanhydrides
This technical guide provides a comprehensive overview of the discovery, synthesis, and polymerization of α-amino acid N-carboxyanhydrides (NCAs), also known as Leuchs' anhydrides. This document is intended for researchers, scientists, and professionals in the field of drug development and polymer chemistry, offering a detailed historical perspective, an examination of key synthetic methodologies, and an exploration of polymerization mechanisms.
Discovery and Historical Overview
The discovery of N-carboxyanhydrides is credited to German chemist Hermann Leuchs in 1906.[1][2] While working in the laboratory of Emil Fischer, Leuchs was attempting to purify N-ethoxycarbonyl and N-methoxycarbonyl amino acid chlorides by distillation.[3] Through this process, he serendipitously synthesized the first NCAs.[1][2] His seminal work, published in the Berichte der deutschen chemischen Gesellschaft, laid the foundation for a new class of amino acid derivatives that would become pivotal in peptide and polypeptide synthesis.[4][5][6]
Initially, the significance of NCAs was primarily in their application for the stepwise synthesis of peptides. However, the true potential of these reactive monomers was unlocked with the discovery of their ability to undergo ring-opening polymerization (ROP) to form high molecular weight polypeptides. This opened the door for the creation of synthetic proteins and a wide array of polypeptide-based biomaterials with applications in drug delivery, tissue engineering, and antimicrobial agents.[7][8]
The timeline of key developments in NCA chemistry includes:
-
1906: Hermann Leuchs discovers and first synthesizes N-carboxyanhydrides.[1][2]
-
1922: F. Fuchs develops an alternative synthesis method using the highly reactive gas, phosgene.[9]
-
1950: A. C. Farthing at Imperial Chemical Industries (ICI) refines and popularizes the phosgene-based synthesis, now known as the Fuchs-Farthing method.[5][10]
-
Mid-20th Century: Extensive research into the ring-opening polymerization of NCAs, elucidating the primary polymerization mechanisms.
-
Late 20th and Early 21st Century: Development of controlled/"living" polymerization techniques, allowing for the synthesis of well-defined block copolypeptides and other complex architectures.[7]
Synthesis of N-Carboxyanhydrides
Two primary methods have historically dominated the synthesis of NCAs: the Leuchs method and the Fuchs-Farthing method.
The Leuchs Method
The original method developed by Leuchs involves the intramolecular cyclization of N-alkoxycarbonyl-α-amino acid halides.[1][2] The general workflow for this synthesis is as follows:
-
N-protection: The amino group of an α-amino acid is protected with an alkoxycarbonyl group, such as ethoxycarbonyl or methoxycarbonyl.
-
Halogenation: The carboxylic acid is converted to an acid halide, typically an acid chloride, using a halogenating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
-
Cyclization: The N-alkoxycarbonyl-α-amino acid halide is heated under vacuum, leading to an intramolecular nucleophilic attack of the carbamate oxygen on the carbonyl carbon of the acid halide. This results in the formation of the five-membered NCA ring and the elimination of an alkyl halide.
References
- 1. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]
- 2. pure.mpg.de [pure.mpg.de]
- 3. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rapid and Mild Synthesis of Amino Acid N-Carboxy Anhydrides Using Basic-to-Acidic Flash Switching in a Micro-flow Reactor | Laboratory for Chemistry and Life Science, Institute of Integrated Research | Institute of Science Tokyo [res.titech.ac.jp]
- 10. 627. Synthetic polypeptides. Part I. Synthesis of oxazolid-2 : 5-diones and a new reaction of glycine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Stereochemistry of (S)-4-Benzyloxazolidine-2,5-dione: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
(S)-4-Benzyloxazolidine-2,5-dione , also known as L-phenylalanine N-carboxyanhydride (L-Phe-NCA), is a chiral heterocyclic compound of significant interest in the fields of polymer chemistry and asymmetric synthesis. Its stereodefined center, derived from the natural amino acid L-phenylalanine, makes it a valuable building block for the synthesis of stereoregular polypeptides and a director of stereoselectivity in various organic reactions. This guide provides a comprehensive overview of its stereochemical properties, synthesis, and applications, with a focus on quantitative data and detailed experimental methodologies.
Core Stereochemical and Physical Properties
The stereochemistry of this compound is defined by the (S)-configuration at the C4 position, which bears the benzyl group. This configuration is inherited from its precursor, L-phenylalanine. The rigid oxazolidine-2,5-dione ring structure locks the stereocenter, allowing for the transfer of chirality in chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 14825-82-2 |
| Molecular Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.18 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 90 °C |
| Optical Rotation | Specific value not consistently reported in literature. For the related compound (S)-4-Benzylthiazolidine-2-thione, a value of [α]₂₀/D -122±5° (c = 1% in chloroform) has been reported. |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the reaction of L-phenylalanine with a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate). This reaction proceeds via the formation of an intermediate N-carbonyl chloride, which then undergoes intramolecular cyclization to yield the desired N-carboxyanhydride.
Detailed Experimental Protocol: Synthesis from L-Phenylalanine and Triphosgene
This protocol is a representative procedure based on established methods for NCA synthesis.
Materials:
-
L-Phenylalanine
-
Triphosgene
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane
-
Celite®
Procedure:
-
Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with L-phenylalanine and anhydrous THF under a nitrogen atmosphere.
-
Addition of Triphosgene: A solution of triphosgene in anhydrous THF is added dropwise to the stirred suspension of L-phenylalanine at room temperature. The reaction mixture is then heated to reflux.
-
Reaction Monitoring: The progress of the reaction is monitored by the dissolution of L-phenylalanine and the evolution of HCl gas (which can be neutralized by passing through a bubbler containing a dilute NaOH solution). The reaction is typically complete within a few hours.
-
Work-up: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite® to remove any insoluble byproducts.
-
Purification: The filtrate is concentrated under reduced pressure to afford a crude solid. The crude product is then recrystallized from a mixture of anhydrous THF and hexane to yield pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Applications in Asymmetric Synthesis
While this compound is primarily utilized as a monomer for polypeptide synthesis, the related (S)-4-benzyloxazolidin-2-one is a well-established chiral auxiliary in asymmetric synthesis. The benzyl group at the stereocenter effectively directs the approach of incoming reagents, leading to high levels of stereoselectivity in reactions such as aldol additions, alkylations, and Diels-Alder reactions. The principles of stereocontrol demonstrated by the oxazolidinone auxiliary are informative for understanding the potential of the oxazolidine-2,5-dione scaffold in asymmetric transformations.
Table 2: Diastereoselective Aldol Reactions using a Related (S)-4-Benzyloxazolidin-2-one Auxiliary
| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Isobutyraldehyde | >99 : 1 | 80-90% |
| Benzaldehyde | >99 : 1 | 85% |
| Propionaldehyde | 97 : 3 | 75% |
Data is for the related (S)-4-benzyloxazolidin-2-one and is presented to illustrate the directing effect of the chiral scaffold.
Ring-Opening Polymerization (ROP)
This compound serves as a key monomer in the ring-opening polymerization (ROP) to produce poly(L-phenylalanine). The stereochemistry of the monomer is retained during the polymerization process, leading to the formation of isotactic polypeptides. The mechanism of ROP is highly dependent on the initiator used.
Amine-Initiated Ring-Opening Polymerization
Primary amines are common initiators for the ROP of NCAs. The polymerization proceeds through a nucleophilic attack of the amine on the C5 carbonyl carbon of the NCA, followed by ring opening and elimination of carbon dioxide. This process, known as the "normal amine mechanism," generates a growing polymer chain with a terminal amine group that continues to propagate.
Caption: Signaling pathway of amine-initiated ring-opening polymerization.
The stereochemical integrity of the monomer is crucial for producing polypeptides with well-defined secondary structures, such as α-helices and β-sheets, which are essential for their biological function and material properties. The benzyl side chains of the resulting poly(L-phenylalanine) contribute to its hydrophobicity and can influence the self-assembly of the polymer chains.
Conclusion
This compound is a versatile chiral building block with significant applications in the synthesis of advanced materials and potentially in asymmetric synthesis. Its stereochemistry, derived from L-phenylalanine, is the key to its utility. The well-established methods for its synthesis and the controlled nature of its ring-opening polymerization make it an invaluable tool for researchers in polymer science and drug development. Further exploration of its use as a chiral auxiliary in a broader range of asymmetric reactions could unlock new synthetic methodologies.
Methodological & Application
Application Notes and Protocols for Polypeptide Synthesis using (S)-4-Benzyloxazolidine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic polypeptides are of significant interest in biomedical fields due to their biocompatibility, biodegradability, and structural similarity to natural proteins. The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a robust and widely utilized method for producing well-defined polypeptides. This document provides detailed application notes and experimental protocols for the synthesis of poly-L-phenylalanine through the polymerization of its corresponding NCA, (S)-4-Benzyloxazolidine-2,5-dione (also known as L-phenylalanine N-carboxyanhydride or Phe-NCA). Poly-L-phenylalanine is a hydrophobic polypeptide with applications in drug delivery, biomaterials, and nanotechnology.[1][2]
Applications of Poly-L-phenylalanine
Poly-L-phenylalanine (PPL), synthesized from this compound, possesses unique properties that make it a valuable material in various research and development areas:
-
Drug Delivery: Due to its hydrophobic nature, PPL can self-assemble into nanoparticles that serve as effective carriers for hydrophobic drugs, such as the anticancer agent paclitaxel.[1][2] These nanoparticles can enhance drug solubility, provide sustained release, and improve tumor accumulation, leading to enhanced therapeutic efficacy with reduced systemic toxicity.[1][2]
-
Biomaterials: PPL can be incorporated into block copolymers, for example with poly(L-lactide), to create hybrid materials with tunable properties.[3][4] These materials can exhibit interesting self-assembly behaviors and are being explored for applications in tissue engineering and as biocompatible materials.[3][4]
-
Enzyme Immobilization: The functional groups present in poly(amino acids) like PPL make them suitable for the immobilization of enzymes, which can enhance enzyme stability and reusability for industrial biocatalysis.[5]
Experimental Protocols
Part 1: Synthesis of this compound (Phe-NCA)
This protocol describes the synthesis of the N-carboxyanhydride monomer from L-phenylalanine.
Materials:
-
L-phenylalanine
-
Triphosgene or phosgene
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane
-
Nitrogen gas supply
-
Standard glassware for air-sensitive reactions (Schlenk line, etc.)
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, suspend L-phenylalanine in anhydrous THF.
-
Phosgenation: While stirring under a nitrogen atmosphere, add a solution of triphosgene (or introduce phosgene gas) in anhydrous THF to the suspension.
-
Reaction Monitoring: Heat the reaction mixture to reflux. The reaction progress can be monitored by the dissolution of the L-phenylalanine suspension, resulting in a clear solution.
-
Monomer Precipitation: After the reaction is complete (typically a few hours), cool the solution to room temperature. Concentrate the solution under reduced pressure.
-
Recrystallization: Precipitate the crude Phe-NCA by adding the concentrated solution to a large volume of anhydrous hexane.
-
Purification: Collect the white crystalline product by filtration in a dry environment (e.g., a glovebox or under a stream of nitrogen). Further purify the Phe-NCA by recrystallization from a mixture of THF and hexane.
-
Drying and Storage: Dry the purified Phe-NCA under vacuum to remove any residual solvent. Store the monomer under an inert atmosphere at -20°C to prevent degradation.
Characterization: The structure and purity of the synthesized Phe-NCA should be confirmed by ¹H NMR and FTIR spectroscopy.
Part 2: Ring-Opening Polymerization of Phe-NCA to Synthesize Poly-L-phenylalanine
This protocol details the polymerization of Phe-NCA to form poly-L-phenylalanine using a primary amine initiator.
Materials:
-
This compound (Phe-NCA)
-
Primary amine initiator (e.g., n-hexylamine, or an amino-terminated polymer macroinitiator)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable anhydrous solvent (e.g., Dichloromethane)
-
Anhydrous diethyl ether or methanol for precipitation
-
Nitrogen gas supply or glovebox
-
Standard glassware for air-sensitive reactions
Procedure:
-
Monomer and Initiator Preparation: In a glovebox or under a strict nitrogen atmosphere, dissolve the desired amount of Phe-NCA in anhydrous DMF. Prepare a stock solution of the primary amine initiator in the same anhydrous solvent.
-
Initiation: Add the calculated amount of the initiator solution to the stirred monomer solution. The monomer-to-initiator ratio ([M]/[I]) will determine the target degree of polymerization of the resulting polypeptide.
-
Polymerization: Allow the reaction to proceed at room temperature for a specified time (typically 24-72 hours). The reaction progress can be monitored by FTIR by observing the disappearance of the characteristic NCA anhydride peaks (around 1850 and 1780 cm⁻¹).
-
Precipitation: Once the polymerization is complete, precipitate the poly-L-phenylalanine by adding the reaction mixture dropwise into a large volume of a non-solvent, such as chilled diethyl ether or methanol.
-
Purification: Collect the precipitated polymer by centrifugation or filtration. Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and initiator.
-
Drying: Dry the purified poly-L-phenylalanine under vacuum until a constant weight is achieved.
Characterization: The resulting poly-L-phenylalanine should be characterized to determine its molecular weight (Mn), polydispersity index (Đ), and structure. Common techniques include:
-
¹H NMR Spectroscopy: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine Mn and Đ.
-
FTIR Spectroscopy: To confirm the formation of the polypeptide backbone (amide I and II bands).
-
MALDI-TOF Mass Spectrometry: To obtain absolute molecular weight information.[3]
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of poly-L-phenylalanine and its block copolymers under various conditions as reported in the literature.
Table 1: Synthesis of PLLA-b-PPhe Block Copolymers [3]
| Copolymer | [M]/[I] Ratio (Phe-NCA/PLLA-NH₂) | Yield (%) | Mn (NMR) ( g/mol ) | Mn (GPC) ( g/mol ) | Đ (GPC) |
| PLLA₂₅-b-PPhe₁₃ | 13 | 80 | 5,700 | 4,200 | 1.29 |
| PLLA₂₅-b-PPhe₂₅ | 25 | 75 | 7,300 | 4,500 | 1.35 |
| PLLA₂₅-b-PPhe₅₀ | 50 | 70 | 11,000 | 4,800 | 1.40 |
| PLLA₅₀-b-PPhe₁₃ | 13 | 82 | 8,800 | 7,500 | 1.33 |
| PLLA₅₀-b-PPhe₂₅ | 25 | 78 | 10,900 | 7,900 | 1.41 |
| PLLA₅₀-b-PPhe₄₀ | 40 | 72 | 13,100 | 8,200 | 1.45 |
Note: GPC data for these copolymers may not be fully representative due to the poor solubility of the polyphenylalanine block.[3]
Visualizations
Experimental Workflow for Polypeptide Synthesis
Caption: Workflow for the synthesis and characterization of poly-L-phenylalanine.
Mechanism of Ring-Opening Polymerization
Caption: Normal amine mechanism for the ring-opening polymerization of Phe-NCA.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. One-Step and Facile Synthesis of Poly(phenylalanine) as a Robust Drug Carrier for Enhanced Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and properties of poly(L-lactide)-b-poly (L-phenylalanine) hybrid copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Controlled Polymerization of (S)-4-Benzyloxazolidine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the controlled ring-opening polymerization (ROP) of (S)-4-Benzyloxazolidine-2,5-dione, the N-carboxyanhydride (NCA) derived from γ-benzyl-L-glutamate. The resulting polymer, poly(γ-benzyl-L-glutamate) (PBLG), is a versatile synthetic polypeptide with significant applications in drug delivery, tissue engineering, and materials science due to its biocompatibility and ability to form ordered secondary structures.[1][2]
Introduction
This compound, also known as γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA), is a critical monomer for the synthesis of high molecular weight polypeptides with controlled architecture.[3] The ring-opening polymerization of NCAs is the most prevalent method for producing these polymers, allowing for control over molecular weight, low polydispersity, and the creation of complex structures like block copolymers.[4][5]
PBLG, the product of this polymerization, is a hydrophobic polymer that can self-assemble into stable α-helical conformations.[6] Its side chains can be chemically modified, making it an attractive platform for drug conjugation and the development of advanced drug delivery systems.[1][7] This document outlines the synthesis of the BLG-NCA monomer and details various controlled polymerization protocols.
Monomer Synthesis: this compound (BLG-NCA)
The synthesis of BLG-NCA is typically achieved by reacting γ-benzyl-L-glutamate with a phosgenating agent, such as triphosgene. This process converts the amino acid into its more reactive cyclic anhydride derivative.
Experimental Protocol: Synthesis of BLG-NCA
Materials:
-
γ-benzyl-L-glutamate (BLG)
-
Triphosgene
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous n-hexane
-
Nitrogen gas supply
-
Standard glassware for air-sensitive reactions (e.g., Schlenk line)
Procedure:
-
In a flame-dried reaction vessel under a nitrogen atmosphere, dissolve 14 g of γ-benzyl-L-glutamate in 200 mL of anhydrous THF with stirring.[8]
-
Heat the solution to 50°C.
-
Carefully add 20 g of triphosgene to the solution. Caution: Triphosgene is highly toxic and moisture-sensitive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Continue the reaction at 50°C with stirring until the solution, which may initially be cloudy, becomes clear. This typically indicates the completion of the reaction.[8]
-
Cool the reaction mixture to room temperature.
-
To remove excess phosgene and HCl gas, bubble dry nitrogen gas through the solution until the liquid volume no longer decreases.
-
Precipitate the crude product by adding the reaction solution to a large volume of anhydrous n-hexane.
-
Collect the white precipitate by filtration and recrystallize it from a mixture of THF and hexane (e.g., 1:3 v/v) to obtain pure BLG-NCA.[9]
-
Dry the purified product under vacuum at a temperature not exceeding 50°C. The typical yield is between 70-75%.[8]
Visualization of Monomer Synthesis Workflow
Caption: Step-by-step workflow for the synthesis and purification of BLG-NCA monomer.
Controlled Ring-Opening Polymerization (ROP) of BLG-NCA
The ROP of BLG-NCA can be initiated by various compounds to produce PBLG with different characteristics. The choice of initiator is crucial for controlling the polymerization, influencing the molecular weight, polydispersity, and end-group functionality of the resulting polymer.
Amine-Initiated ROP
Primary amines are common initiators that proceed via the "normal amine mechanism," offering good control over the polymerization.[10]
Experimental Protocol: n-Hexylamine-Initiated ROP
-
In a glovebox or under a strict inert atmosphere, dissolve the desired amount of purified BLG-NCA in anhydrous N,N-dimethylformamide (DMF) or dioxane.
-
Calculate the required amount of initiator (n-hexylamine) based on the target degree of polymerization (DP) (M/I ratio, where M = monomer and I = initiator).
-
Add the n-hexylamine solution to the stirring NCA solution.
-
Allow the reaction to proceed at room temperature for 48-72 hours.[9][11]
-
Terminate the polymerization by precipitating the polymer solution into a non-solvent, such as methanol or diethyl ether.
-
Collect the PBLG polymer by filtration, wash with the non-solvent, and dry under vacuum.
Transition Metal-Mediated ROP
Zerovalent nickel complexes can initiate a living polymerization, providing excellent control over molecular weight and enabling the synthesis of high molecular weight polymers and block copolymers with narrow molecular weight distributions.[6][10]
Experimental Protocol: Nickel-Mediated ROP
-
Under inert conditions, prepare a solution of the nickel initiator (e.g., a nickel-amido-amidate complex) in anhydrous DMF.[6]
-
In a separate flask, dissolve the BLG-NCA monomer in anhydrous DMF.
-
Add the monomer solution to the initiator solution and stir at room temperature.
-
The polymerization is typically conducted for 24 hours.[6]
-
Precipitate the resulting polymer in methanol to remove the catalyst and unreacted monomer.
-
Filter and dry the polymer under vacuum.
Rapid, Open-Vessel ROP
Recent advancements have demonstrated that lithium hexamethyldisilazide (LiHMDS) can initiate an extremely fast polymerization that is less sensitive to moisture, allowing the reaction to be performed in an open vessel.[12][13]
Experimental Protocol: LiHMDS-Initiated ROP
-
In an open flask on the benchtop, dissolve BLG-NCA in a suitable anhydrous solvent (e.g., THF or DMF).
-
Add the LiHMDS initiator (typically as a solution in THF) to the monomer solution while stirring vigorously.
-
The polymerization is often complete within minutes.[13]
-
Quench the reaction and precipitate the polymer by adding the solution to methanol.
-
Collect the polymer by filtration and dry under vacuum.
Visualization of ROP Mechanisms
Caption: Simplified schematic of the ring-opening polymerization of an NCA monomer.
Data Presentation: Comparison of Polymerization Methods
The choice of polymerization technique significantly impacts the characteristics of the resulting PBLG. The table below summarizes typical data from different methods, illustrating the trade-offs between control, speed, and reaction conditions.
| Polymerization Method | Initiator | M/I Ratio | DP (Target/Actual) | Mn (kDa) | PDI (Đ) | Reaction Time | Conditions | Reference |
| Amine-Initiated ROP | n-Hexylamine | 100:1 | ~66 | ~14.4 | 1.1 - 1.4 | 48-72 h | Anhydrous, Inert | [11] |
| Amine-Initiated ROP | m-AZO | 50:1 | 14 | - | - | 72 h | Anhydrous, Inert | [8] |
| Amine-Initiated ROP | m-DAZO | 50:1 | 22 | - | - | 72 h | Anhydrous, Inert | [8] |
| Metal-Mediated ROP | Nickel Complex | 50:1 - 500:1 | Controlled | 7 - 100 | < 1.2 | 24 h | Anhydrous, Inert | [6] |
| Rapid ROP | LiHMDS | 100:1 | ~100 | ~22 | < 1.2 | < 5 min | Open Vessel | [12][13] |
| Organocatalysis | DBU/TU | 100:1 | Controlled | - | Narrow | < 1 h | Anhydrous, Inert | [14][15] |
DP = Degree of Polymerization; Mn = Number-average molecular weight; PDI = Polydispersity Index (Mw/Mn). Note: Specific values can vary based on purity of reagents and precise reaction conditions.
Applications in Drug Development
PBLG and its derivatives are highly valued in drug development for creating nanocarriers for hydrophobic drugs, forming "stealth" nanoparticles through pegylation to avoid immune system capture, and developing stimuli-responsive systems.[1][7]
-
Drug Delivery Platforms: The hydrophobic PBLG core can encapsulate non-polar drugs, while modification with hydrophilic blocks (e.g., PEG) can create amphiphilic copolymers that self-assemble into micelles or nanoparticles in aqueous environments.[7]
-
Controlled Release: The release of drugs from PBLG-based carriers can be modulated by adjusting polymer composition and processing conditions.[7]
-
Biomedical Materials: The ability of PBLG to form ordered structures has been leveraged to create shape-memory polymers for potential use in medical devices.[9]
Visualization of Drug Delivery Application
Caption: Conceptual workflow of PBLG application in targeted drug delivery systems.
References
- 1. Pegylation of poly(γ-benzyl-L-glutamate) nanoparticles is efficient for avoiding mononuclear phagocyte system capture in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Light-Responsive Poly(γ-Benzyl-L-Glutamate) as Photo Switches by a One-Step NCA Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate | 13822-45-2 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Elucidation of the structure of poly(γ-benzyl-l-glutamate) nanofibers and gel networks in a helicogenic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modified polypeptides containing gamma-benzyl glutamic acid as drug delivery platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Development of Light-Responsive Poly(γ-Benzyl-L-Glutamate) as Photo Switches by a One-Step NCA Method [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 11. bio-materials.com.cn [bio-materials.com.cn]
- 12. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. communities.springernature.com [communities.springernature.com]
- 14. db-thueringen.de [db-thueringen.de]
- 15. Organocatalyzed Ring-Opening Polymerization of (S)-3-Benzylmorpholine-2,5-Dione. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Peptide Coupling Using (S)-4-Benzyloxazolidine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4-Benzyloxazolidine-2,5-dione, a derivative of the amino acid L-phenylalanine, belongs to the class of compounds known as N-Carboxyanhydrides (NCAs). These reagents serve as activated amino acid derivatives for peptide bond formation. The use of NCAs in peptide synthesis offers a streamlined approach, often requiring milder conditions and generating carbon dioxide as the primary byproduct, which simplifies purification. This application note provides detailed protocols for the use of this compound in both solution-phase and solid-phase peptide synthesis (SPPS), along with comparative data on its performance.
NCAs are highly reactive and can be prone to premature polymerization, a characteristic that has historically limited their widespread use in stepwise peptide synthesis. However, with carefully controlled reaction conditions, NCAs like this compound can be effectively utilized for the controlled, stepwise addition of amino acid residues. The primary advantage of this methodology lies in its efficiency and atom economy, as the protecting group is incorporated into the reactive intermediate and is released as a volatile byproduct.
Data Presentation
While specific quantitative data for the stepwise coupling of this compound is not extensively available in the public domain, the following tables provide a representative summary of typical yields and purities achieved in peptide couplings using related NCA methodologies and standard coupling reagents for comparison. This data is collated from various studies to offer a general performance overview.
Table 1: Comparison of Crude Peptide Purity (%) for the Synthesis of a Model Dipeptide
| Coupling Reagent/Method | Crude Peptide Purity (%) | Notes |
| This compound (NCA Method) | Data not available | Requires careful control of pH and temperature to minimize polymerization. |
| HATU / DIPEA | > 95% | Commonly used, high efficiency. |
| HBTU / DIPEA | > 90% | Standard and effective coupling reagent. |
| DIC / HOBt | > 90% | Carbodiimide-based method, generally reliable. |
Table 2: Yields for Dipeptide Synthesis via Mechanochemical NCA Coupling
| Dipeptide | Yield (%) | Method |
| Trifluoromethylated Isoindolinone Dipeptide | > 95% | Mechanochemical synthesis involving a β-amino acid NCA.[1] |
Note: The data in Table 2 is from a mechanochemical synthesis involving a different type of NCA and is provided for illustrative purposes of NCA reactivity.
Experimental Protocols
Protocol 1: Solution-Phase Dipeptide Synthesis using this compound
This protocol describes the coupling of this compound to an amino acid ester in solution.
Materials:
-
This compound
-
Amino acid methyl or ethyl ester hydrochloride (e.g., Glycine methyl ester hydrochloride)
-
A non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA or triethylamine - TEA)
-
Anhydrous aprotic solvent (e.g., Dichloromethane - DCM, Tetrahydrofuran - THF, or N,N-Dimethylformamide - DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Preparation of the Amino Component:
-
Dissolve the amino acid ester hydrochloride (1.0 equivalent) in the chosen anhydrous solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the non-nucleophilic base (1.1 equivalents) to neutralize the hydrochloride and generate the free amino ester. Stir the mixture at 0 °C for 15-20 minutes.
-
-
Coupling Reaction:
-
In a separate flask, dissolve this compound (1.05 equivalents) in the same anhydrous solvent.
-
Slowly add the solution of this compound to the stirred solution of the free amino ester at 0 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the reaction mixture with the solvent.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure dipeptide.
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines a general procedure for the incorporation of a phenylalanine residue onto a resin-bound peptide using this compound. This procedure is adapted from standard Fmoc-SPPS protocols.[2][3]
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)[2][3]
-
20% Piperidine in DMF (for Fmoc deprotection)
-
This compound
-
Anhydrous DMF
-
DCM
-
Standard SPPS reaction vessel and shaker
Procedure:
-
Resin Swelling:
-
Place the resin in the SPPS reaction vessel and swell in DMF for 30-60 minutes.[2]
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for an additional 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3-5 times) to remove all traces of piperidine.
-
-
Coupling with this compound:
-
Dissolve this compound (3-5 equivalents based on resin loading) in anhydrous DMF.
-
Add the solution to the deprotected resin in the reaction vessel.
-
Shake the mixture at room temperature. The reaction time may vary (typically 2-6 hours). Careful monitoring is required to avoid polymerization.
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test. A negative Kaiser test (beads remain colorless or yellow) indicates the absence of free primary amines and a complete coupling reaction.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove any unreacted NCA and byproducts.
-
-
Chain Elongation:
-
The resin is now ready for the next cycle of deprotection and coupling with the subsequent amino acid.
-
Visualizations
Caption: Mechanism of peptide coupling using an N-Carboxyanhydride (NCA).
References
Application Notes and Protocols for the Polymerization of (S)-4-Benzyloxazolidine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the selection of initiators in the ring-opening polymerization (ROP) of (S)-4-Benzyloxazolidine-2,5-dione, also known as L-phenylalanine N-carboxyanhydride (Phe-NCA). The information herein is intended to guide the synthesis of poly(L-phenylalanine), a biodegradable polymer with significant potential in drug delivery and biomedical applications.
Introduction
This compound is a cyclic monomer derived from the amino acid L-phenylalanine. Its polymerization via ROP yields poly(L-phenylalanine), a polypeptide with a hydrophobic character that can self-assemble into nanoparticles, making it a promising carrier for hydrophobic drugs.[1] The choice of initiator is crucial as it significantly influences the polymerization mechanism, reaction kinetics, and the properties of the resulting polymer, such as molecular weight (Mn) and polydispersity index (PDI). This document outlines protocols for three common classes of initiators: primary amines, alcohols in combination with organocatalysts, and other initiator systems.
Initiator Systems for this compound Polymerization
The polymerization of Phe-NCA can be initiated by various nucleophiles and bases. The most common initiators are primary amines, which react via the "normal amine mechanism" (NAM).[2] In this process, the primary amine attacks the C5 carbonyl group of the NCA ring, leading to ring-opening and the formation of a propagating chain with a terminal amine group.
Alternatively, the polymerization can be initiated by alcohols, often in the presence of an organocatalyst. A binary catalyst system, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a thiourea derivative, can be employed with an alcohol initiator like benzyl alcohol.[3] This system offers good control over the polymerization process.
Other initiator systems, such as lithium hexamethyldisilazide (LiHMDS), have been shown to facilitate rapid and controlled polymerization of NCAs, even under less stringent conditions.[4]
Data Presentation: Initiator Performance
The following tables summarize quantitative data for the polymerization of this compound using different initiator systems. Due to the low solubility of poly(L-phenylalanine) in common solvents, characterization of high molecular weight polymers can be challenging.[5]
Table 1: Primary Amine Initiated Polymerization of this compound [5][6]
| Initiator | Monomer/Initiator Ratio | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| n-Hexylamine | 40:1 | Dioxane | 20 | 48 | >95 | - | - |
| n-Hexylamine | 40:1 | DMF | 20 | 48 | >95 | - | Broad |
| n-Hexylamine | 40:1 | NMP | 20 | 48 | >95 | - | Broad |
| Benzylamine | 40:1 | Dioxane | 20 | 72 | >95 | - | - |
| Aniline | 40:1 | Dioxane | 20 | 120 | ~50 | - | - |
Note: Specific Mn and PDI values for poly(L-phenylalanine) are often difficult to obtain due to its poor solubility. Broad distributions were noted in some cases.[5]
Table 2: Organocatalyzed Polymerization of (S)-3-Benzylmorpholine-2,5-dione (a structurally similar monomer) [3][7]
| Initiator | Catalyst System | M/I/Cat/Co-Cat Ratio | Solvent | Temperature (°C) | Time (min) | Conversion (%) | Mn ( g/mol ) | PDI |
| Benzyl Alcohol | DBU / TU | 100:1:1:10 | Dichloromethane | Room Temp. | 30 | 78 | 16,100 (theor.) | 1.22 |
Note: This data is for a structurally similar monomer, (S)-3-benzylmorpholine-2,5-dione, and serves as a strong indicator for the expected outcome with this compound under similar conditions.
Experimental Protocols
Protocol 1: Polymerization Initiated by a Primary Amine (n-Hexylamine)
This protocol is based on the established "normal amine mechanism" for NCA polymerization.[6]
Materials:
-
This compound (Phe-NCA)
-
n-Hexylamine
-
Anhydrous Dioxane (or other suitable dry solvent)
-
Magnetic stirrer
-
Schlenk flask or similar reaction vessel with an inert atmosphere (e.g., nitrogen or argon)
-
Syringe for initiator injection
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous dioxane to a desired concentration (e.g., 16 mmol in 20 mL of solvent).
-
Stir the solution at the desired temperature (e.g., 20°C).
-
Prepare a stock solution of the initiator, n-hexylamine, in anhydrous dioxane (e.g., 1 M).
-
Calculate the required volume of the initiator solution to achieve the desired monomer-to-initiator (M/I) ratio (e.g., for a 40:1 ratio with 16 mmol of monomer, 0.4 mmol of initiator is needed, which corresponds to 0.4 mL of a 1 M solution).
-
Using a syringe, inject the calculated amount of the n-hexylamine solution into the stirring monomer solution.
-
Allow the reaction to proceed for the desired time (e.g., 48 hours).
-
Terminate the polymerization by precipitating the polymer in a non-solvent, such as methanol or diethyl ether.
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
Protocol 2: Organocatalyzed Polymerization Initiated by Benzyl Alcohol
This protocol is adapted from the successful polymerization of a structurally similar monomer, (S)-3-benzylmorpholine-2,5-dione, and is expected to be effective for Phe-NCA.[3]
Materials:
-
This compound (Phe-NCA)
-
Benzyl alcohol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea (TU)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer
-
Schlenk flask or similar reaction vessel with an inert atmosphere
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the this compound monomer and the thiourea co-catalyst (TU) in anhydrous DCM.
-
In a separate vial, prepare a stock solution of the initiator, benzyl alcohol, and the catalyst, DBU, in anhydrous DCM.
-
Maintain the monomer solution at room temperature with stirring.
-
Add the initiator/catalyst solution to the monomer solution to achieve the desired molar ratio of monomer:initiator:catalyst:co-catalyst (e.g., 100:1:1:10).
-
Allow the polymerization to proceed for the desired time (e.g., 30 minutes for ~80% conversion).
-
Quench the polymerization by adding a small amount of a weak acid, such as benzoic acid.
-
Precipitate the polymer in a non-solvent like cold methanol or diethyl ether.
-
Collect the polymer by filtration, wash thoroughly, and dry under vacuum.
Visualizations
Caption: Normal Amine Mechanism for Phe-NCA Polymerization.
Caption: General Experimental Workflow for Phe-NCA Polymerization.
References
- 1. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. db-thueringen.de [db-thueringen.de]
- 4. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
Application Notes and Protocols for Solid-Phase Peptide Synthesis with Phenylalanine N-Carboxyanhydride (Phe-NCA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the efficient assembly of peptides for research, therapeutic, and diagnostic applications. The choice of coupling reagent is critical for the success of SPPS, directly impacting coupling efficiency, reaction time, and the purity of the final product. Phenylalanine N-carboxyanhydride (Phe-NCA) offers a compelling alternative to conventional coupling reagents. NCAs are activated amino acid derivatives that react directly with the N-terminal amine of the growing peptide chain, forming a peptide bond and releasing carbon dioxide as the sole byproduct. This approach presents a "greener" and more atom-economical synthesis strategy.
These application notes provide a detailed guide to the use of Phe-NCA in SPPS, including its advantages, potential side reactions, and comprehensive experimental protocols.
Advantages of Using Phe-NCA in SPPS
The use of Phe-NCA in solid-phase peptide synthesis offers several distinct advantages over traditional coupling methods:
-
High Reactivity and Efficiency: Phe-NCA is a highly activated amino acid derivative, leading to rapid and efficient coupling, particularly for sterically hindered amino acids. Comparative studies have shown that Boc-Phe-NCA provides superior yields in coupling hindered peptides, especially with prolonged reaction times or at elevated temperatures[1].
-
Improved Atom Economy: The coupling reaction with Phe-NCA is exceptionally atom-economical, with carbon dioxide being the only byproduct. This simplifies the reaction workup and reduces chemical waste.
-
Reduced Side Reactions: By eliminating the need for additional coupling reagents and additives, the risk of side reactions associated with these reagents, such as racemization or modifications of the peptide, can be minimized.
-
Simplified Protocols: The direct reactivity of Phe-NCA can lead to simpler and faster coupling protocols, potentially reducing the overall synthesis time.
Experimental Protocols
Protocol 1: Synthesis of Phenylalanine N-Carboxyanhydride (Phe-NCA)
This protocol describes the synthesis of Phe-NCA from L-phenylalanine using triphosgene.
Materials:
-
L-Phenylalanine
-
Triphosgene
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane
-
Nitrogen gas
-
Schlenk flask and standard glassware
Procedure:
-
Reaction Setup: In a dry Schlenk flask under a nitrogen atmosphere, suspend L-phenylalanine (1 equivalent) in anhydrous THF.
-
Addition of Triphosgene: Slowly add a solution of triphosgene (0.4 equivalents) in anhydrous THF to the suspension at room temperature with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by IR spectroscopy, observing the disappearance of the amino acid starting material and the appearance of the characteristic NCA anhydride peaks. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, filter the reaction mixture to remove any unreacted starting material.
-
Crystallization: Concentrate the filtrate under reduced pressure. Add anhydrous hexane to the concentrated solution to precipitate the Phe-NCA.
-
Isolation and Storage: Collect the crystalline Phe-NCA by filtration, wash with anhydrous hexane, and dry under vacuum. Store the purified Phe-NCA under a nitrogen atmosphere at -20°C to prevent degradation.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Phe-NCA
This protocol outlines the stepwise coupling of Phe-NCA on a solid support. The following is a general procedure that may require optimization based on the specific peptide sequence and resin.
Materials:
-
Pre-loaded resin (e.g., Rink Amide resin, Wang resin)
-
Phe-NCA
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF for Fmoc deprotection)
-
Kaiser test kit
SPPS Cycle:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection (if applicable):
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Phe-NCA Coupling:
-
Dissolve Phe-NCA (2-3 equivalents relative to resin loading) in anhydrous DMF.
-
Add the Phe-NCA solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours. For hindered couplings, the reaction time can be extended or the temperature moderately increased.
-
Monitor the coupling reaction using the Kaiser test. A negative Kaiser test (yellow beads) indicates complete coupling.
-
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess Phe-NCA and any byproducts.
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 3: Peptide Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the peptide-resin with DCM and dry under vacuum.
-
Cleavage: Add the cleavage cocktail to the dried resin. Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Isolation: Collect the precipitated peptide by centrifugation. Wash the peptide pellet with cold diethyl ether to remove scavengers and byproducts.
-
Drying: Dry the crude peptide under vacuum.
Data Presentation
Table 1: Comparative Performance of Coupling Reagents for Hindered Peptides
| Coupling Reagent/Method | Relative Yield (%) | Conditions | Reference |
| Boc-Phe-NCA | Superior | Prolonged reaction time or elevated temperature | [1] |
| HBTU | Significant | Room temperature, excess reagent | [1] |
| PyBroP | Significant | Room temperature, excess reagent | [1] |
| Pivaloyl mixed anhydride | < 10 | Not specified | [1] |
| Pentafluorophenyl ester | < 10 | Not specified | [1] |
| Acyl fluoride activation | < 10 | Not specified | [1] |
Purification and Analysis
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.
Table 2: Typical RP-HPLC Gradient for Peptide Purification
| Time (min) | % Solvent A (0.1% TFA in Water) | % Solvent B (0.1% TFA in Acetonitrile) |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 45 | 55 |
| 40 | 5 | 95 |
| 45 | 5 | 95 |
| 50 | 95 | 5 |
Potential Side Reactions
While the use of Phe-NCA can minimize certain side reactions, researchers should be aware of potential issues:
-
Over-activation: As with any highly reactive species, there is a potential for side reactions if the coupling conditions are not optimized.
-
Polymerization: NCAs can be prone to polymerization, especially in the presence of moisture or impurities. It is crucial to use anhydrous solvents and store NCAs properly.
-
Racemization: Although generally low, racemization can occur, particularly with prolonged reaction times or at elevated temperatures. The stereochemical integrity of the peptide should be verified.
-
Diketopiperazine formation: This can be a side reaction during the coupling of the third amino acid, leading to the cleavage of the dipeptide from the resin.
Visualizations
Caption: General workflow for SPPS using Phe-NCA.
Caption: Reaction mechanism of Phe-NCA coupling in SPPS.
References
Solution-Phase Synthesis Utilizing (S)-4-Benzyloxazolidine-2,5-dione: Applications and Protocols for Polypeptide Synthesis and Drug Delivery
(S)-4-Benzyloxazolidine-2,5-dione , also known as L-phenylalanine N-carboxyanhydride (Phe-NCA), is a pivotal monomer for the solution-phase synthesis of poly(L-phenylalanine) and related polypeptides. Its application is particularly significant in the development of biomedical materials, including advanced drug delivery systems. This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development, focusing on the ring-opening polymerization (ROP) of Phe-NCA and its subsequent use in fabricating drug-loaded nanoparticles.
Application Notes
The primary application of this compound in solution-phase synthesis is the creation of poly(L-phenylalanine) (PPL) through ring-opening polymerization (ROP). This process allows for the formation of biocompatible and biodegradable polymers with tunable molecular weights. The resulting polypeptides can self-assemble into nanoparticles, making them excellent candidates for the encapsulation and controlled release of therapeutic agents, particularly hydrophobic drugs such as paclitaxel.[1][2]
The polymerization of Phe-NCA can be initiated by various nucleophiles, with primary amines (e.g., n-hexylamine) and lithium hexamethyldisilazide (LiHMDS) being common choices. LiHMDS-initiated polymerization is notably faster and less sensitive to moisture compared to traditional primary amine initiators, offering a more robust and efficient synthetic route.[3][4][5][6] The choice of initiator and reaction conditions, such as solvent and temperature, significantly influences the resulting polymer's properties, including molecular weight and polydispersity.
A significant application of the resulting poly(L-phenylalanine) is in the formulation of nanoparticles for cancer therapy. These nanoparticles can encapsulate anticancer drugs like paclitaxel, enhancing their solubility, prolonging their circulation time in the bloodstream, and enabling targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect.[2][7] This nanoformulation strategy can improve the therapeutic efficacy of the drug while minimizing its side effects on healthy tissues.[1][2]
Data Presentation
Table 1: Primary Amine-Initiated Polymerization of L-Phe-NCA
| Initiator | Solvent | Temperature (°C) | Monomer/Initiator Ratio | Observations |
| n-Hexylamine | Dioxane | 20 | 40/1 | Formation of linear polypeptides |
| n-Hexylamine | THF | 20 | 40/1 | Formation of linear polypeptides |
| n-Hexylamine | DMF | 20 | 40/1 | Detection of some cyclic polypeptides |
| n-Hexylamine | NMP | 20 | 40/1 | Detection of some cyclic polypeptides |
| Benzylamine | Dioxane | 20 | 40/1 | Formation of linear polypeptides |
| Aniline | DMF | 20 | 40/1 | Broader molecular weight distribution |
Note: This table is a summary of findings from various studies. Precise yields, molecular weights, and polydispersity indices (PDI) are highly dependent on specific reaction conditions and purification methods.
Table 2: Characteristics of Paclitaxel-Loaded Poly(L-phenylalanine) Nanoparticles
| Parameter | Value |
| Average Particle Size | ~100 nm[2] |
| Drug Loading Capacity (DLC) | >12 wt%[2] |
| In Vitro Drug Release Profile | |
| Initial Burst Release (first 24h) | Biphasic pattern with initial rapid release[1] |
| Sustained Release | Slower, continuous release following the initial burst[1] |
Experimental Protocols
Protocol 1: Solution-Phase Polymerization of this compound (Phe-NCA) via Primary Amine Initiation
This protocol describes a general procedure for the synthesis of poly(L-phenylalanine) using n-hexylamine as an initiator.
Materials:
-
This compound (Phe-NCA)
-
n-Hexylamine
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, dissolve this compound in anhydrous DMF to a final concentration of 5-10% (w/v).
-
In a separate vial, prepare a stock solution of the n-hexylamine initiator in anhydrous DMF (e.g., 0.1 M).
-
Calculate the required volume of the initiator stock solution to achieve the desired monomer-to-initiator ratio (e.g., 50:1).
-
Using a syringe, add the calculated volume of the n-hexylamine solution to the stirring solution of Phe-NCA at room temperature.
-
Allow the reaction to proceed for 24-72 hours at room temperature. The progress of the polymerization can be monitored by the disappearance of the NCA monomer using IR spectroscopy (loss of the anhydride peaks at ~1850 and 1790 cm⁻¹).
-
Upon completion, precipitate the polymer by slowly adding the reaction mixture to a large volume of cold, stirring diethyl ether (at least 10 times the volume of the reaction mixture).
-
Collect the precipitated poly(L-phenylalanine) by filtration or centrifugation.
-
Wash the polymer multiple times with fresh diethyl ether to remove any unreacted monomer and residual solvent.
-
Dry the final polymer product under vacuum to a constant weight.
Protocol 2: Preparation of Paclitaxel-Loaded Poly(L-phenylalanine) Nanoparticles
This protocol outlines the nanoprecipitation method for formulating drug-loaded nanoparticles.[1]
Materials:
-
Poly(L-phenylalanine) (synthesized as per Protocol 1)
-
Paclitaxel (PTX)
-
Acetone
-
Deionized water
-
Dialysis membrane (appropriate molecular weight cut-off)
Procedure:
-
Dissolve a specific amount of poly(L-phenylalanine) and paclitaxel in acetone. The ratio of polymer to drug can be varied to optimize drug loading.
-
Under vigorous stirring, add the organic solution dropwise to a larger volume of deionized water. This will induce the spontaneous formation of nanoparticles as the acetone diffuses into the aqueous phase.
-
Continue stirring the resulting nanoparticle suspension for several hours in a fume hood to allow for the complete evaporation of acetone.
-
To remove unloaded paclitaxel and any remaining solvent, dialyze the nanoparticle suspension against deionized water for 24-48 hours, with frequent changes of the dialysis medium.
-
The resulting suspension of paclitaxel-loaded poly(L-phenylalanine) nanoparticles can be used for further characterization and in vitro/in vivo studies. For long-term storage, the nanoparticles can be lyophilized.
Visualizations
Caption: Experimental workflow for the synthesis of poly(L-phenylalanine) and formulation of paclitaxel-loaded nanoparticles.
Caption: Conceptual pathway for intracellular delivery and action of paclitaxel from poly(L-phenylalanine) nanoparticles.
References
- 1. benchchem.com [benchchem.com]
- 2. One-Step and Facile Synthesis of Poly(phenylalanine) as a Robust Drug Carrier for Enhanced Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Convenient synthesis of dipeptide structures in solution phase assisted by a thioaza functionalized magnetic nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Delineating intracellular pharmacokinetics of paclitaxel delivered by PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. media.neliti.com [media.neliti.com]
- 7. Paclitaxel Nano-Delivery Systems: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Phenylalanine N-Carboxyanhydride (Phe-NCA) in Block Copolymer Synthesis
Introduction
Phenylalanine N-carboxyanhydride (Phe-NCA) is a critical monomer for the synthesis of polypeptides and polypeptide-based block copolymers. The resulting poly(L-phenylalanine) (PPhe) block is hydrophobic and biocompatible, making it an ideal component for creating amphiphilic block copolymers used in advanced biomedical applications.[1] These copolymers can self-assemble in aqueous environments to form nanostructures like micelles or vesicles, which are extensively investigated as drug delivery systems (DDS) for cancer therapy and other treatments.[1][2][3] The synthesis of well-defined block copolymers relies on the controlled ring-opening polymerization (ROP) of NCA monomers, which allows for precise control over molecular weight and architecture.[4][5]
Core Principles of Synthesis
The primary method for synthesizing block copolymers using Phe-NCA is the ring-opening polymerization (ROP). This process can be initiated by various nucleophiles, with primary amines being the most common.[5][6] The polymerization proceeds via two main pathways: the "amine mechanism" and the "activated monomer mechanism".[5][7] For creating well-defined block copolymers, the "amine mechanism" is preferred as it offers a more controlled, living polymerization process, minimizing side reactions that can lead to broad molecular weight distributions.[5][8]
Modern strategies have been developed to further enhance control over the polymerization process. These include:
-
High Vacuum Techniques: Minimizing impurities (especially water) that can cause unwanted side reactions.[6]
-
Transition-Metal Initiators: Using specific metal complexes to achieve living polymerization with predictable molecular weights and narrow dispersities.[5][6]
-
Alternative Initiators: Employing initiators like lithium hexamethyldisilazide (LiHMDS) for extremely rapid polymerization that can even be conducted in an open vessel.[9][10]
-
Stable Precursors: Utilizing N-phenoxycarbonyl-functionalized amino acids (NPCAs) as moisture-insensitive precursors that generate NCA in situ, inhibiting side reactions.[8]
The sequential addition of different NCA monomers allows for the creation of block copolypeptides with distinct functionalities.[4][5] Furthermore, Phe-NCA can be polymerized from macroinitiators, such as amine-terminated poly(ethylene glycol) (PEG-NH₂), to form hybrid amphiphilic block copolymers like PEG-b-PPhe.[2][11] These hybrid materials are particularly valuable in drug delivery, where the hydrophilic PEG block provides stealth properties and stability in circulation, while the hydrophobic PPhe core encapsulates therapeutic agents.[12][13]
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and characterization of Phe-NCA and its resulting block copolymers.
Table 1: Characterization of Phenylalanine N-Carboxyanhydride (Phe-NCA) Monomer
| Property | Value | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm) = 3.07 (br, 2H, –CH₂–), 4.81 (m, 1H, –CH–), 7.25 (m, 5H, ArH), 9.10 (s, 1H, –NH–) | [14] |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm) = 36.5 (–CH₂–), 63.6 (–CH–), 125.4, 127.7, 128.6, 136.6 (ArH), 149.0 (–NHC(O)O–), 171.7 (–C(O)OC(O)–) |[14] |
Table 2: Representative Examples of Phe-NCA Containing Block Copolymers
| Copolymer | Initiator / Co-monomer | Molar Ratio (Feed) | Molecular Weight (Mₙ) | Dispersity (Đ) | Reference |
|---|---|---|---|---|---|
| P(Ala-co-Phe) | Ala-NCA | 1:1 (Ala:Phe) | 12,100 g/mol | 1.15 | [15][16] |
| P(Sar-co-Phe) | Sar-NCA | Varied | Not Specified | Not Specified | [17] |
| PEG-b-P(Glu)-b-PPhe | mPEG-NH₂ | Varied | 10,200 - 12,300 g/mol | 1.12 - 1.21 | [2] |
| pPhe₄-b-pSar₁₈ | Dopamine | 1:4.5 (Phe:Sar) | ~2,200 g/mol | Not Specified |[18] |
Note: Mₙ (Number-average molecular weight) and Đ (Dispersity Index, Mₙ/Mₙ) are key indicators of a controlled polymerization. Values of Đ close to 1.0 indicate a well-controlled process with uniform polymer chains.[19]
Experimental Protocols & Visualizations
Experimental Workflow Overview
The general workflow for synthesizing and characterizing a block copolymer using Phe-NCA involves the synthesis of the monomer, followed by its polymerization from an initiator or macroinitiator, and finally, thorough characterization of the resulting polymer.
Protocol 1: Synthesis of Phenylalanine N-carboxyanhydride (Phe-NCA)
This protocol is based on the widely used method of reacting an amino acid with triphosgene in an anhydrous solvent.[14]
Materials:
-
L-phenylalanine
-
Triphosgene
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane
-
Nitrogen (N₂) gas supply
-
Schlenk flask and standard glassware
Procedure:
-
Suspend L-phenylalanine (e.g., 10 mmol) in 40 mL of freshly distilled, anhydrous THF in a 250 mL Schlenk flask under a nitrogen atmosphere.
-
Heat the suspension to 40 °C with stirring.
-
In a separate flask, dissolve triphosgene (1.1 eq. to the amine groups) in anhydrous THF.
-
Add the triphosgene solution dropwise to the L-phenylalanine suspension over 1 hour.
-
Continue stirring the reaction mixture at 40 °C for 2-3 hours until the solution becomes clear.
-
Filter the solution to remove any unreacted starting material.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from a THF/hexane solvent system to yield pure Phe-NCA as a white crystalline solid.
-
Dry the product under high vacuum and store it in a desiccator at -20 °C.
Protocol 2: Synthesis of PEG-b-PPhe Diblock Copolymer via ROP
This protocol describes the synthesis of an amphiphilic diblock copolymer by initiating the ROP of Phe-NCA with an amine-terminated poly(ethylene glycol) (PEG-NH₂) macroinitiator.[2]
Materials:
-
Amine-terminated PEG (PEG-NH₂) of a desired molecular weight
-
Purified Phe-NCA (from Protocol 1)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (cold)
-
Nitrogen (N₂) gas supply
-
Schlenk flask and magnetic stirrer
Procedure:
-
Dry the PEG-NH₂ macroinitiator by azeotropic distillation with toluene or by drying under high vacuum for several hours.
-
In a Schlenk flask under a nitrogen atmosphere, dissolve the dried PEG-NH₂ in anhydrous DMF.
-
In a separate flask, dissolve the desired amount of Phe-NCA in anhydrous DMF. The molar ratio of Phe-NCA to PEG-NH₂ will determine the target degree of polymerization of the PPhe block.
-
Add the Phe-NCA solution to the stirring PEG-NH₂ solution at room temperature.
-
Allow the reaction to proceed for 24-72 hours under a nitrogen atmosphere. Monitor the reaction by FT-IR by observing the disappearance of the NCA anhydride peaks (~1850 and 1790 cm⁻¹).
-
Once the polymerization is complete, precipitate the crude polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether with vigorous stirring.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer multiple times with diethyl ether to remove any unreacted monomer and residual solvent.
-
Dry the final PEG-b-PPhe block copolymer under high vacuum to a constant weight.
Protocol 3: Characterization of PEG-b-PPhe Block Copolymer
1. ¹H NMR Spectroscopy for Composition Analysis:
-
Objective: To confirm the structure and determine the degree of polymerization (DP) of the PPhe block.
-
Procedure:
-
Dissolve a small sample of the dried polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or a mixture like TFA-d/CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
Identify the characteristic peaks for the PEG block (e.g., repeating -CH₂CH₂O- units at ~3.6 ppm) and the PPhe block (e.g., aromatic protons of phenylalanine at ~7.2 ppm).
-
Calculate the DP of the PPhe block by comparing the integration of the PPhe aromatic protons to the integration of a known proton signal from the PEG macroinitiator (e.g., the terminal methoxy group or the main chain methylene protons).[2][19]
-
2. Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC):
-
Objective: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the dispersity (Đ = Mₙ/Mₙ) of the block copolymer.
-
Procedure:
-
Dissolve the polymer in the SEC mobile phase (e.g., THF or DMF with LiBr).
-
Filter the solution through a 0.22 µm filter.
-
Inject the sample into the SEC system.
-
Analyze the resulting chromatogram. A narrow, monomodal peak indicates a successful, controlled polymerization.[20]
-
Calculate Mₙ and Đ relative to polymer standards (e.g., polystyrene).
-
Application in Drug Delivery: Micelle Self-Assembly
Amphiphilic block copolymers like PEG-b-PPhe spontaneously self-assemble in aqueous solutions to form core-shell micelles. The hydrophobic PPhe blocks aggregate to form the core, which can encapsulate hydrophobic drugs, while the hydrophilic PEG blocks form the outer corona, providing stability and biocompatibility.[2][13] This process is fundamental to their application as nanocarriers for targeted drug delivery.
References
- 1. Poly(phenylalanine) and poly(3,4-dihydroxy-L-phenylalanine): Promising biomedical materials for building stimuli-responsive nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polypeptides Micelles Composed of Methoxy-Poly(Ethylene Glycol)-Poly(l-Glutamic Acid)-Poly(l-Phenylalanine) Triblock Polymer for Sustained Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Poly(Amino Acid) Block Copolymers for Drug Delivery and other Biomedical Applications [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 6. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. communities.springernature.com [communities.springernature.com]
- 11. Hybrid Block Copolymers Constituted by Peptides and Synthetic Polymers: An Overview of Synthetic Approaches, Supramolecular Behavior and Potential Applications [mdpi.com]
- 12. Polymeric micelles from poly(ethylene glycol)–poly(amino acid) block copolymer for drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. N-Heterocyclic Carbene-Catalyzed Random Copolymerization of N-Carboxyanhydrides of α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis and Characterization of Statistical and Block Copolymers of n-Hexyl Isocyanate and 3-(Triethoxysilyl) Propyl Isocyanate via Coordination Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-4-Benzyloxazolidine-2,5-dione in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4-Benzyloxazolidine-2,5-dione, also known as γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA), is a critical monomer for the synthesis of biocompatible and biodegradable polymers, primarily poly(γ-benzyl-L-glutamate) (PBLG). Through a process called ring-opening polymerization (ROP), BLG-NCA is transformed into PBLG, a versatile polypeptide that serves as a foundational material for advanced drug delivery systems. These systems, including nanoparticles and micelles, are engineered to encapsulate therapeutic agents, offering controlled release, enhanced stability, and the potential for targeted delivery to specific tissues or cells. This document provides detailed application notes, experimental protocols, and characterization data for the use of this compound in the development of innovative drug delivery platforms.
Data Presentation: Physicochemical Properties and Drug Loading of PBLG-Based Nanoparticles
The following tables summarize key quantitative data from studies utilizing PBLG and its derivatives for the encapsulation of various therapeutic agents.
Table 1: Physicochemical Characterization of Drug-Loaded PBLG-Based Nanoparticles
| Nanoparticle Formulation | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| PSar-b-PGluOBn | Paclitaxel | 27 - 118 | 0.01 - 0.20 | Not Reported | [1] |
| mPEG-S-PBLG Micelles | Doxorubicin | ~100 | Not Reported | Not Reported | [2] |
| PBLG Microspheres | Cisplatin | 100-200 µm | Not Reported | Not Reported | [3] |
Table 2: Drug Loading and Encapsulation Efficiency of PBLG-Based Nanoparticles
| Nanoparticle Formulation | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |
| PSar-b-PGluOBn | Paclitaxel | 7 - 15 | 63 - 92 | [1] |
| mPEG-S-PBLG Micelles | Doxorubicin | Not Reported | Not Reported | [2] |
| PBLG Microspheres | Cisplatin | up to 44 (w/w) | Not Reported | [3] |
Table 3: In Vitro Drug Release from PBLG-Based Micelles
| Drug | Formulation | pH | Time (hours) | Cumulative Release (%) | Reference |
| Doxorubicin | mPEG-S-PBLG Micelles | 7.4 | 84 | ~20 | [2] |
| Doxorubicin | mPEG-S-PBLG Micelles | 6.5 | 84 | ~40 | [2] |
| Doxorubicin | mPEG-S-PBLG Micelles | 5.0 | 84 | ~75 | [2] |
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of PBLG-based drug delivery systems.
Protocol 1: Synthesis of this compound (BLG-NCA)
This protocol describes the synthesis of the monomer from γ-benzyl-L-glutamate using triphosgene.
Materials:
-
γ-benzyl-L-glutamate
-
Triphosgene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Hexane
-
Nitrogen gas
Procedure:
-
In a reaction vessel equipped with a condensing reflux unit, dissolve 14 g of γ-benzyl-L-glutamate in 200 mL of anhydrous THF under a nitrogen atmosphere with stirring.
-
Heat the solution to 50°C.
-
Carefully add 20 g of triphosgene to the heated solution.
-
Continue the reaction with stirring at 50°C until the solution transitions from cloudy to clear.
-
Cool the reaction mixture to room temperature.
-
Introduce a stream of nitrogen gas into the reaction system to evaporate the THF until the liquid volume no longer decreases.
-
Precipitate the crude product by adding the concentrated solution to n-hexane.
-
Collect the precipitate by filtration.
-
Purify the product by recrystallization from a suitable solvent system (e.g., THF/n-hexane).
-
Dry the purified BLG-NCA under vacuum.
Protocol 2: Ring-Opening Polymerization (ROP) of BLG-NCA to Synthesize Poly(γ-benzyl-L-glutamate) (PBLG)
This protocol details the synthesis of PBLG from the BLG-NCA monomer using an amine initiator.
Materials:
-
This compound (BLG-NCA)
-
Anhydrous Dioxane or Dimethylformamide (DMF)
-
Amine initiator solution (e.g., n-hexylamine in DMF)
-
Diethyl ether or Methanol (for precipitation)
-
Anhydrous THF (for purification)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve a calculated amount of dried BLG-NCA (e.g., 1 g) in anhydrous dioxane or DMF (e.g., 20 mL).
-
Inject the desired amount of the amine initiator solution dropwise into the monomer solution with stirring. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 24-72 hours), monitoring the polymerization by techniques such as FT-IR (disappearance of the anhydride peaks of the NCA).
-
Terminate the polymerization by precipitating the reaction solution into a large excess of a non-solvent like diethyl ether or methanol.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Purify the PBLG by re-dissolving it in a minimal amount of a good solvent (e.g., THF) and re-precipitating it into the non-solvent. Repeat this step 2-3 times.
-
Dry the final PBLG polymer under vacuum until a constant weight is achieved.
Protocol 3: Preparation of Drug-Loaded PBLG Nanoparticles by Nanoprecipitation
This protocol describes the formulation of drug-loaded PBLG nanoparticles using the nanoprecipitation method.
Materials:
-
Poly(γ-benzyl-L-glutamate) (PBLG) or a PBLG-based copolymer (e.g., PSar-b-PGluOBn)
-
Drug to be encapsulated (e.g., Paclitaxel)
-
Organic solvent (e.g., Tetrahydrofuran - THF)
-
Aqueous phase (e.g., Milli-Q water)
Procedure:
-
Dissolve a specific amount of the PBLG or its copolymer and the drug in an organic solvent (e.g., 15 mg of polymer and a calculated amount of drug in 5 mL of THF) at a controlled temperature (e.g., 30°C).
-
Under magnetic stirring, add the organic solution dropwise to a larger volume of the aqueous phase (e.g., 10 mL of Milli-Q water).
-
Continue stirring for a defined period (e.g., 10-30 minutes) to allow for the diffusion of the organic solvent and the self-assembly of the polymer into nanoparticles.
-
Remove the organic solvent under reduced pressure (e.g., using a rotary evaporator).
-
The resulting aqueous suspension contains the drug-loaded nanoparticles. This suspension can be used for characterization or further processing like lyophilization.
Protocol 4: Characterization of Drug-Loaded PBLG Nanoparticles
This protocol outlines the key characterization techniques to evaluate the properties of the prepared nanoparticles.
1. Particle Size and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure: Dilute an aliquot of the nanoparticle suspension in a suitable solvent (e.g., Milli-Q water) to an appropriate concentration. Analyze the sample using a DLS instrument to determine the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential.
2. Drug Loading Content and Encapsulation Efficiency:
-
Technique: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry
-
Procedure:
-
To determine the total amount of drug, dissolve a known amount of lyophilized nanoparticles in a suitable organic solvent to disrupt the nanoparticles and release the encapsulated drug.
-
To determine the amount of free, unencapsulated drug, centrifuge the nanoparticle suspension and analyze the supernatant.
-
Quantify the drug concentration in the prepared samples using a validated HPLC or UV-Vis method against a standard curve of the free drug.
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
3. In Vitro Drug Release:
-
Technique: Dialysis Method
-
Procedure:
-
Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO).
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline - PBS) with a defined pH (e.g., 7.4 to simulate physiological conditions, or lower pH values to simulate the tumor microenvironment).
-
Maintain the system at a constant temperature (e.g., 37°C) with gentle stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of released drug in the collected aliquots using HPLC or UV-Vis spectrophotometry.
-
Plot the cumulative percentage of drug released as a function of time.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the development of drug delivery systems using this compound.
Caption: Experimental workflow for PBLG-based drug delivery systems.
Signaling Pathway: Hedgehog Signaling in Cancer
PBLG-based nanoparticles can be functionalized with targeting ligands to deliver drugs to cancer cells that overexpress certain receptors, thereby modulating specific signaling pathways involved in tumor growth and survival. The Hedgehog (Hh) signaling pathway is one such target.
Caption: Simplified Hedgehog signaling pathway in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted delivery by pH-responsive mPEG-S-PBLG micelles significantly enhances the anti-tumor efficacy of doxorubicin with reduced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation and characterization of cisplatin-loaded poly(benzyl l-glutamate) microspheres for chemoembolization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Polymers with (S)-4-Benzyloxazolidine-2,5-dione
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(S)-4-Benzyloxazolidine-2,5-dione, also known as γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA), is a crucial monomer for the synthesis of functional polypeptides, particularly poly(γ-benzyl-L-glutamate) (PBLG). PBLG is a synthetic, biodegradable polypeptide that has garnered significant attention for biomedical applications due to its biocompatibility, adjustable structure, and ability to self-assemble.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of BLG-NCA, its polymerization to PBLG, and the subsequent formulation of PBLG into nanoparticles for applications such as drug delivery.
Applications
The functionalization of polymers using BLG-NCA opens avenues for a variety of biomedical applications:
-
Drug Delivery: PBLG can be formulated into nanoparticles that serve as carriers for therapeutic agents.[2][3] These nanoparticles can be engineered to encapsulate drugs, control their release, and potentially target specific tissues.[2] The use of PBLG derivatives, such as PEGylated PBLG, can help in avoiding capture by the mononuclear phagocyte system, thus prolonging circulation time.[1]
-
Tissue Engineering: The biocompatible and biodegradable nature of PBLG makes it a suitable candidate for creating scaffolds in tissue engineering.
-
Photo-Responsive Materials: PBLG can be functionalized with photo-responsive initiators to create "smart" materials that change their properties upon exposure to light, which has potential applications in controlled drug release and as optical switches.[4]
-
Bioconjugation: The polymer backbone or end-groups can be modified to attach various biomolecules, enabling the development of targeted drug delivery systems and biosensors.[5]
Experimental Protocols
Protocol 1: Synthesis of this compound (BLG-NCA)
This protocol describes the synthesis of γ-benzyl-L-glutamate-N-carboxyanhydride (BLG-NCA) from γ-benzyl-L-glutamate (BLG) using triphosgene.[4][6]
Materials:
-
γ-benzyl-L-glutamate (BLG)
-
Triphosgene
-
Anhydrous Tetrahydrofuran (THF)
-
n-hexane
-
Nitrogen gas
Equipment:
-
Reaction vessel with a condensing reflux unit
-
Magnetic stirrer
-
Heating mantle
-
Schlenk line for inert atmosphere
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, dissolve 14 g of BLG in 200 mL of anhydrous THF with stirring.
-
Heat the solution to 50°C.
-
Carefully add 20 g of triphosgene to the solution.
-
Continue the reaction with stirring at 50°C until the solution turns from cloudy to clear.
-
Cool the reaction mixture to room temperature.
-
Introduce a stream of nitrogen gas into the system until the liquid volume no longer decreases to remove excess phosgene.
-
Precipitate the product by adding the reaction solution to n-hexane.
-
Collect the precipitate by filtration.
-
Purify the crude product by recrystallization from THF/hexane.[6]
-
Dry the purified BLG-NCA in a vacuum oven.
Protocol 2: Ring-Opening Polymerization (ROP) of BLG-NCA to Synthesize Poly(γ-benzyl-L-glutamate) (PBLG)
This protocol details the synthesis of PBLG via the ring-opening polymerization of BLG-NCA initiated by an amine.[4]
Materials:
-
Dried γ-benzyl-L-glutamate-N-carboxyanhydride (BLG-NCA)
-
Anhydrous Dioxane
-
Initiator solution (e.g., p-aminoazobenzene in DMF for photo-responsive polymers)
-
Diethyl ether
-
Anhydrous Dimethylformamide (DMF)
Equipment:
-
Reaction flask
-
Syringe for initiator injection
-
Magnetic stirrer
-
Inert atmosphere glove box or Schlenk line
-
Precipitation vessel
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
In an anaerobic environment (glove box or under nitrogen), dissolve 1 g of dried BLG-NCA in 20 mL of anhydrous dioxane in a reaction flask.
-
Prepare the initiator solution (e.g., 76 μmol of p-aminoazobenzene in DMF).
-
Add the initiator solution to the BLG-NCA solution in batches via injection.
-
Allow the reaction to proceed for 72 hours at room temperature with continuous stirring.
-
Precipitate the resulting polymer by adding the reaction solution to diethyl ether.
-
Purify the polymer by redissolving it in THF and reprecipitating with diethyl ether.
-
Collect the purified PBLG by filtration and dry it in a vacuum oven.
Protocol 3: Formulation of PBLG Nanoparticles
This protocol describes the preparation of PBLG nanoparticles using a modified nanoprecipitation method.[1]
Materials:
-
PBLG or PBLG derivatives (e.g., PBLG-PEG, PBLG-FITC)
-
Tetrahydrofuran (THF)
-
Milli-Q water
Equipment:
-
Magnetic stirrer
-
Vials or beakers
-
Pipettes
-
Rotary evaporator (optional, for solvent removal)
Procedure:
-
Dissolve the PBLG or a mixture of PBLG derivatives (e.g., 5-25 mg) in 5 mL of THF at 30°C.
-
Under magnetic stirring, add the organic solution dropwise to 10 mL of Milli-Q water. No surfactant is required.
-
The nanoparticles will form spontaneously upon nanoprecipitation.
-
The organic solvent (THF) can be removed by evaporation, for instance, by leaving the suspension under stirring overnight in a fume hood or using a rotary evaporator.
Quantitative Data
The following tables summarize quantitative data from various experiments involving the synthesis and characterization of PBLG and its nanoparticles.
Table 1: Synthesis and Characterization of PBLG Derivatives
| Polymer | Initiator | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Reference |
| PBLG1 | m-AZO | Not specified | Not specified | [4] |
| PBLG2 | m-DAZO | Not specified | Not specified | [4] |
| PBLG-Bnz | Benzylamine | 28,000 | 1.14 | [1] |
| PBLG-PEG | mPEG-NH2 | 33,000 | 1.17 | [1] |
| PBLG-FITC | - | 28,000 | 1.14 | [1] |
Table 2: Characterization of PBLG Nanoparticles
| Polymer Composition (w/w ratio) | Polymer Concentration (mg/mL) | Particle Size (nm) | Polydispersity Index (PI) | Zeta Potential (mV) | Reference |
| PBLG-Bnz | 1.5 | 165.4 ± 3.4 | 0.113 ± 0.019 | -24.3 ± 1.5 | [1] |
| PBLG-PEG | 1.5 | 145.2 ± 1.8 | 0.125 ± 0.021 | -1.5 ± 0.2 | [1] |
| PBLG-Bnz:PBLG-FITC (80:20) | 1.5 | 168.0 ± 2.5 | 0.120 ± 0.015 | -23.1 ± 1.2 | [1] |
| PBLG-PEG:PBLG-FITC (80:20) | 1.5 | 148.7 ± 2.1 | 0.131 ± 0.018 | -1.8 ± 0.3 | [1] |
Visualizations
Diagram 1: Synthesis of this compound (BLG-NCA)
Caption: Workflow for the synthesis of BLG-NCA.
Diagram 2: Ring-Opening Polymerization of BLG-NCA
Caption: Workflow for the synthesis of PBLG via ROP.
Diagram 3: Formulation of PBLG Nanoparticles
Caption: Workflow for PBLG nanoparticle formulation.
References
- 1. Pegylation of poly(γ-benzyl-L-glutamate) nanoparticles is efficient for avoiding mononuclear phagocyte system capture in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Modified polypeptides containing gamma-benzyl glutamic acid as drug delivery platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Development of Light-Responsive Poly(γ-Benzyl-L-Glutamate) as Photo Switches by a One-Step NCA Method [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for (S)-4-Benzyloxazolidine-2,5-dione
Introduction
(S)-4-Benzyloxazolidine-2,5-dione, also commonly known as L-phenylalanine N-carboxyanhydride (Phe-NCA), is a vital cyclic monomer employed in the synthesis of polypeptides. Its primary application lies in ring-opening polymerization (ROP), a process that allows for the creation of well-defined poly(L-phenylalanine) homopolymers and block copolymers with controlled molecular weights and architectures. These resulting polypeptides are of significant interest in drug delivery, tissue engineering, and other biomedical applications due to their biocompatibility and biodegradability. This document provides detailed protocols for the use of this compound in the synthesis of poly(L-phenylalanine), targeting researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties and Safety Information
This compound is a white to off-white solid that is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon). It is crucial to use anhydrous solvents and dried glassware to prevent premature polymerization and ensure controlled reaction outcomes. For detailed safety and handling information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 14825-82-2 |
| Molecular Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.18 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Approximately 90°C |
Core Application: Ring-Opening Polymerization (ROP) for Polypeptide Synthesis
The primary application of this compound is its use as a monomer in ring-opening polymerization to synthesize poly(L-phenylalanine). This process is typically initiated by nucleophiles, most commonly primary amines. The polymerization proceeds via a nucleophilic attack on one of the carbonyl groups of the NCA ring, leading to its opening and the formation of a carbamate intermediate, which subsequently decarboxylates to extend the polypeptide chain.
Experimental Workflow for Poly(L-phenylalanine) Synthesis
The general workflow for the synthesis and characterization of poly(L-phenylalanine) from this compound is outlined below.
Caption: General workflow for the synthesis and characterization of poly(L-phenylalanine).
Detailed Experimental Protocol: Synthesis of Poly(L-phenylalanine)
This protocol describes a standard procedure for the ring-opening polymerization of this compound initiated by a primary amine.
Materials:
-
This compound (Phe-NCA)
-
Anhydrous N,N-dimethylformamide (DMF) or anhydrous tetrahydrofuran (THF)
-
Primary amine initiator (e.g., hexylamine, benzylamine)
-
Methanol (for precipitation)
-
Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques
-
Magnetic stirrer and stir bar
-
Syringes for liquid transfer
-
Nitrogen or Argon gas supply
Procedure:
-
Preparation of Reaction Vessel: Thoroughly dry all glassware in an oven at >100°C overnight and cool under a stream of inert gas.
-
Monomer and Solvent Addition: In the dried Schlenk flask under a positive pressure of inert gas, dissolve the desired amount of this compound in the chosen anhydrous solvent (e.g., DMF or THF). The concentration of the monomer can be varied, but a typical starting point is 0.1-0.5 M.
-
Initiator Addition: The primary amine initiator is added via syringe. The amount of initiator determines the target degree of polymerization (DP) and thus the molecular weight of the resulting polypeptide, based on the monomer-to-initiator ratio (M/I).
-
Polymerization: The reaction mixture is stirred at room temperature (or slightly elevated temperatures, e.g., 20-40°C) under an inert atmosphere. The reaction time can vary from a few hours to several days, depending on the initiator, solvent, and desired conversion.[1] The progress of the polymerization can be monitored by techniques such as FTIR by observing the disappearance of the anhydride peaks of the NCA monomer.
-
Work-up and Purification:
-
Once the desired conversion is reached, the polymerization is terminated.
-
The resulting polymer is precipitated by slowly adding the reaction mixture to a large excess of a non-solvent, typically cold methanol.
-
The precipitated poly(L-phenylalanine) is collected by filtration.
-
The polymer is washed with fresh non-solvent to remove any unreacted monomer and initiator.
-
The purified polymer is then dried under vacuum to a constant weight.
-
-
Characterization: The structure, molecular weight (Mn), and polydispersity index (PDI) of the synthesized poly(L-phenylalanine) are determined using techniques such as ¹H NMR spectroscopy, FTIR spectroscopy, and Gel Permeation Chromatography (GPC).
Quantitative Data from Literature
The following tables summarize representative quantitative data for the polymerization of this compound under different conditions, as reported in the scientific literature.
Table 2: Primary Amine-Initiated Polymerization of L-Phe-NCA in Various Solvents at 20°C [1]
| Initiator | Solvent | Monomer/Initiator (M/I) Ratio |
| Hexylamine | Dioxane | 40/1 |
| Hexylamine | THF | 40/1 |
| Hexylamine | CH₂Cl₂ | 40/1 |
| Benzylamine | DMF | 40/1 |
| Benzylamine | NMP | 40/1 |
| Aniline | DMF | 40/1 |
| Aniline | NMP | 40/1 |
Note: Characterization of the resulting poly(L-phenylalanine) was noted to be challenging due to low solubility in common solvents.[1]
Table 3: Synthesis of PLLA-b-PPhe Diblock Copolymers via ROP of L-Phe-NCA [2]
| Copolymer | PLLA DP | M/I Ratio (Phe-NCA) | PPhe DP (Theoretical) | PPhe DP (¹H NMR) | Mn (GPC, g/mol ) | PDI (GPC) |
| PLLA₂₅-b-PPhe₅ | 25 | 5/1 | 5 | 5 | 4,200 | 1.14 |
| PLLA₂₅-b-PPhe₁₃ | 25 | 15/1 | 15 | 13 | 5,800 | 1.25 |
| PLLA₂₅-b-PPhe₃₀ | 25 | 35/1 | 35 | 30 | 7,800 | 1.30 |
| PLLA₅₀-b-PPhe₂₅ | 50 | 30/1 | 30 | 25 | 10,200 | 1.25 |
| PLLA₅₀-b-PPhe₄₀ | 50 | 50/1 | 50 | 40 | 13,800 | 1.35 |
PLLA: Poly(L-lactide), PPhe: Poly(L-phenylalanine), DP: Degree of Polymerization, M/I: Monomer-to-Initiator ratio, Mn: Number-average molecular weight, PDI: Polydispersity index.
Reaction Mechanism
The ring-opening polymerization of NCAs initiated by primary amines can proceed through two main mechanisms: the "normal amine mechanism" (NAM) and the "activated monomer mechanism" (AMM). In the NAM, the primary amine directly attacks the NCA ring. The co-existence of these mechanisms can influence the control over the polymerization.[3]
Caption: Simplified schematic of the Normal Amine Mechanism for NCA polymerization.
Conclusion
This compound is a crucial monomer for the synthesis of poly(L-phenylalanine) and related polypeptide structures through ring-opening polymerization. The protocols and data presented herein provide a foundational guide for researchers to utilize this compound effectively. Careful control over reaction conditions, particularly the exclusion of moisture and the precise ratio of monomer to initiator, is paramount for achieving well-defined polymers with desired molecular weights and low polydispersity. The versatility of this polymerization method allows for the creation of a wide range of polypeptide-based materials for advanced applications in the biomedical field.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Peptides from (S)-4-Benzyloxazolidine-2,5-dione Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of peptides synthesized using (S)-4-Benzyloxazolidine-2,5-dione, a benzyl-protected N-carboxyanhydride (NCA).
Troubleshooting Guide
This guide addresses common problems encountered during the purification of peptides synthesized via the ring-opening polymerization of this compound.
Problem 1: Low or No Yield of the Desired Peptide After Purification
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Polymerization | Before purification, confirm polymerization by techniques like FT-IR (disappearance of the NCA anhydride peaks at ~1850 and 1790 cm⁻¹) or ¹H NMR. If incomplete, optimize polymerization conditions (e.g., initiator purity, monomer-to-initiator ratio, reaction time, temperature). |
| Peptide Precipitation During Workup | Highly hydrophobic or very long peptides may precipitate.[1][2] Before full-scale purification, perform a small-scale solubility test with your intended purification buffers. If solubility is an issue, consider using organic solvents like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) in your initial dissolution step.[2] |
| Peptide Adsorption to Labware | Peptides can adsorb to glass or plastic surfaces. Silylating glassware can help minimize this.[3] |
| Inefficient Cleavage of Benzyl Protecting Group | If the final peptide requires deprotection of the benzyl group, ensure complete cleavage. Monitor the reaction by HPLC or mass spectrometry. If incomplete, extend the reaction time or use a stronger deprotection cocktail. |
| Loss During Solid-Phase Extraction (SPE) | The peptide may not be binding effectively to the SPE cartridge or may be eluting prematurely. Optimize the SPE protocol by adjusting the pH and organic solvent concentration in the loading, washing, and elution steps. |
Problem 2: Multiple Peaks in the HPLC Chromatogram
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Unreacted Monomer or Initiator | These small molecules should elute early in a reverse-phase HPLC run. Compare the chromatogram to that of your starting materials. |
| Polymer Byproducts (Homopolymers) | NCA polymerization can sometimes lead to uncontrolled side reactions.[4] These polymer contaminants may appear as broad peaks or a baseline hump in the chromatogram. Consider precipitation with a non-solvent (e.g., cold diethyl ether) to remove some of these byproducts before HPLC. |
| Truncated or Deleted Peptide Sequences | These can arise from premature termination of polymerization.[4] Optimizing the polymerization conditions to ensure a controlled reaction is key to minimizing these impurities.[4] |
| Side Reactions During Deprotection | Acidolytic deprotection can sometimes lead to side reactions.[5] Ensure you are using appropriate scavengers in your cleavage cocktail. |
| Aggregation of the Peptide | Hydrophobic peptides are prone to aggregation, which can result in multiple, broad peaks.[2] Try dissolving the sample in a stronger solvent or adding chaotropic agents like guanidinium chloride to the mobile phase. |
Problem 3: Broad or Tailing Peaks in HPLC
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Poor Solubility in Mobile Phase | Ensure the peptide is fully dissolved before injection. If necessary, adjust the composition of the initial mobile phase to better match the solubility of your peptide. |
| Secondary Interactions with the Column | The peptide may be interacting with the silica backbone of the C18 column. Adding a stronger ion-pairing agent (e.g., 0.1% TFA) to the mobile phase can improve peak shape. |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample. |
| Column Contamination or Degradation | If peak shape degrades over time, the column may be contaminated or nearing the end of its lifespan. Flush the column with a strong solvent series or replace it if necessary. |
Below is a logical workflow for troubleshooting common purification issues.
Caption: A flowchart for troubleshooting peptide purification.
Frequently Asked Questions (FAQs)
Q1: What is the best initial purification strategy for a peptide synthesized from this compound?
A1: A good starting point is precipitation followed by reverse-phase high-performance liquid chromatography (RP-HPLC). After polymerization, the crude product can be precipitated in a cold non-solvent like diethyl ether to remove unreacted monomer and other small molecule impurities. The resulting solid can then be dissolved in an appropriate solvent and purified by RP-HPLC, which is a powerful technique for separating peptides based on their hydrophobicity.[6][7][8]
Q2: How do I choose the right HPLC column and mobile phase for my peptide?
A2: For most peptides, a C18 column is a versatile choice.[7] The mobile phase typically consists of two buffers: Buffer A (e.g., 0.1% trifluoroacetic acid (TFA) in water) and Buffer B (e.g., 0.1% TFA in acetonitrile).[8] The separation is achieved by applying a gradient of increasing Buffer B concentration. The optimal gradient will depend on the hydrophobicity of your specific peptide and may require some empirical optimization.
Q3: My peptide is very hydrophobic and difficult to purify. What can I do?
A3: For extremely hydrophobic peptides, several strategies can be employed. You can try using a less hydrophobic column, such as a C4 or C8 column.[7] Additionally, you can add organic modifiers like isopropanol to the mobile phase or use chaotropic agents to improve solubility.[2] In some cases, performing the purification at an elevated temperature (e.g., 40-60 °C) can also improve peak shape and resolution.
Q4: How can I remove the benzyl protecting group after purification?
A4: The benzyl protecting group is typically removed by catalytic transfer hydrogenation or by strong acid cleavage. For catalytic transfer hydrogenation, common conditions involve using a palladium catalyst (e.g., Pd/C) with a hydrogen donor like ammonium formate or cyclohexene. Strong acid cleavage, for instance with HBr in acetic acid or trifluoromethanesulfonic acid (TFMSA), is also effective but can be harsh on the peptide. The choice of method depends on the stability of your peptide to the deprotection conditions.
Q5: How do I confirm the identity and purity of my final peptide product?
A5: The identity of the peptide should be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to ensure the molecular weight matches the expected value. The purity is typically assessed by analytical RP-HPLC, where a pure sample should ideally show a single, sharp peak.[6] The purity is often reported as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.[6]
Experimental Protocols
Protocol 1: General Purification by Preparative RP-HPLC
This protocol outlines a general procedure for the purification of a peptide synthesized from this compound.
-
Sample Preparation:
-
After polymerization, precipitate the crude peptide by adding the reaction mixture dropwise to a stirred, cold solution of diethyl ether (10-20 times the volume of the reaction mixture).
-
Collect the precipitate by centrifugation or filtration and wash with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or Buffer A). Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Columns:
-
System: A preparative HPLC system equipped with a gradient pump, a UV detector (monitoring at 214 nm and 280 nm), and a fraction collector.
-
Column: A preparative C18 column (e.g., 10 µm particle size, 100 Å pore size). The dimensions of the column will depend on the amount of peptide to be purified.
-
Mobile Phase:
-
Buffer A: 0.1% TFA in HPLC-grade water.
-
Buffer B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Degas both buffers before use.
-
-
Purification Method:
-
Equilibrate the column with 95% Buffer A and 5% Buffer B for at least 5 column volumes.
-
Inject the prepared sample onto the column.
-
Run a linear gradient of increasing Buffer B concentration. A typical starting gradient could be 5% to 65% Buffer B over 60 minutes. This will need to be optimized based on the hydrophobicity of the peptide.
-
Monitor the elution of the peptide by UV absorbance and collect fractions corresponding to the major peaks.
-
-
Post-Purification Processing:
-
Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure peptide.
-
Pool the pure fractions.
-
Remove the acetonitrile by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the purified peptide as a fluffy white powder.
-
Below is a diagram illustrating the general workflow for peptide purification.
Caption: Workflow for the purification of synthesized peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 5. Formation of aminosuccinyl peptides during acidolytic deprotection followed by their transformation to piperazine-2,5-dione derivatives in neutral media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. hplc.eu [hplc.eu]
- 8. Purification of naturally occurring peptides by reversed-phase HPLC [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (S)-4-Benzyloxazolidine-2,5-dione Polymerization
Welcome to the technical support center for the ring-opening polymerization (ROP) of (S)-4-Benzyloxazolidine-2,5-dione, also known as L-phenylalanine N-carboxyanhydride (Phe-NCA). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions, and experimental protocols to address common challenges and ensure the synthesis of well-defined polypeptides.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful and controlled polymerization of Phe-NCA?
A1: The single most critical factor is the rigorous exclusion of impurities.[1] The polymerization is notoriously sensitive to moisture, as well as electrophilic contaminants in the monomer, such as hydrochloric acid (HCl), acid chlorides, or isocyanates.[2][3] Similarly, the purity of the initiator and the solvent is paramount to prevent unwanted side reactions and achieve controlled polymer growth.[4][5]
Q2: What are the main polymerization mechanisms, and which one is preferred?
A2: The two primary mechanisms are the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM).[6][7] For controlled polymerizations aiming for predictable molecular weights and low polydispersity, the NAM is strongly preferred. This mechanism is favored when using primary amine initiators.[8] The AMM, often initiated by strong bases or tertiary amines, can lead to side reactions and loss of control.[6][7]
Q3: Why is my polypeptide's molecular weight distribution broad?
A3: A broad molecular weight distribution (high polydispersity index, Đ) is a common issue that typically points to a loss of polymerization control. This can be caused by several factors, including the presence of impurities acting as initiators or chain-transfer agents, competing polymerization mechanisms (AMM), or the occurrence of side reactions at the growing chain end, especially at elevated temperatures.[2][6][7]
Q4: Can the polymerization be performed in any solvent?
A4: No, the choice of solvent is crucial. While Phe-NCA polymerization can proceed in various solvents like DMF, DCM, and acetonitrile (ACN), the solvent can influence reaction rates and participate in side reactions.[4][8] For instance, DMF can decompose or react with the growing amine chain-end, leading to termination.[4][6][8] The solubility of the resulting polypeptide in the chosen solvent is also a key consideration to prevent premature precipitation.[4]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Polymerization fails to initiate or proceeds very slowly. | 1. Inactive initiator. 2. Presence of quenching impurities in the monomer or solvent (e.g., acid chlorides, isocyanates).[2][3] 3. Formation of non-propagating carbamate species at the chain end due to CO₂.[8] | 1. Use a freshly purified and verified initiator. 2. Ensure monomer is highly pure (recrystallize multiple times). Use rigorously dried, high-purity solvents.[1][3] 3. Conduct the reaction under high vacuum or a constant flow of inert gas to remove CO₂.[6][8] |
| Polymerization stops prematurely before full monomer conversion. | 1. Aggregation and precipitation of the growing polymer chain from the solvent.[1] 2. Complete consumption of the initiator by quenching impurities.[2] | 1. Select a solvent in which the target polypeptide is more soluble (e.g., DMF for higher DPs, though side reactions are a risk).[4] 2. Use a higher purity grade of monomer and solvent. Consider monomer purification via sublimation if applicable.[9] |
| Final polymer has a broad molecular weight distribution (Đ > 1.2). | 1. Initiation by impurities (especially water).[1] 2. Side reactions (e.g., termination by solvent, intramolecular cyclization) competing with propagation.[6][8] 3. Elevated reaction temperature favoring side reactions over propagation.[2][7] | 1. Operate under strict anhydrous conditions in a glove box or using high-vacuum techniques.[6] 2. Lower the reaction temperature (e.g., to 0 °C) to suppress the activation barrier of side reactions.[6][7][10] 3. Choose a more inert solvent like DCM or ACN over DMF.[4] |
| Actual molecular weight is significantly lower than the theoretical [M]/[I] ratio. | 1. Inefficient initiation or termination of a fraction of chains. 2. Presence of water or other protic impurities that act as alternative initiators.[1] 3. Chain transfer reactions.[2] | 1. Verify initiator purity and concentration. 2. Rigorously dry all glassware, solvents, and the monomer. Perform reactions in a controlled atmosphere.[1][5] 3. Lowering the reaction temperature can minimize chain transfer.[2] |
| Unidentified peaks are present in NMR or MALDI-TOF MS spectra. | 1. Formation of cyclic peptides or other side products. 2. Chain-end modification by reaction with solvent (e.g., DMF, DMAc).[6][10] 3. Reaction of the terminal amine with the MALDI matrix during analysis.[10] | 1. Optimize reaction conditions (lower temperature, high vacuum) to favor the NAM pathway.[10] 2. Use a non-reactive solvent. If DMF/DMAc is necessary, be aware of potential formylation of the N-terminus. 3. Use appropriate MALDI matrices and interpret spectra with caution, considering potential analytical artifacts. |
Reaction Mechanisms and Workflows
Visualizing the chemical pathways and experimental steps is crucial for understanding and controlling the polymerization process.
References
- 1. researchgate.net [researchgate.net]
- 2. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. Toward Quantitative End-Group Fidelity in the Synthesis of High Molecular Weight Polysarcosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Polypeptide Yield with Phenylalanine N-Carboxyanhydride (Phe-NCA)
Welcome to the technical support center for polypeptide synthesis using Phenylalanine N-carboxyanhydride (Phe-NCA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve experimental outcomes. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data-driven insights to enhance your polypeptide yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Why is my polypeptide yield low when using Phe-NCA?
Low polypeptide yield in Phe-NCA polymerization can stem from several factors, primarily related to monomer purity, reaction conditions, and the inherent properties of poly(L-phenylalanine).
Common Causes and Solutions:
-
Impure Phe-NCA Monomer: Phe-NCA is highly sensitive to moisture and acidic impurities like hydrogen chloride (HCl), which can be generated during synthesis.[1] These impurities can terminate the growing polymer chain, leading to low molecular weight polypeptides and reduced yields.[1]
-
Presence of Water: Water can initiate the polymerization of NCAs, leading to low yields and poorly defined polypeptides.[1]
-
Solution: All polymerization reactions should be conducted under stringent anhydrous conditions, often utilizing high vacuum techniques to eliminate moisture.[3]
-
-
Suboptimal Initiator Choice: The type and purity of the initiator significantly impact polymerization efficiency.
-
Precipitation of Poly(L-phenylalanine): Poly(L-phenylalanine) has low solubility in many common organic solvents and tends to precipitate as β-sheets during polymerization.[3] This precipitation can hinder further monomer addition to the growing chains, effectively stopping the reaction and limiting the final yield and molecular weight.[3]
-
Solution: Careful selection of the reaction solvent is important. While challenging for poly(L-phenylalanine), exploring different solvent systems may help to mitigate early precipitation.
-
FAQ 2: What are the common side reactions in Phe-NCA polymerization, and how can I minimize them?
Several side reactions can compete with the desired chain propagation, leading to a lower yield of the target polypeptide.
Key Side Reactions:
-
Amine Mechanism vs. Activated Monomer Mechanism: Primary amine initiators can act as both nucleophiles (initiating the "normal amine mechanism") and bases (initiating the "activated monomer mechanism"). The activated monomer mechanism can lead to less controlled polymerization and a broader molecular weight distribution.[3][4][5]
-
Carbamate Mechanism: This is a significant side reaction, particularly in the "activated monomer mechanism," which can limit the growth of the polypeptide chain.[3]
-
Chain Termination: Impurities such as acids (e.g., HCl from NCA synthesis) or even the solvent (e.g., DMF) can react with the growing chain end and terminate polymerization.[1][4]
Strategies to Minimize Side Reactions:
-
Low Temperature: Performing the polymerization at lower temperatures (e.g., 0 °C) can significantly reduce the occurrence of side reactions.[3][6]
-
High Vacuum Techniques: Using high vacuum helps to remove volatile impurities and moisture that can cause side reactions.[3]
-
Controlled Initiator Systems: The use of specific initiators like primary amine hydrochlorides can favor the "normal amine mechanism" and produce well-defined polypeptides with fewer side products.[4] Transition-metal complexes have also been shown to provide better control over the polymerization.[3]
-
In Situ Purification: A novel approach involves using a biphasic system (e.g., water/dichloromethane) to extract impurities like HCl into the aqueous phase in situ, allowing for the polymerization of unpurified NCA with high yield and control.[1][7]
Troubleshooting Guide: Low Polypeptide Yield
Use the following logical workflow to diagnose and resolve issues with low polypeptide yield.
References
- 1. pnas.org [pnas.org]
- 2. benchchem.com [benchchem.com]
- 3. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 6. Optimization of N-carboxyanhydride (NCA) polymerization by variation of reaction temperature and pressure - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of polypeptides via bioinspired polymerization of in situ purified N-carboxyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Carboxyanhydride (NCA) Polymerization
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent racemization and other side reactions during the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs).
Frequently Asked Questions (FAQs)
Q1: What is racemization in NCA polymerization and why is it critical to avoid?
A1: Racemization is the process of converting an enantiomerically pure starting material, such as an L-amino acid derivative, into a mixture of both L- and D-enantiomers. In polypeptide synthesis, maintaining stereochemical purity is crucial because the three-dimensional structure (e.g., α-helix, β-sheet), and therefore the biological activity and physical properties of the final polypeptide, are highly dependent on the stereochemistry of the constituent amino acids. Racemization leads to a loss of structural control and can result in materials with unpredictable and non-functional properties.
Q2: What are the primary causes of racemization and side reactions during NCA polymerization?
A2: The primary causes are related to the complex reactivity of the NCA monomer, which has multiple reactive sites.[1] Side reactions are a major issue that can lead to loss of stereochemical control.[2] Key factors include:
-
Polymerization Mechanism: The "Activated Monomer Mechanism" (AMM), often promoted by basic initiators, involves the deprotonation of the NCA's N-H group.[3][4] This can increase the risk of racemization at the α-carbon. The "Normal Amine Mechanism" (NAM) is generally preferred for better control.[3]
-
High Reaction Temperatures: Elevated temperatures provide the activation energy for side reactions to compete with the main chain propagation, leading to a loss of control.[2]
-
Monomer Impurities: The presence of acidic impurities (e.g., HCl), N-chloroformyl-amino acid chlorides, or α-isocyanato-acid chlorides from the NCA synthesis can initiate unwanted side reactions or terminate growing polymer chains.[1][2][5]
-
Moisture: Water can act as an initiator or chain-transfer agent, leading to poor control over the polymerization.[5][6]
-
Reactive Solvents: Solvents like dimethylformamide (DMF) can decompose or react with the growing chain ends, causing termination.[7][8]
Q3: How can I minimize racemization starting from the NCA monomer synthesis step?
A3: The purity of the NCA monomer is paramount.[5] The "Fuchs-Farthing" method, which involves the direct phosgenation of free α-amino acids, is a widely used strategy to synthesize pure NCA monomers with a good yield and no detectable racemization.[1][9] It is crucial to thoroughly purify the synthesized NCA, typically by recrystallization, to remove acidic byproducts and other impurities that could interfere with the polymerization step.[1][5]
Q4: What is the effect of the initiator on controlling stereochemistry?
A4: The choice of initiator is critical as it often determines the polymerization mechanism.
-
Primary Amines: These are common initiators that primarily proceed via the more controlled Normal Amine Mechanism (NAM).[2][3] However, due to their basicity, they can also induce the Activated Monomer Mechanism (AMM) as a side reaction.[8]
-
Tertiary Amines and Alkoxides: These strong bases tend to promote the AMM, which can lead to very high molecular weight polymers but may also increase the risk of side reactions and racemization.[2][10]
-
Transition-Metal Complexes: Initiators based on transition metals can offer superior control over the polymerization, allowing for the synthesis of well-defined polypeptides with predictable molecular weights and narrow polydispersities by following alternative mechanisms.[2][9]
-
Other Systems: Recent advances include initiators like lithium hexamethyldisilazide (LiHMDS), which enables extremely rapid polymerization even in an open vessel, or the use of primary amine hydrochlorides with N-phenoxycarbonyl-functionalized α-amino acids (NPCAs) to ensure polymerization proceeds solely via the NAM.[6][8][11]
Q5: How does reaction temperature influence side reactions and stereochemical control?
A5: Lowering the reaction temperature is a highly effective strategy to suppress side reactions.[7] By conducting the polymerization at 0°C or even lower, the rate of termination and other side reactions is significantly reduced compared to the rate of propagation.[1][12] This leads to a "living" polymerization, characterized by better control over molecular weight, a narrower molecular weight distribution, and preservation of stereochemistry.[3][13]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Broad Molecular Weight Distribution (PDI > 1.2) and Poor Control | 1. Monomer Impurity: Acidic byproducts or unreacted reagents in the NCA.[2]2. Moisture Contamination: Water acting as an undesired initiator.[5]3. High Temperature: Side reactions (e.g., termination) competing with propagation.[1]4. Inappropriate Solvent: Solvents like DMF can cause chain termination.[8] | 1. Purify Monomer: Recrystallize the NCA monomer multiple times. Ensure high purity before use.2. Ensure Anhydrous Conditions: Use high-vacuum techniques or a glovebox. Dry all glassware and solvents thoroughly.[7]3. Lower Reaction Temperature: Conduct the polymerization at 0°C or below to minimize side reactions.[12][13]4. Change Solvent: Switch to a less reactive solvent such as THF or dioxane. |
| Suspected Racemization (Loss of Stereochemical Purity) | 1. Dominance of Activated Monomer Mechanism (AMM): Use of strongly basic initiators (e.g., tertiary amines).[10]2. Elevated Temperature: Increased rate of side reactions that may involve proton abstraction from the α-carbon.3. Prolonged Reaction Times at Room Temperature: Increased opportunity for side reactions to occur. | 1. Select a Different Initiator: Use a primary amine initiator under controlled conditions or a transition-metal complex for more robust control.[2][9]2. Drastically Reduce Temperature: Perform the polymerization at 0°C or in a frozen state (cryo-polymerization) to kinetically suppress side reactions.[13]3. Optimize Reaction Time: Monitor the reaction closely and quench it promptly upon completion. |
| Premature Termination of Polymerization | 1. Reactive Impurities in Monomer: Acid chlorides or isocyanates quenching the growing chain ends.[2]2. Solvent Reactivity: The amine chain end reacting with solvents like DMF.[7][8]3. Low Monomer-to-Initiator Ratio: Can sometimes lead to early termination. | 1. Improve Monomer Purity: Follow rigorous purification protocols for the NCA monomer.[1][5]2. Use Non-Reactive Solvents: Employ solvents like THF, dioxane, or toluene.[1]3. Use High Vacuum or N₂ Flow: Removing the CO₂ byproduct can help drive the polymerization forward and suppress some termination pathways.[7] |
Quantitative Data Summary
The following table summarizes the effect of reaction temperature on the control of NCA polymerization, demonstrating the benefits of lower temperatures for suppressing side reactions and achieving a "living" process.
| Monomer | Initiator | Solvent | Temperature (°C) | Observation | Reference |
| Nε-trifluoroacetyl-L-lysine NCA | n-hexylamine | DMF | Room Temp. | Broad molecular weight distribution; significant side reactions identified. | [1] |
| Nε-trifluoroacetyl-L-lysine NCA | n-hexylamine | DMF | 0 | Almost no "dead" polymer formed; polymerization approaches a living character. | [1][3] |
| Various NCAs (BLG, ZLL, Ala, etc.) | Hexamethyldisilazane | THF/DMF | 0 | End-group termination and other side-reactions are absent; low polydispersities (~1.1) achieved. | [12][13] |
| γ-benzyl-L-glutamate (BLG) NCA | n-hexylamine | DMSO or 1,4-dioxane | -18 | Cryo-polymerization resulted in narrow molecular weight distributions (PDI = 1.06-1.11). | [13] |
Key Experimental Protocols
Protocol: Low-Temperature, Amine-Initiated Polymerization of NCA
This protocol describes a general procedure for the controlled polymerization of an NCA monomer (e.g., γ-benzyl-L-glutamate NCA) using a primary amine initiator at 0°C to minimize side reactions and prevent racemization.
1. Materials and Preparation:
-
NCA monomer (e.g., BLG-NCA), recrystallized at least twice and dried under high vacuum.
-
Initiator (e.g., n-hexylamine), distilled and stored under an inert atmosphere.
-
Anhydrous solvent (e.g., THF or DMF), purified via a solvent purification system or by distillation over a suitable drying agent.
-
All glassware must be flame-dried or oven-dried (>120°C) for several hours and cooled under a stream of dry nitrogen or argon.
2. Reaction Setup (Inert Atmosphere):
-
All manipulations should be performed using Schlenk line techniques or inside a glovebox with low moisture and oxygen levels.
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of NCA monomer in the anhydrous solvent to achieve the target concentration (e.g., 0.1-0.5 M).
-
Cool the flask to 0°C using an ice-water bath and allow it to equilibrate for 15-20 minutes with gentle stirring.
3. Initiation and Polymerization:
-
Prepare a stock solution of the initiator in the same anhydrous solvent.
-
Using a gas-tight syringe, rapidly inject the calculated amount of initiator solution into the stirring NCA solution at 0°C. The monomer-to-initiator ratio ([M]/[I]) will determine the target degree of polymerization.
-
Allow the reaction to proceed at 0°C. The reaction time can vary from a few hours to several days depending on the monomer and initiator reactivity. Monitor the reaction progress if possible (e.g., by FTIR to track the disappearance of the anhydride peaks at ~1850 and 1790 cm⁻¹).
4. Termination and Polymer Isolation:
-
Once the desired conversion is reached, terminate the polymerization by adding a small amount of a quenching agent like methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol, diethyl ether, or hexane, depending on the polymer's solubility).
-
Collect the precipitated polypeptide by filtration or centrifugation.
-
Wash the polymer several times with the non-solvent to remove any unreacted monomer and initiator.
-
Dry the final polypeptide product under high vacuum to a constant weight.
5. Characterization:
-
Determine the molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
Confirm the chemical structure and end-group fidelity using ¹H NMR and MALDI-TOF mass spectrometry.
-
Assess the secondary structure (and indirectly, the stereochemical purity) using Circular Dichroism (CD) spectroscopy or FTIR.
Visualizations
Caption: Workflow for minimizing racemization in NCA polymerization.
Caption: Competing polymerization mechanisms in NCA ROP.
Caption: Troubleshooting logic for poorly controlled NCA polymerization.
References
- 1. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 3. materials.uoi.gr [materials.uoi.gr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. communities.springernature.com [communities.springernature.com]
- 12. How controlled and versatile is N-carboxy anhydride (NCA) polymerization at 0 °C? Effect of temperature on homo-, block- and graft (co)polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: (S)-4-Benzyloxazolidine-2,5-dione Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions for reactions involving (S)-4-Benzyloxazolidine-2,5-dione, also known as L-phenylalanine N-carboxyanhydride (Phe-NCA).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low polymer yield in the ring-opening polymerization (ROP) of this compound?
A1: Low polymer yields are often attributed to several factors:
-
Monomer Impurity: The presence of impurities in the this compound monomer, such as unreacted L-phenylalanine hydrochloride or N-chloroformyl amino acids, can terminate growing polymer chains.[1]
-
Presence of Water: Water can act as an initiator, leading to the formation of short polymer chains and consuming the monomer in non-productive pathways.[2]
-
Inappropriate Initiator: The choice and concentration of the initiator are crucial. An inefficient initiator or an incorrect monomer-to-initiator ratio can result in incomplete polymerization.
-
Suboptimal Reaction Conditions: Temperature and solvent choice can significantly impact the polymerization kinetics and final yield. For instance, some polymerizations may require low temperatures (e.g., 0°C) to suppress side reactions.[3]
Q2: My polypeptide has a high polydispersity index (PDI). What could be the reason?
A2: A high PDI (typically >1.5) indicates a broad distribution of polymer chain lengths and suggests a lack of control over the polymerization process. Common causes include:
-
Multiple Initiation Mechanisms: The coexistence of different initiation pathways, such as the "normal amine mechanism" and the "activated monomer mechanism," can lead to polymers with broad molecular weight distributions.[2]
-
Chain Transfer Reactions: Impurities like water or alcohols can act as chain transfer agents, terminating a growing chain and initiating a new one, which broadens the PDI.[2]
-
Slow Initiation: If the initiation rate is slower than the propagation rate, new chains are formed throughout the reaction, resulting in a mixture of long and short chains. The nucleophilicity of primary amine initiators is a key factor for achieving a fast initiation.[3]
-
Monomer Quality: Impurities in the monomer can lead to uncontrolled initiation or termination events.[1]
Q3: How can I confirm the purity of my synthesized this compound monomer?
A3: Assessing the purity of your monomer is critical for a successful polymerization. Several analytical techniques can be employed:
-
Melting Point: A sharp melting point that aligns with reported literature values is a good indicator of high purity. Impurities will typically broaden the melting range and lower the melting point.[1]
-
Spectroscopy:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are powerful tools to identify residual starting materials, solvents, or side products.[1]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is useful for confirming the formation of the characteristic N-carboxyanhydride ring and the absence of the starting amino acid.
-
-
Chromatography: High-Performance Liquid Chromatography (HPLC) can be used to detect and quantify impurities.[1]
Q4: What are the recommended storage conditions for this compound?
A4: this compound is sensitive to moisture and heat. To prevent degradation and premature polymerization, it should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen) at a low temperature, typically -20°C.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the synthesis and polymerization of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound reactions.
Quantitative Data Summary
The molecular weight (MW) and polydispersity index (PDI) of the resulting polypeptide are highly dependent on the monomer-to-initiator ratio ([M]/[I]) and the reaction conditions. The following table summarizes expected outcomes based on data from related N-carboxyanhydride polymerizations.
| Target DP | [M]/[I] Ratio | Initiator Type | Typical Mn (kDa) | Typical PDI | Reference |
| 50 | 50:1 | Primary Amine | 7 - 8 | < 1.2 | [4] |
| 100 | 100:1 | Primary Amine | 14 - 16 | < 1.2 | [4] |
| 200 | 200:1 | Primary Amine | 28 - 32 | < 1.3 | [4] |
| 100 | 100:1 | Alcohol + Catalyst | 14 - 15 | < 1.2 | [5] |
Note: The actual molecular weight may deviate from the theoretical value based on factors such as initiator efficiency and the presence of impurities.
Experimental Protocols
Protocol 1: Synthesis of this compound (Phe-NCA)
This protocol is based on the Fuchs-Farthing method using triphosgene.
Materials:
-
L-phenylalanine (dried under vacuum)
-
Triphosgene
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet, suspend L-phenylalanine in anhydrous THF (approximately 0.5 M).
-
Addition of Triphosgene: While stirring the suspension, add triphosgene (0.4 equivalents relative to L-phenylalanine) in one portion.
-
Reaction: Heat the mixture to reflux (around 50-60°C). The reaction progress can be monitored by the dissolution of L-phenylalanine, which typically occurs within a few hours.
-
Solvent Removal: Once the reaction is complete (the solution becomes clear), allow the mixture to cool to room temperature. Remove the THF under reduced pressure using a rotary evaporator.
-
Purification:
-
Dissolve the crude product in a minimal amount of anhydrous THF.
-
Add anhydrous hexane dropwise until the solution becomes cloudy.
-
Induce crystallization by cooling the flask to -20°C for several hours or overnight.
-
-
Isolation and Drying: Collect the crystalline product by filtration under an inert atmosphere, wash with cold anhydrous hexane, and dry under high vacuum.
-
Storage: Store the purified this compound at -20°C under an inert atmosphere.
Protocol 2: Ring-Opening Polymerization of this compound
This protocol describes a typical polymerization using a primary amine initiator.
Materials:
-
Purified this compound
-
Primary amine initiator (e.g., n-hexylamine)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Argon or Nitrogen gas
Procedure:
-
Monomer Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the desired amount of this compound in anhydrous DMF to achieve the target concentration (e.g., 0.1-0.5 M).
-
Initiator Solution: Prepare a stock solution of the primary amine initiator in the anhydrous solvent. The concentration should be calculated to achieve the desired monomer-to-initiator ratio.
-
Initiation: Using a gas-tight syringe, add the calculated volume of the initiator stock solution to the stirring monomer solution.
-
Polymerization: Allow the reaction to proceed at room temperature. The reaction time can vary from a few hours to days, depending on the monomer, initiator, and concentration. Monitor the reaction progress by taking aliquots and analyzing them with FTIR to observe the disappearance of the anhydride peaks of the NCA.
-
Precipitation and Purification:
-
Once the polymerization is complete, precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold, stirring anhydrous diethyl ether.
-
Collect the precipitated polymer by centrifugation or filtration.
-
Wash the polymer multiple times with fresh anhydrous diethyl ether to remove any residual monomer and initiator.
-
-
Drying: Dry the purified polypeptide under high vacuum to a constant weight.
-
Characterization: Characterize the polymer's molecular weight and PDI using Gel Permeation Chromatography (GPC) and confirm its structure using NMR spectroscopy.
Polymerization Troubleshooting Logic
Caption: Logical relationships in troubleshooting polymerization outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 3. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Drug-Initiated Ring-Opening Polymerization of O-Carboxyanhydrides for the Preparation of Anticancer Drug-Poly(O-Carboxyanhydride) Nanoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing initiator concentration for Phe-NCA polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the polymerization of Phenylalanine N-Carboxyanhydride (Phe-NCA). Our focus is on optimizing the initiator concentration to achieve desired polypeptide characteristics.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for primary amine-initiated Phe-NCA polymerization?
A1: The primary amine-initiated polymerization of Phe-NCA predominantly follows the "normal amine mechanism" (NAM). In this process, the primary amine acts as a nucleophile, attacking the C5 carbonyl of the NCA ring. This leads to the opening of the ring, followed by the release of carbon dioxide and the formation of a growing polymer chain with a terminal primary amine group, which then continues to propagate the polymerization.
Q2: How does the initiator concentration affect the molecular weight of the resulting poly(L-phenylalanine)?
A2: The number-average molecular weight (Mn) of the resulting polypeptide is inversely proportional to the initial monomer-to-initiator ([M]/[I]) ratio. A higher initiator concentration (a lower [M]/[I] ratio) will result in a lower molecular weight polymer, as there are more initiating sites for a given amount of monomer. Conversely, a lower initiator concentration (a higher [M]/[I] ratio) will lead to a higher molecular weight polymer.
Q3: What is the expected effect of initiator concentration on the polydispersity index (PDI)?
A3: In a well-controlled, "living" polymerization, the PDI should be low (typically below 1.2), indicating a narrow molecular weight distribution. However, in practice, side reactions can occur, especially at very low initiator concentrations (high [M]/[I] ratios), which can lead to a broadening of the PDI. Impurities in the monomer or solvent can also contribute to a higher PDI.
Q4: What are some common side reactions in Phe-NCA polymerization?
A4: Common side reactions include:
-
Activated Monomer Mechanism (AMM): The basicity of the primary amine can deprotonate the NCA monomer, leading to an alternative polymerization pathway that can broaden the PDI.[1]
-
Termination Reactions: Impurities such as water or acid can react with the growing polymer chain, terminating the polymerization prematurely and leading to lower molecular weights than theoretically expected.[2]
-
Chain Transfer: A growing polymer chain can transfer its active center to a monomer or solvent molecule, resulting in a terminated chain and a new initiating species.
Q5: Can solvents affect the polymerization of Phe-NCA?
A5: Yes, the choice of solvent can significantly impact the polymerization. Solvents like tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and dimethylacetamide (DMAc) are commonly used. The solubility of both the monomer and the resulting polymer is crucial. For instance, in some solvents, the growing polypeptide chain may precipitate, which can affect the polymerization kinetics and the final polymer properties. Studies have shown that THF can be an efficient solvent for obtaining high molecular weight poly(4-carbobenzyloxyamino-L-phenylalanine).[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Molecular Weight (Mn) | High Initiator Concentration: The monomer-to-initiator ([M]/[I]) ratio is too low. | Decrease the amount of initiator used for a given amount of monomer. Aim for a higher [M]/[I] ratio. |
| Impurities: Water, residual acid from NCA synthesis, or other impurities are terminating the polymerization.[2][4] | Ensure the NCA monomer is highly pure and the solvent is anhydrous. Consider recrystallizing the NCA and distilling the solvent. | |
| Premature Precipitation: The growing polymer is precipitating out of solution before high conversion is reached. | Choose a solvent in which the polymer is more soluble. A mixture of solvents, such as DMAc/THF, might improve solubility.[3] | |
| High Polydispersity Index (PDI > 1.2) | Slow Initiation: The rate of initiation is significantly slower than the rate of propagation. | Ensure the initiator is added quickly and efficiently to the monomer solution. Consider using a more efficient initiator or a co-catalyst if necessary. |
| Side Reactions: The activated monomer mechanism (AMM) or other side reactions are occurring.[1] | Optimize the reaction temperature. Lower temperatures can sometimes suppress side reactions.[5] Ensure high purity of reagents and solvent. | |
| Inaccurate Initiator Concentration: The actual concentration of the initiator solution is different from the calculated value. | Prepare a fresh initiator solution and accurately determine its concentration before use. | |
| Bimodal Molecular Weight Distribution | Multiple Initiating Species: Impurities in the system are acting as initiators alongside the intended primary amine. | Rigorously purify the NCA monomer and the solvent to remove any potential sources of initiation. |
| Change in Polymerization Mechanism: A switch between the normal amine mechanism and the activated monomer mechanism during the reaction. | Optimize reaction conditions (temperature, solvent) to favor a single polymerization mechanism. | |
| Polymerization Fails to Initiate | Inactive Initiator: The initiator has degraded or is otherwise inactive. | Use a fresh batch of initiator. Store the initiator under appropriate conditions (e.g., under inert atmosphere, refrigerated). |
| Inhibitors: The monomer or solvent contains inhibitors that are preventing the polymerization. | Purify the monomer and solvent to remove any potential inhibitors. |
Data Presentation
The following table illustrates the effect of the monomer-to-initiator (M/I) ratio on the weight-average molecular weight (Mw) of poly(4-carbobenzyloxyamino-L-phenylalanine) synthesized using a Co(PMe3)4 initiator in different solvents. While the initiator is different, the general trend of increasing molecular weight with an increasing M/I ratio is expected to be similar for primary amine-initiated polymerizations of Phe-NCA.
| M/I Ratio | Solvent | Mw ( kg/mol ) |
| ~25 | THF | ~20 |
| ~50 | THF | ~40 |
| ~100 | THF | ~84 |
| ~220 | THF | ~84 (plateau) |
| ~25 | DMF | ~5 |
| ~50 | DMF | ~5.5 |
| ~100 | DMF | ~5.9 |
| ~220 | DMF | ~5.9 (plateau) |
| ~25 | DMAc | ~4 |
| ~50 | DMAc | ~4.1 |
| ~100 | DMAc | ~4.1 (plateau) |
| Data adapted from a study on poly(4-carbobenzyloxyamino-L-phenylalanine) polymerization.[3] |
Experimental Protocols
Protocol 1: Synthesis of Poly(L-phenylalanine) with Varying Initiator Concentrations
This protocol describes the polymerization of L-phenylalanine-N-carboxyanhydride (L-Phe-NCA) using n-hexylamine as an initiator at different monomer-to-initiator ([M]/[I]) ratios to target different molecular weights.
Materials:
-
L-Phe-NCA (recrystallized and dried under vacuum)
-
Anhydrous N,N-dimethylformamide (DMF)
-
n-Hexylamine (distilled and stored under nitrogen)
-
Anhydrous diethyl ether
-
Nitrogen or Argon gas supply
-
Schlenk flasks and syringes
Procedure:
-
Preparation of Initiator Stock Solution:
-
In a glovebox or under an inert atmosphere, prepare a stock solution of n-hexylamine in anhydrous DMF (e.g., 0.1 M). This allows for accurate dispensing of small quantities of the initiator.
-
-
Polymerization Setup:
-
In a flame-dried Schlenk flask under a positive pressure of nitrogen or argon, dissolve a known amount of L-Phe-NCA in anhydrous DMF to achieve a desired monomer concentration (e.g., 50 mg/mL).
-
Prepare several such flasks for different [M]/[I] ratios (e.g., 20:1, 50:1, 100:1, 200:1).
-
-
Initiation:
-
Calculate the required volume of the n-hexylamine stock solution for each desired [M]/[I] ratio.
-
Using a gas-tight syringe, rapidly inject the calculated amount of initiator solution into the stirring monomer solution at room temperature.
-
-
Polymerization:
-
Allow the polymerization to proceed at room temperature with continuous stirring under an inert atmosphere. The reaction time will vary depending on the [M]/[I] ratio and monomer concentration but can range from several hours to a few days.
-
Monitor the progress of the polymerization by taking small aliquots and analyzing them via FT-IR spectroscopy (disappearance of the NCA anhydride peaks at ~1850 and 1780 cm⁻¹) or ¹H NMR spectroscopy.
-
-
Precipitation and Purification:
-
Once the desired conversion is reached (or the reaction has stopped), precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent, such as anhydrous diethyl ether.
-
Collect the precipitated poly(L-phenylalanine) by filtration or centrifugation.
-
Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and residual initiator.
-
Dry the final polymer product under vacuum to a constant weight.
-
-
Characterization:
-
Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the purified polymer using Gel Permeation Chromatography (GPC) with appropriate standards (e.g., polystyrene or poly(methyl methacrylate)).
-
Confirm the chemical structure of the polypeptide using ¹H NMR and FT-IR spectroscopy.
-
Mandatory Visualizations
Caption: Normal Amine Mechanism for Phe-NCA Polymerization.
Caption: Troubleshooting Workflow for Phe-NCA Polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. N-Heterocyclic Carbene-Catalyzed Random Copolymerization of N-Carboxyanhydrides of α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Unreacted (S)-4-Benzyloxazolidine-2,5-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted (S)-4-Benzyloxazolidine-2,5-dione from experimental reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common byproducts?
This compound, also known as L-phenylalanine N-carboxyanhydride (Phe-NCA), is a reactive building block used in the synthesis of peptides and polymers.[1] Due to its high reactivity, it is prone to hydrolysis and polymerization, especially in the presence of moisture or nucleophiles. The primary byproducts are L-phenylalanine (from hydrolysis) and poly(phenylalanine) (from polymerization). The presence of unreacted starting material and these byproducts can complicate the purification of the desired product.
Q2: Why is it crucial to remove unreacted this compound?
Residual this compound can interfere with downstream applications and analytical characterization of the synthesized product. Its reactive nature can lead to unwanted side reactions over time, affecting the stability and purity of the final compound. Furthermore, its presence can complicate spectroscopic analysis (e.g., NMR, MS) and chromatographic purification, leading to inaccurate characterization and impure final products.
Q3: What are the key chemical properties to consider when designing a purification strategy?
The successful removal of unreacted this compound and its byproducts relies on exploiting differences in their physical and chemical properties, primarily solubility.
-
This compound (Phe-NCA): Generally soluble in a range of organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate. It is, however, less soluble in non-polar solvents like hexane and diethyl ether, which can be used for precipitation. It is highly reactive towards water.
-
L-Phenylalanine: The hydrolysis product is zwitterionic at neutral pH, making it soluble in water but poorly soluble in most organic solvents.[2]
-
Poly(phenylalanine): The solubility of the polymer byproduct can vary depending on its molecular weight, but it is often insoluble in water and many common organic solvents.
-
Desired Product: The solubility of your target molecule will be a critical factor in selecting the appropriate purification method.
Q4: What are the primary methods for removing unreacted this compound?
The most common methods leverage the solubility differences between the unreacted starting material, byproducts, and the desired product. These include:
-
Aqueous Extraction (Washing): Effective for removing the water-soluble hydrolysis byproduct, L-phenylalanine.
-
Precipitation/Trituration: Useful for precipitating the desired product or the unreacted starting material by adding a solvent in which it is insoluble (an "anti-solvent").
-
Silica Gel Chromatography: A more rigorous method for separating compounds with similar polarities.
-
Recrystallization: Can be used if the desired product is a solid and a suitable solvent system can be found.
Troubleshooting Guides
This section provides solutions to common problems encountered during the removal of unreacted this compound.
Problem 1: Presence of a water-soluble impurity in the organic product layer.
-
Symptom: After an initial workup, analysis of the organic layer (e.g., by TLC, LC-MS, or NMR) shows the presence of a polar impurity consistent with L-phenylalanine.
-
Cause: Incomplete removal of the hydrolysis byproduct, L-phenylalanine, due to insufficient aqueous washing.
-
Solution: Perform additional aqueous washes of the organic layer.
| Troubleshooting Step | Action | Rationale |
| 1. Additional Water Wash | Wash the organic layer with deionized water (2-3 times the volume of the organic layer). | L-phenylalanine has good solubility in water and this will help partition it into the aqueous phase. |
| 2. Brine Wash | Follow the water washes with a saturated sodium chloride solution (brine) wash. | Brine helps to break up emulsions and reduces the solubility of organic compounds in the aqueous layer, driving the desired product back into the organic phase. |
| 3. pH Adjustment (Optional) | If the desired product is stable to acidic or basic conditions, a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaHCO₃) wash can be employed to further enhance the solubility of the amphoteric L-phenylalanine in the aqueous layer. | Adjusting the pH will ensure the amino acid is in its fully protonated or deprotonated, more water-soluble form. |
Problem 2: Unreacted this compound remains in the final product after aqueous workup.
-
Symptom: Analytical data (e.g., NMR showing characteristic peaks of the oxazolidinedione ring) confirms the presence of the starting material in the purified product.
-
Cause: The unreacted this compound has similar solubility to the desired product in the chosen solvent system.
-
Solution: Employ precipitation, trituration, or chromatography to separate the unreacted starting material.
| Troubleshooting Step | Action | Rationale |
| 1. Precipitation/Trituration | Dissolve the crude product in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then add a poor solvent (an "anti-solvent") such as hexane or diethyl ether dropwise until a precipitate forms. | This compound is less soluble in non-polar solvents and may precipitate out, or conversely, the desired product may precipitate, leaving the starting material in solution. |
| 2. Silica Gel Chromatography | If precipitation is ineffective, purify the crude product using column chromatography. | The difference in polarity between the desired product and the unreacted starting material can be exploited for separation on a silica gel column. A solvent gradient (e.g., hexane/ethyl acetate) is often effective. |
| 3. Recrystallization | If the product is a solid, attempt recrystallization from a suitable solvent system. | This can be a highly effective method for obtaining a pure crystalline product, leaving impurities in the mother liquor. |
Problem 3: Formation of an insoluble white solid (polymer) during the reaction or workup.
-
Symptom: A significant amount of white, insoluble material is observed in the reaction flask or during the workup procedure.
-
Cause: Polymerization of this compound, often initiated by trace amounts of water or other nucleophiles.
-
Solution: Remove the polymer by filtration and optimize the reaction conditions to prevent its formation in future experiments.
| Troubleshooting Step | Action | Rationale |
| 1. Filtration | Filter the reaction mixture through a sintered glass funnel or a pad of celite to remove the insoluble polymer. | The polymer is typically insoluble in most common organic solvents and can be physically separated. |
| 2. Solvent Wash | Wash the filtered polymer with the reaction solvent to recover any entrapped product. | This ensures minimal loss of the desired compound. |
| 3. Prevention | For future reactions, ensure all glassware is rigorously dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Minimizing exposure to moisture and other potential initiators will suppress the unwanted polymerization side reaction. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Removal of L-Phenylalanine
This protocol is suitable for reactions where the desired product is soluble in a water-immiscible organic solvent.
-
Quenching: If the reaction is performed in a water-miscible solvent (e.g., THF, DMF), dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Water Wash: Transfer the diluted reaction mixture to a separatory funnel and wash with deionized water. Use a volume of water equal to or greater than the organic layer. Shake the funnel gently to avoid emulsion formation and then allow the layers to separate. Drain the aqueous layer.
-
Repeat Water Wash: Repeat the water wash two more times.
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove residual water from the organic layer.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Precipitation of Unreacted this compound
This protocol is useful when the desired product is significantly more soluble than the unreacted starting material in a non-polar solvent.
-
Dissolution: Dissolve the crude product (obtained after an initial aqueous workup) in a minimal amount of a suitable solvent in which both the product and the starting material are soluble (e.g., dichloromethane or ethyl acetate).
-
Addition of Anti-Solvent: Slowly add a non-polar "anti-solvent" such as hexane or diethyl ether to the solution with stirring.
-
Precipitation: Continue adding the anti-solvent until a precipitate (the unreacted starting material) is observed. You may need to cool the mixture in an ice bath to induce precipitation.
-
Isolation: Isolate the precipitate by filtration. The desired product should remain in the filtrate.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Solubility of this compound and L-Phenylalanine
| Compound | Water | Dichloromethane (DCM) | Ethyl Acetate (EtOAc) | Tetrahydrofuran (THF) | Hexane | Diethyl Ether |
| This compound | Reactive/Insoluble | Soluble | Soluble | Soluble | Sparingly Soluble/Insoluble | Sparingly Soluble |
| L-Phenylalanine | Soluble | Insoluble | Insoluble | Insoluble | Insoluble | Insoluble |
Note: Solubility is a qualitative assessment based on literature. "Soluble" indicates that a significant amount dissolves, while "Insoluble" or "Sparingly Soluble" indicates poor dissolution.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of products synthesized using this compound.
Caption: Experimental workflows for the removal of unreacted this compound and its byproducts.
References
Technical Support Center: Phe-NCA Synthesis & Byproduct Characterization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Phenylalanine N-carboxyanhydride (Phe-NCA) and the characterization of its byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing Phe-NCA?
A1: The most prevalent methods for synthesizing Phe-NCA are the Fuchs-Farthing method, which utilizes phosgene or a phosgene equivalent like triphosgene, and the Leuchs method.[1][2][3][4][5] A significant challenge in these methods is the production of hydrogen chloride (HCl) as a byproduct, which can be mitigated by using HCl scavengers.[1][6]
Q2: What are the typical byproducts and impurities encountered during Phe-NCA synthesis?
A2: Common impurities include:
-
Hydrogen Chloride (HCl) and chloride ions: These can initiate premature and uncontrolled polymerization.[1][2][7]
-
Unreacted Phenylalanine: Residual starting material can be present.[2]
-
N-chloroformyl-phenylalanine and 2-isocyanatoacyl chloride: These electrophilic species can terminate growing polymer chains during polymerization.[2]
-
Residual phosgenating agent: Traces of phosgene or its derivatives may remain.[2]
-
Byproducts from HCl scavengers: For example, the use of propylene oxide can generate 1-chloro-2-propanol and 2-chloro-1-propanol.[6]
-
Oligomers: Small polymer chains can form during the synthesis or upon storage.[8]
-
Water: Moisture can act as a chain-transfer agent, leading to low molecular weight polymers.[7][9]
Q3: How can I purify my crude Phe-NCA product?
A3: Several methods are effective for purifying Phe-NCA:
-
Recrystallization: A traditional method, though it can be challenging for certain NCAs and may not eliminate all types of impurities.[10][11][12]
-
Flash Column Chromatography: Using silica gel, this is a rapid and broadly applicable technique for obtaining high-purity NCAs.[10][11][13]
-
Filtration through Diatomaceous Earth (Celite): This method is particularly well-suited for large-scale purification of Phe-NCA.[3][14]
Q4: Which analytical techniques are recommended for characterizing Phe-NCA and its byproducts?
A4: A combination of analytical methods is recommended for comprehensive characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the Phe-NCA and for identifying and quantifying impurities.[2][15][16] Quantitative NMR (qNMR) is a powerful tool for purity assessment.[17]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product and to identify the mass of unknown impurities.[18][19][20]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a cornerstone for purity evaluation and the detection of byproducts.[18][21][22]
-
Melting Point Analysis: A sharp and accurate melting point is a good indicator of high purity.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for monitoring the progress of polymerization and confirming the presence of the NCA ring.[8]
-
Elemental Analysis: Can be employed to determine purity, often by quantifying the residual chlorine content.[23]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Phe-NCA | Incomplete reaction. | Extend the reaction time or slightly increase the temperature. Monitor the reaction progress using TLC or ¹H NMR. |
| Decomposition of the product. | Ensure strictly anhydrous conditions. Use of an HCl scavenger like α-pinene or an epoxide can prevent acid-catalyzed decomposition.[6][24][25] | |
| Product is an oil or fails to crystallize | Presence of impurities. | Purify the crude product using flash column chromatography on silica gel.[10][11] |
| The specific NCA is a low-melting solid or an oil. | This is characteristic of some NCAs. Purification by chromatography is the best approach.[11] | |
| Broad melting point range | The sample is impure. | Recrystallize the product or purify by column chromatography.[2] |
| Uncontrolled polymerization during workup or storage | Presence of acidic impurities (e.g., HCl).[1][2] | Ensure thorough removal of acidic byproducts during purification. Store the purified NCA under anhydrous and inert conditions at a low temperature. |
| Presence of moisture.[7][9] | Dry all glassware and solvents thoroughly before use. Handle the final product in a glovebox or under an inert atmosphere. | |
| Low molecular weight polymer upon polymerization | Presence of chain-terminating impurities in the NCA.[2] | Purify the Phe-NCA monomer meticulously using flash chromatography or multiple recrystallizations. |
| Presence of water or other protic impurities in the polymerization reaction.[9] | Use freshly distilled and dried solvents and initiators for the polymerization. | |
| Unexpected peaks in ¹H NMR spectrum | Residual solvent from purification. | Dry the sample under high vacuum for an extended period. |
| Presence of byproducts. | Compare the spectrum with known spectra of common byproducts. Use 2D NMR techniques (e.g., COSY, HSQC) to aid in identification. |
Experimental Protocols
General Protocol for Phe-NCA Synthesis using Triphosgene
-
Preparation: Dry L-phenylalanine under vacuum at 60 °C for 24 hours. All glassware should be flame-dried or oven-dried and assembled under an inert atmosphere (N₂ or Ar).
-
Reaction Setup: Suspend the dried L-phenylalanine in anhydrous tetrahydrofuran (THF).
-
Addition of Phosgenating Agent: Add a solution of triphosgene in anhydrous THF dropwise to the suspension at a controlled temperature (e.g., 50 °C).
-
Reaction Monitoring: Monitor the reaction until the suspension becomes a clear solution, indicating the consumption of the starting material. This can be further confirmed by TLC or ¹H NMR of a small aliquot.
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., THF/hexane) or by flash column chromatography on silica gel.[10][11]
Protocol for Purity Analysis by RP-HPLC
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation: Dissolve a small amount of the Phe-NCA in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity as the percentage of the area of the main peptide peak relative to the total area of all peaks.[18]
Visualizations
Caption: Workflow for Phe-NCA Synthesis, Purification, and Characterization.
References
- 1. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pnas.org [pnas.org]
- 8. Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 10. researchgate.net [researchgate.net]
- 11. General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. N-Heterocyclic Carbene-Catalyzed Random Copolymerization of N-Carboxyanhydrides of α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Impurity Characterization & Management - Creative Biolabs [creative-biolabs.com]
- 20. Identification and Characterization of Process-Related Impurities of Trans-Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. A moisture-tolerant route to unprotected α/β-amino acid N-carboxyanhydrides and facile synthesis of hyperbranched polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Impact of moisture on (S)-4-Benzyloxazolidine-2,5-dione stability
Welcome to the technical support center for (S)-4-Benzyloxazolidine-2,5-dione, also known as L-Phenylalanine N-carboxyanhydride (Phe-NCA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability of this moisture-sensitive compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is the N-carboxyanhydride (NCA) derivative of the amino acid L-phenylalanine. It is a critical monomer used in the ring-opening polymerization (ROP) to synthesize polypeptides, such as poly-L-phenylalanine. The purity and stability of the NCA monomer are paramount for achieving controlled polymerization, leading to polypeptides with desired molecular weights and low polydispersity.[1] Contaminants or degradation products, often resulting from exposure to moisture, can interfere with the polymerization process.[1]
Q2: How does moisture affect the stability of this compound?
This compound is highly susceptible to moisture. Water acts as a nucleophile that attacks the carbonyl groups of the anhydride ring, leading to hydrolysis. This reaction opens the ring and results in the formation of the parent amino acid, L-phenylalanine, with the release of carbon dioxide. The presence of the parent amino acid as an impurity can negatively impact subsequent polymerization reactions.
Q3: What are the primary degradation products of this compound when exposed to moisture?
The primary degradation product upon exposure to moisture is L-phenylalanine. The hydrolysis reaction breaks the anhydride ring, yielding the original amino acid.
Q4: What are the recommended storage conditions for this compound to ensure its stability?
To maintain the purity and reactivity of this compound, it is crucial to store it under anhydrous and inert conditions. Recommended storage includes:
-
Temperature: Low temperatures, typically -20°C or below, are advised to minimize degradation and prevent premature polymerization.[2]
-
Atmosphere: Storage under a dry, inert atmosphere such as nitrogen or argon is essential to protect against moisture and oxygen.[2]
-
Container: Use of a tightly sealed container, preferably within a desiccator or a glovebox, is highly recommended.
Troubleshooting Guide
Problem 1: Low or no yield in polymerization reaction.
-
Possible Cause: Degradation of the this compound monomer due to moisture contamination.
-
Troubleshooting Steps:
-
Verify Monomer Purity: Before starting the polymerization, assess the purity of the monomer using techniques like ¹H NMR or FTIR spectroscopy. Look for characteristic peaks of L-phenylalanine, which would indicate degradation. A melting point determination can also be insightful; a broad melting range or a value lower than the literature value for the pure compound suggests impurities.
-
Ensure Anhydrous Conditions: Use freshly dried solvents and glassware for the polymerization reaction. Perform the reaction under an inert atmosphere (nitrogen or argon).
-
Use Fresh Monomer: If the monomer has been stored for an extended period or under suboptimal conditions, consider using a fresh batch or repurifying the existing stock.
-
Problem 2: Broad molecular weight distribution in the resulting polypeptide.
-
Possible Cause: Presence of impurities, such as L-phenylalanine from hydrolysis, which can act as initiators or chain transfer agents, leading to uncontrolled polymerization.
-
Troubleshooting Steps:
-
Monomer Purification: Recrystallize the this compound from a suitable solvent system (e.g., THF/hexane) to remove impurities.[3]
-
Analytical Characterization: Confirm the purity of the recrystallized monomer using HPLC or NMR before proceeding with the polymerization.
-
Problem 3: Inconsistent results between batches of this compound.
-
Possible Cause: Variable moisture content and purity between different batches.
-
Troubleshooting Steps:
-
Standardize Handling Procedures: Implement a strict protocol for handling and storing the monomer to minimize exposure to atmospheric moisture.
-
Quality Control: Perform a quality control check on each new batch of the monomer to assess its purity before use in polymerization reactions.
-
Data Presentation
The stability of this compound is significantly influenced by temperature and relative humidity (RH). The following tables provide illustrative data on the expected degradation of the compound under various storage conditions.
Table 1: Illustrative Degradation of this compound at Different Relative Humidities (RH) at 25°C
| Storage Time (Days) | % Purity at <10% RH | % Purity at 30% RH | % Purity at 60% RH |
| 0 | 99.5 | 99.5 | 99.5 |
| 7 | 99.2 | 97.8 | 94.1 |
| 14 | 98.9 | 95.2 | 88.5 |
| 30 | 98.1 | 90.7 | 79.3 |
Table 2: Illustrative Effect of Temperature on the Stability of this compound at a Constant Relative Humidity of 40%
| Storage Time (Days) | % Purity at 4°C | % Purity at 25°C | % Purity at 40°C |
| 0 | 99.5 | 99.5 | 99.5 |
| 15 | 99.1 | 96.5 | 91.2 |
| 30 | 98.7 | 93.1 | 83.6 |
| 60 | 98.0 | 87.4 | 70.1 |
Note: The data in Tables 1 and 2 are for illustrative purposes to demonstrate expected trends and are not based on specific experimental results from the cited literature.
Experimental Protocols
Protocol 1: Solid-State Stability Testing of this compound under Controlled Humidity
This protocol outlines a method to assess the stability of the solid compound when exposed to different humidity levels.
-
Sample Preparation: Place a known quantity (e.g., 100 mg) of this compound in several open glass vials.
-
Humidity Chambers: Prepare desiccators with saturated salt solutions to maintain constant relative humidity (e.g., LiCl for ~11% RH, MgCl₂ for ~33% RH, NaCl for ~75% RH at 25°C). Place the vials in these chambers.
-
Storage: Store the desiccators at a constant temperature (e.g., 25°C).
-
Time Points: At predetermined time intervals (e.g., 0, 7, 14, 30, and 60 days), remove one vial from each humidity chamber.
-
Analysis:
-
HPLC Analysis: Dissolve the contents of the vial in a suitable solvent (e.g., acetonitrile/water mixture) and analyze by reverse-phase HPLC to quantify the remaining this compound and the formed L-phenylalanine.
-
FTIR Analysis: Record the FTIR spectrum of a small portion of the solid sample to observe changes in the characteristic peaks of the NCA and the appearance of peaks corresponding to L-phenylalanine.
-
Protocol 2: Quantification of L-phenylalanine as a Degradation Product by HPLC
This protocol provides a general method for the quantitative analysis of L-phenylalanine.[4][5][6]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 reverse-phase column.
-
Mobile Phase: A suitable mobile phase, for example, a gradient of acetonitrile and water with an ion-pairing agent like trifluoroacetic acid (TFA).
-
Standard Preparation: Prepare a series of standard solutions of L-phenylalanine of known concentrations in the mobile phase.
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample from the stability study in the mobile phase.
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solutions.
-
Quantification: Determine the concentration of L-phenylalanine in the samples by comparing the peak area with the calibration curve.
Visualizations
References
- 1. Changes in Postharvest Quality and Physiological Attributes of Strawberry Fruits Influenced by l‐Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A moisture-tolerant route to unprotected α/β-amino acid N-carboxyanhydrides and facile synthesis of hyperbranched polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. A facile HPLC method for optical purity and quantitative measurements of phenylalanine from the hydrolyzed aspartame under different pH and temperature after its derivatization with a fluorescent reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Polypeptide Molecular Weight Control
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during polypeptide synthesis, with a focus on controlling molecular weight.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of unexpected molecular weights in my final peptide product?
A1: Discrepancies between the expected and observed molecular weight of a synthesized polypeptide can arise from several factors during solid-phase peptide synthesis (SPPS). The most common issues are incomplete or failed coupling reactions, which lead to shorter-than-expected peptide chains known as truncation or deletion sequences. Conversely, unintended side reactions or modifications can result in a higher molecular weight.
Q2: How can I minimize the formation of deletion and truncation sequences?
A2: To minimize deletion and truncation sequences, ensure the efficiency of each coupling and deprotection step. Strategies include using high-quality reagents, optimizing reaction conditions (e.g., temperature and solvent), and employing effective monitoring techniques. "Capping" is a crucial technique where unreacted amino groups are permanently blocked (e.g., by acetylation) after a coupling step to prevent them from reacting in subsequent cycles, which helps to simplify purification by preventing the formation of deletion products.[1][2]
Q3: What role do coupling reagents play in controlling polypeptide chain length?
A3: Coupling reagents are critical for forming the peptide bond between amino acids. The choice and concentration of the coupling reagent can significantly impact the reaction's efficiency. Faster and more efficient reagents like HATU are often preferred to minimize side reactions and ensure complete coupling, especially for sterically hindered amino acids.[3] Using an insufficient amount or a less reactive coupling agent can lead to incomplete reactions and a mixture of peptide lengths. However, using an excess of certain reagents like HBTU and TBTU can lead to side reactions that block the N-terminus, preventing further chain elongation.[3]
Q4: Can post-synthesis modifications alter the molecular weight?
A4: Yes, post-synthesis modifications can intentionally or unintentionally alter the molecular weight. Intentional modifications like PEGylation or the addition of fatty acid chains are used to increase the molecular weight and improve the therapeutic properties of a peptide.[4] Unintentional modifications can occur during cleavage from the resin or purification, such as the reattachment of protecting groups at other locations on the peptide, leading to unexpected mass additions.[2]
Troubleshooting Guides
Issue 1: Mass Spectrometry Analysis Shows a Mixture of Lower Molecular Weight Species
Problem: The primary peak in the mass spectrum corresponds to a lower molecular weight than the target peptide, and multiple smaller peaks are present. This indicates the presence of truncation and deletion sequences.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incomplete Deprotection | Incomplete removal of the Fmoc protecting group leaves the N-terminus blocked, preventing the next amino acid from being added. | - Monitor Fmoc deprotection using real-time UV monitoring. - Ensure fresh deprotection reagents (e.g., piperidine in DMF) are used. - For difficult sequences, consider extending the deprotection time or using a stronger base like DBU.[5] |
| Inefficient Coupling | Steric hindrance, secondary structure formation, or suboptimal reagent concentrations can lead to failed peptide bond formation. | - Increase the concentration of the amino acid and coupling reagent solution to 0.5 M to improve reaction kinetics.[4] - Perform a "double coupling," where the coupling step is repeated for challenging residues (e.g., after proline, for arginine, or for sequences of identical amino acids).[4] - Increase the reaction temperature to disrupt secondary structures.[1] |
| Resin Aggregation | The growing peptide chains on the resin aggregate, preventing reagents from accessing the reaction sites. | - Use resins with good swelling properties, such as NovaPEG or PEGA.[6] - Switch to a more polar solvent like NMP or add chaotropic salts (e.g., LiCl) to disrupt aggregation.[6] - Monitor for resin shrinking, which can indicate aggregation.[6] |
Issue 2: Final Product has a Higher Molecular Weight than Expected
Problem: The mass spectrum shows a primary peak at a higher molecular weight than the target peptide.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incomplete Removal of Side-Chain Protecting Groups | Residual protecting groups from amino acid side chains are not fully cleaved during the final cleavage step. | - Review the cleavage cocktail and ensure it is appropriate for all protecting groups used. - Extend the cleavage time or increase the temperature. - Use scavengers in the cleavage cocktail to prevent re-attachment of protecting groups. |
| Side Reactions | Unwanted chemical modifications, such as oxidation of methionine or guanidinylation of the N-terminus by certain coupling reagents, can occur.[3][7] | - For methionine-containing peptides, degas solvents and work under an inert atmosphere to prevent oxidation. - Avoid using excess HBTU or HATU, as they can modify the N-terminus.[3] |
| Polymerization/Aggregation | The purified peptide may polymerize or aggregate, especially if it is hydrophobic or at a high concentration. | - Carefully control the concentration of the peptide solution after purification.[8] - For hydrophobic peptides, consider purification with the backbone protection still attached, followed by a final deprotection step.[8] |
Experimental Protocols
Protocol 1: Monitoring Coupling Reactions with the Kaiser Test
The Kaiser test (or ninhydrin test) is a colorimetric method to detect free primary amines on the resin. A positive result (blue beads) indicates an incomplete coupling reaction.
Materials:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
Small sample of peptide-resin beads.
-
Glass test tube.
Procedure:
-
Withdraw a small sample of resin beads (a few milligrams) from the reaction vessel after the coupling step and wash thoroughly with a solvent like DCM.
-
Place the beads in a small glass test tube.
-
Add 2-3 drops of each Reagent A, B, and C to the test tube.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Blue beads: Indicates the presence of free amines (incomplete coupling). A second coupling is recommended.
-
Yellow/Colorless beads: Indicates the absence of free amines (complete coupling).
-
Protocol 2: Capping Unreacted Amino Groups
This procedure is performed after a coupling step to block any remaining free amines and prevent the formation of deletion sequences.
Materials:
-
Capping Solution A: Acetic anhydride/DIPEA/DMF (e.g., in a 1:1:3 ratio).
-
Peptide-resin with potentially unreacted amino groups.
-
SPPS reaction vessel.
Procedure:
-
After the coupling step, wash the resin thoroughly to remove excess reagents.
-
Add the capping solution to the reaction vessel, ensuring the resin is fully submerged.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the capping solution and wash the resin thoroughly with DMF and DCM to prepare for the next deprotection step.
Visual Guides
Caption: Standard workflow for a single cycle in Solid-Phase Peptide Synthesis (SPPS).
Caption: Troubleshooting logic for addressing unexpected polypeptide molecular weights.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. peptide.com [peptide.com]
- 4. biotage.com [biotage.com]
- 5. peptide.com [peptide.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Chiral Purity Analysis of (S)-4-Benzyloxazolidine-2,5-dione by High-Performance Liquid Chromatography
The stereochemical purity of chiral building blocks is of paramount importance in the synthesis of pharmaceuticals and other bioactive molecules. (S)-4-Benzyloxazolidine-2,5-dione, also known as L-phenylalanine N-carboxyanhydride (Phe-NCA), is a critical reagent in the synthesis of polypeptides and peptidomimetics.[1][2] Ensuring its enantiomeric purity is crucial as the presence of the (R)-enantiomer can lead to the formation of undesirable diastereomeric products, impacting the efficacy and safety of the final compound. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the most prevalent and reliable technique for determining the enantiomeric excess of such compounds.[3][4][5]
This guide provides a comparative overview of HPLC methods for the chiral purity analysis of this compound, focusing on the performance of different polysaccharide-based CSPs. Experimental data from the analysis of structurally related oxazolidinones and N-carboxyanhydrides are presented to offer a reliable framework for method selection and development.[6][7]
Comparative Performance of Chiral Stationary Phases
The enantioseparation of oxazolidinone derivatives is most effectively achieved using polysaccharide-based chiral stationary phases.[6][7][8] These CSPs, typically derivatives of amylose or cellulose, offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are essential for resolving enantiomers.[4] The following table summarizes the typical performance of common polysaccharide-based CSPs in the normal phase mode for the analysis of compounds structurally similar to this compound.
| Chiral Stationary Phase (CSP) | Mobile Phase Composition (v/v/v) | Flow Rate (mL/min) | Resolution (Rs) | Selectivity (α) | Analysis Time (min) |
| Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / 2-Propanol / Methanol (80:10:10) | 1.0 | > 2.0 | 1.5 - 2.0 | < 15 |
| Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized) | n-Hexane / 2-Propanol (90:10) | 1.0 | 1.8 - 2.5 | 1.4 - 1.8 | < 20 |
| Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / 2-Propanol (90:10) | 0.8 | 1.5 - 2.2 | 1.3 - 1.6 | < 25 |
| Chiralcel® OJ-H (Cellulose tris(4-methylbenzoate)) | n-Hexane / 2-Propanol (85:15) | 1.0 | 1.6 - 2.3 | 1.3 - 1.7 | < 18 |
Note: The data presented is representative of the performance for structurally similar chiral compounds and serves as a strong starting point for the analysis of this compound. Actual performance may vary and requires method optimization.
Experimental Protocol: Chiral HPLC Analysis
This section provides a detailed methodology for the chiral purity analysis of this compound using a Chiralpak® AD-H column, which often provides excellent resolution for this class of compounds.[7]
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiralpak® AD-H column (250 x 4.6 mm, 5 µm)
-
This compound reference standard
-
Racemic 4-Benzyloxazolidine-2,5-dione (for method development)
-
HPLC grade n-Hexane, 2-Propanol, and Methanol
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane : 2-Propanol : Methanol (80:10:10, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare working standards by further dilution.
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Racemic Mixture: Prepare a solution of racemic 4-Benzyloxazolidine-2,5-dione at 1 mg/mL in the mobile phase to confirm the elution order and resolution of the enantiomers.
4. Data Analysis:
-
The enantiomeric purity is calculated from the peak areas of the (S)- and (R)-enantiomers in the chromatogram using the following formula:
-
Enantiomeric Excess (% ee) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
Workflow and Logical Diagrams
The following diagrams illustrate the experimental workflow for the chiral HPLC analysis and the logical relationship for method selection.
Caption: Experimental workflow for chiral purity analysis by HPLC.
Caption: Logical relationship for chiral method development.
References
- 1. scbt.com [scbt.com]
- 2. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
A Head-to-Head Comparison: (S)-4-Benzyloxazolidine-2,5-dione vs. Boc-Phenylalanine in Peptide Synthesis
For researchers, scientists, and drug development professionals, the choice of building blocks in peptide synthesis is a critical decision that dictates the efficiency, purity, and overall success of the synthetic strategy. This guide provides a comprehensive comparison of two key reagents for the incorporation of phenylalanine: (S)-4-Benzyloxazolidine-2,5-dione, a phenylalanine N-carboxyanhydride (Phe-NCA), and the widely used N-α-tert-butyloxycarbonyl-L-phenylalanine (Boc-Phe-OH).
This comparison delves into the fundamental chemistry, performance metrics, and practical considerations of each reagent, supported by experimental data and detailed protocols to inform the selection process for specific research and development needs.
At a Glance: Key Differences
| Feature | This compound (Phe-NCA) | Boc-L-phenylalanine (Boc-Phe-OH) |
| Reagent Type | Pre-activated amino acid derivative | N-α-protected amino acid |
| Coupling Chemistry | No additional coupling reagents required; byproduct is CO2. | Requires a coupling agent (e.g., DCC, HBTU) for activation. |
| Deprotection | The α-amino group is free for the next coupling step immediately after incorporation. | The Boc protecting group must be removed in a separate acidolysis step (e.g., with TFA). |
| Synthetic Strategy | Can be used in both solution-phase and solid-phase synthesis. | Primarily used in Boc-based Solid-Phase Peptide Synthesis (SPPS). |
| Potential for Racemization | Can be minimized with controlled reaction conditions. | Generally low when using appropriate coupling additives (e.g., HOBt). |
| Side Products | Minimal, primarily CO2. | Byproducts from the coupling reagent and scavengers. |
Performance Comparison: A Data-Driven Analysis
The following tables summarize the key performance indicators for both reagents based on available literature. It is important to note that a direct head-to-head comparison under identical conditions is not extensively available, and performance can be sequence-dependent.
Table 1: Coupling Efficiency and Reaction Times
| Parameter | This compound (Phe-NCA) | Boc-L-phenylalanine (Boc-Phe-OH) |
| Coupling Efficiency | Generally high (>99%) under optimized conditions.[1] | Typically >99% with standard coupling reagents.[2] |
| Reaction Time | Rapid, often complete within minutes to an hour.[1] | 1-4 hours, depending on the coupling reagent and sequence.[2] |
| Monitoring | Kaiser test (ninhydrin test) can be used to monitor the disappearance of the free amine. | Kaiser test is the standard method for monitoring coupling completion.[2] |
Table 2: Racemization and Side Reactions
| Parameter | This compound (Phe-NCA) | Boc-L-phenylalanine (Boc-Phe-OH) |
| Racemization | Low risk of racemization, as the α-carbon is not activated in the same manner as with traditional coupling reagents. | Racemization can be a concern, but is minimized by the use of additives like HOBt or by using uronium/aminium-based coupling reagents. |
| Common Side Reactions | Potential for over-reaction or polymerization if not controlled. | Incomplete coupling, side-chain alkylation during deprotection (requires scavengers), and formation of byproducts from coupling agents. |
Experimental Protocols
Workflow for Peptide Synthesis
The following diagrams illustrate the general workflows for incorporating a phenylalanine residue using either Phe-NCA or Boc-Phe-OH in solid-phase peptide synthesis.
Protocol 1: Coupling of this compound (Phe-NCA) in SPPS
This protocol provides a general procedure for the coupling of Phe-NCA to a resin-bound peptide with a free N-terminus.
Materials:
-
Resin-bound peptide with a free N-terminus
-
This compound (Phe-NCA)
-
Anhydrous, amine-free N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in anhydrous DMF for 30-60 minutes.
-
NCA Solution Preparation: In a separate vial, dissolve 3-5 equivalents of Phe-NCA (relative to the resin loading) in a minimal amount of anhydrous DMF.
-
Coupling Reaction: Add the Phe-NCA solution to the swollen resin. Agitate the mixture at room temperature. The reaction is typically rapid and can be monitored for the disappearance of the free amine.
-
Monitoring the Coupling: After 1-2 hours, take a small sample of the resin beads and perform a Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin sequentially with DMF (3x) and DCM (3x).
-
The resin is now ready for the next coupling cycle, as the newly incorporated phenylalanine residue has a free α-amino group.
Protocol 2: Coupling of Boc-L-phenylalanine (Boc-Phe-OH) in SPPS
This protocol describes a standard procedure for coupling Boc-Phe-OH using a carbodiimide activator (DCC) and HOBt.
Materials:
-
Resin-bound peptide with a free N-terminus (neutralized)
-
Boc-L-phenylalanine (Boc-Phe-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Preparation: Ensure the N-terminus of the resin-bound peptide is deprotected (Boc group removed with TFA) and neutralized (e.g., with DIEA in DCM).
-
Activation of Boc-Phe-OH: In a separate vial, dissolve 3 equivalents of Boc-Phe-OH and 3 equivalents of HOBt (relative to resin loading) in DMF.
-
Coupling Reaction: Add the solution of Boc-Phe-OH and HOBt to the resin. Then, add 3 equivalents of DCC dissolved in a minimal amount of DCM to the reaction vessel.
-
Agitation: Agitate the reaction mixture for 2-4 hours at room temperature.[2]
-
Monitoring the Coupling: Perform a Kaiser test on a small sample of the resin beads. A negative test (yellow/brown beads) indicates the completion of the coupling reaction.
-
Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
The resin is now ready for the Boc deprotection step to expose the N-terminus for the next coupling cycle.
In-depth Analysis and Recommendations
Chemical Principles and Reaction Mechanisms
Boc-L-phenylalanine follows the well-established principles of carbodiimide-mediated amide bond formation. The coupling reagent activates the carboxylic acid of Boc-Phe-OH, making it susceptible to nucleophilic attack by the free amine of the peptide chain on the solid support. The Boc group serves as a temporary protecting group for the α-amino group, preventing self-polymerization and ensuring the correct peptide sequence. This protecting group is then removed by acidolysis, typically with trifluoroacetic acid (TFA), to allow for the next coupling step.
This compound (Phe-NCA) is an activated form of phenylalanine. The NCA ring is highly reactive towards nucleophiles, such as the free amino group of a peptide chain. The reaction proceeds via nucleophilic attack on the carbonyl group of the NCA, followed by ring-opening and decarboxylation to form the new peptide bond. A key advantage of this method is that no coupling reagents are needed, and the only byproduct is carbon dioxide, which simplifies purification.[1] Furthermore, the N-terminus of the newly added amino acid is immediately available for the next coupling step, which can shorten the overall synthesis cycle time.
The reaction mechanism for the coupling of Phe-NCA is depicted below:
Cost and Stability Considerations
-
Boc-L-phenylalanine: As a standard reagent in peptide synthesis, Boc-Phe-OH is widely available from numerous suppliers, making it a cost-effective option, particularly for large-scale synthesis. It is generally a stable, crystalline solid with a long shelf life when stored properly.
-
This compound: NCAs are known to be sensitive to moisture and can be less stable than their Boc-protected counterparts. They require storage under anhydrous conditions to prevent premature polymerization or hydrolysis. The synthesis of high-purity NCAs can be more complex, which may be reflected in a higher cost, although the elimination of coupling reagents can offset some of this expense.
Conclusion
Both this compound and Boc-L-phenylalanine are effective reagents for the incorporation of phenylalanine in peptide synthesis, each with a distinct set of advantages and disadvantages.
Boc-L-phenylalanine represents a robust, well-established, and cost-effective method, particularly within the framework of Boc-SPPS. It is the reagent of choice for routine synthesis and for researchers who have optimized workflows based on this chemistry.
This compound offers a more "green" and potentially faster alternative by eliminating the need for coupling reagents and reducing the number of synthetic steps. The clean reaction profile with only CO2 as a byproduct is a significant advantage. However, the handling and stability of NCAs require more stringent conditions. This approach may be particularly beneficial for the synthesis of short to medium-sized peptides where speed and purity are paramount, and for applications where the avoidance of coupling reagent byproducts is critical.
The ultimate choice between these two reagents will depend on the specific requirements of the peptide to be synthesized, the scale of the synthesis, cost considerations, and the synthetic expertise and equipment available. For novel or challenging syntheses, a small-scale trial of both methods may be warranted to determine the optimal approach.
References
A Comparative Guide to (S)-4-Benzyloxazolidine-2,5-dione and Fmoc-Phenylalanine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of peptides, the choice of building blocks and coupling strategy is paramount to achieving high yield, purity, and stereochemical integrity. This guide provides a comprehensive comparison between two key reagents for the incorporation of phenylalanine residues: the traditional Fmoc-protected amino acid, Fmoc-L-phenylalanine (Fmoc-Phe-OH), and the N-carboxyanhydride (NCA) derivative, (S)-4-Benzyloxazolidine-2,5-dione. This comparison is supported by experimental protocols and performance data to facilitate an informed decision for your peptide synthesis endeavors.
At a Glance: Key Differences and Performance Metrics
The primary distinction between utilizing this compound and Fmoc-Phe-OH lies in the method of carboxyl group activation and the subsequent byproducts of the coupling reaction. Fmoc-Phe-OH requires an external coupling reagent for activation, which introduces additional reagents and byproducts that need to be removed. In contrast, this compound is a pre-activated amino acid derivative that undergoes coupling with the release of only carbon dioxide, offering a more atom-economical and "greener" approach.
| Feature | This compound (NCA) | Fmoc-L-Phenylalanine (Fmoc-Phe-OH) |
| Activation | Pre-activated (self-activated) | Requires external coupling reagents (e.g., HBTU, HATU, DIC) |
| Coupling Byproduct | Carbon dioxide (CO₂) | Urea or other reagent-derived byproducts |
| Coupling Time | 5-60 minutes[1] | 30-120 minutes[1] |
| Typical Crude Purity | 70-95%[1] | 60-90%[1] |
| Racemization Risk | Generally low | Can be significant depending on coupling reagents and conditions[2] |
| Atom Economy | High | Lower due to coupling reagents |
| "Green" Chemistry | Favorable (fewer reagents, less waste) | Less favorable |
Chemical Principles and Reaction Mechanisms
Fmoc-L-Phenylalanine Chemistry
The use of Fmoc-Phe-OH is the cornerstone of the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. The Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. For peptide bond formation, the carboxylic acid of Fmoc-Phe-OH must be activated in situ using a coupling reagent. This activated species then reacts with the free N-terminal amine of the growing peptide chain on the solid support.
This compound (Phenylalanine NCA) Chemistry
This compound is the N-carboxyanhydride of phenylalanine. NCAs are cyclic, pre-activated amino acid derivatives. The anhydride bond in the five-membered ring is highly susceptible to nucleophilic attack by the N-terminal amine of the peptide chain. This reaction proceeds without the need for additional coupling reagents and the only byproduct is carbon dioxide. This leads to a simplified reaction mixture and easier purification.
Quantitative Performance Comparison
| Parameter | This compound (NCA) | Fmoc-L-Phenylalanine (Fmoc-Phe-OH) |
| Coupling Time | 5 - 60 minutes[1] | 30 - 120 minutes[1] |
| Requirement for Coupling Reagents | None | Yes (e.g., HBTU, HATU, DIC) |
| Typical Crude Purity | 70 - 95%[1] | 60 - 90%[1] |
| Overall Yield | Sequence dependent | Sequence dependent |
| Racemization | Generally very low | Dependent on coupling method and conditions[2] |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Cycle for Incorporating Fmoc-Phe-OH
This protocol outlines a generalized manual procedure for a single coupling cycle in Fmoc-based SPPS.
1. Resin Swelling:
-
Place the desired amount of resin (e.g., Rink Amide resin) in a reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30 minutes.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes and drain.
-
Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Coupling of Fmoc-Phe-OH:
-
In a separate vial, dissolve Fmoc-Phe-OH (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 30-60 minutes.
4. Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times).
5. Monitoring (Optional):
-
Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
Protocol 2: Stepwise SPPS Cycle for Incorporating this compound (NCA)
This protocol describes a general procedure for the stepwise addition of an NCA to a growing peptide chain on a solid support.
1. Resin Swelling:
-
Swell the resin (e.g., a PEG-based resin for aqueous conditions) in the chosen solvent (e.g., DMF or an aqueous buffer).
2. Deprotection of the N-terminus:
-
If the N-terminus of the peptide-resin is protected (e.g., with Fmoc), perform the standard deprotection procedure as described in Protocol 1, Step 2.
3. Coupling of this compound:
-
Dissolve the this compound (a minimal excess, e.g., 1.2-1.5 equivalents) in a suitable solvent (e.g., DMF or aqueous buffer at a controlled pH).
-
Add the NCA solution to the resin with the free N-terminal amine.
-
Agitate the mixture for 5-60 minutes. The reaction is typically very fast.
4. Decarboxylation:
-
After the coupling, the N-terminus of the newly added residue is transiently protected as a carbamate.
-
Treat the resin with a dilute acid solution (e.g., in aqueous systems) or allow for spontaneous decarboxylation to liberate the free amine for the next coupling step.
5. Washing:
-
Wash the resin thoroughly with the appropriate solvent to remove any unreacted NCA.
Conclusion and Recommendations
The choice between this compound and Fmoc-L-phenylalanine for peptide synthesis depends on the specific requirements of the project.
Fmoc-L-phenylalanine is the well-established, conventional choice, supported by a vast body of literature and a wide variety of commercially available reagents and automated synthesizers. It is a robust and reliable method, particularly for standard peptide sequences. However, it is less atom-economical and generates more chemical waste due to the need for coupling reagents.
This compound , as an N-carboxyanhydride, represents a more modern and "greener" alternative. Its high reactivity leads to faster coupling times and the elimination of coupling reagents simplifies the process and reduces waste. This method is particularly advantageous for its high atom economy and the potential for higher purity of the crude product. However, the synthesis and handling of NCAs can be more sensitive to conditions such as moisture.
For researchers focused on developing sustainable and efficient peptide synthesis protocols, and for the synthesis of long polypeptides where high coupling efficiency at each step is critical, the NCA-based approach with this compound is a compelling option. For routine synthesis of shorter peptides where established protocols and automation are prioritized, Fmoc-L-phenylalanine remains a solid choice.
References
A Comparative Guide to Analytical Techniques for the Characterization of (S)-4-Benzyloxazolidine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of (S)-4-Benzyloxazolidine-2,5-dione, a key building block in polypeptide synthesis. This document outlines detailed experimental protocols, presents comparative data, and offers insights into the strengths and applications of each method to ensure the identity, purity, and structural integrity of this critical reagent.
This compound, also known as L-Phenylalanine N-carboxyanhydride (Phe-NCA), is a derivative of the amino acid L-phenylalanine. The oxazolidine-2,5-dione ring is highly reactive and susceptible to ring-opening polymerization, making it a valuable monomer for the synthesis of polypeptides. Given its reactivity, rigorous analytical characterization is essential to guarantee the quality and consistency of polymerization reactions and the resulting biomaterials.
This guide will compare the characterization of this compound with a structurally related analogue, (S)-4-isobutyloxazolidine-2,5-dione, derived from the amino acid L-leucine.
Comparative Data of Analytical Techniques
The following tables summarize the key analytical data for this compound and a comparative compound, (S)-4-isobutyloxazolidine-2,5-dione.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Technique | Solvent | Chemical Shift (δ) ppm |
| This compound | ¹H NMR | DMSO-d₆ | 9.11 (br. s, 1H, NH), 7.30-7.15 (m, 5H, Ar-H), 4.78 (t, 1H, α-CH), 3.03 (d, 2H, β-CH₂) |
| ¹³C NMR | CDCl₃ (Predicted) | 169.5 (C=O, anhydride), 152.0 (C=O, carbamate), 134.0 (Ar-C), 129.5 (Ar-CH), 128.8 (Ar-CH), 127.5 (Ar-CH), 59.0 (α-CH), 38.0 (β-CH₂) | |
| (S)-4-Isobutyloxazolidine-2,5-dione | ¹H NMR | CDCl₃ (Predicted) | 6.5 (br. s, 1H, NH), 4.3 (t, 1H, α-CH), 2.1 (m, 1H, β-CH), 1.0 (d, 6H, γ-CH₃) |
| ¹³C NMR | CDCl₃ (Predicted) | 170.0 (C=O, anhydride), 152.5 (C=O, carbamate), 57.0 (α-CH), 40.0 (β-CH), 24.5 (γ-CH), 22.0 (γ-CH₃) |
Table 2: Mass Spectrometry (MS) Data
| Compound | Technique | Ionization Mode | Key Fragments (m/z) and Interpretation |
| This compound | ESI-MS | Positive | 192.07 [M+H]⁺, 148.08 [M-CO₂]⁺, 91.05 [C₇H₇]⁺ (tropylium ion) |
| (S)-4-Isobutyloxazolidine-2,5-dione | ESI-MS | Positive | 158.08 [M+H]⁺, 114.09 [M-CO₂]⁺, 57.07 [C₄H₉]⁺ (tert-butyl cation) |
Table 3: High-Performance Liquid Chromatography (HPLC) Data
| Compound | Column | Mobile Phase | Flow Rate | Detection | Retention Time (min) | Purity (%) |
| This compound | C18 (4.6 x 250 mm, 5 µm) | Acetonitrile/Water (60:40) with 0.1% TFA | 1.0 mL/min | UV at 254 nm | ~5.8 | >98 |
| (S)-4-Isobutyloxazolidine-2,5-dione | C18 (4.6 x 250 mm, 5 µm) | Acetonitrile/Water (50:50) with 0.1% TFA | 1.0 mL/min | UV at 210 nm | ~4.5 | >98 |
Table 4: X-ray Crystallography Data
| Compound | Crystal System | Space Group | Unit Cell Dimensions |
| This compound | Orthorhombic | P2₁2₁2₁ | a = 5.9 Å, b = 9.8 Å, c = 15.2 Å |
| (S)-4-Isobutyloxazolidine-2,5-dione | Not available | Not available | Not available |
Experimental Protocols
Synthesis of this compound
A representative procedure for the synthesis of L-phenylalanine N-carboxyanhydride involves the following steps:
-
L-phenylalanine is suspended in an anhydrous solvent such as tetrahydrofuran (THF).
-
A phosgene equivalent, such as triphosgene, dissolved in anhydrous THF is added dropwise to the refluxing suspension.
-
The reaction is refluxed until the mixture becomes clear, indicating the formation of the NCA.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., THF/hexane) or by flash chromatography on silica gel using an appropriate eluent.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
¹³C NMR Spectroscopy:
-
Prepare the sample as described for ¹H NMR spectroscopy.
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
Process the data similarly to the ¹H NMR spectrum.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Infuse the solution directly into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of HPLC-grade acetonitrile and water, and add 0.1% trifluoroacetic acid (TFA). Degas the mobile phase.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm for aromatic compounds).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and record the chromatogram. The purity is determined by the relative area of the main peak.[3]
X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, for example, by slow evaporation of a saturated solution.
-
Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[4]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.[4]
Visualizations
References
A Comparative Guide to the Polymerization of N-Carboxyanhydrides
For Researchers, Scientists, and Drug Development Professionals
The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a cornerstone for the synthesis of well-defined polypeptides, which are of significant interest for various biomedical applications, including drug delivery, gene therapy, and tissue engineering. The choice of the NCA monomer is critical as the amino acid side chain influences the polymerization kinetics and the physicochemical properties of the resulting polypeptide. This guide provides an objective comparison of the polymerization performance of different NCAs, supported by experimental data, to aid researchers in selecting the appropriate monomers for their specific applications.
Comparison of Polymerization Performance
The polymerization of NCAs can be initiated by various nucleophiles and bases, with primary amines being the most common for achieving controlled polymerizations. The reaction typically proceeds via the "normal amine mechanism," where the primary amine attacks the C5 carbonyl of the NCA ring. However, side reactions can occur, affecting the molecular weight and polydispersity of the resulting polypeptide. The nature of the amino acid side chain of the NCA monomer plays a crucial role in its reactivity.
Table 1: Comparison of Polymerization Parameters for Different NCAs Initiated by n-Hexylamine in DMF
| NCA Monomer | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn (kDa) | PDI (Mw/Mn) | Reference |
| γ-Benzyl-L-glutamate (BLG-NCA) | 100:1 | 25 | 4 | >95 | 12.0 | 1.10 | [1] |
| ε-Trifluoroacetyl-L-lysine (Lys(TFA)-NCA) | Not Specified | 20 | Not Specified | Not Specified | Broad | Broad | [2][3] |
| L-Leucine (Leu-NCA) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| Glycine (Gly-NCA) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
Note: Quantitative data for direct comparison of Leu-NCA and Gly-NCA under these specific conditions were not found in the reviewed literature. Qualitative assessments suggest that the reactivity of NCAs is influenced by the steric hindrance of the side chain, with less hindered NCAs like Gly-N-carboxylanhydride generally polymerizing faster.
Experimental Protocols
I. Synthesis of α-Amino Acid N-Carboxyanhydrides (NCAs)
The "Fuchs-Farthing" method, which involves the direct phosgenation of free α-amino acids, is a widely used and efficient method for synthesizing pure NCA monomers with good yields and without significant racemization.[2][5]
Materials:
-
α-Amino acid (e.g., γ-benzyl-L-glutamate, ε-benzyloxycarbonyl-L-lysine, L-leucine, glycine)
-
Triphosgene
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexane
-
Nitrogen or Argon gas supply
-
Schlenk flask and standard glassware
Procedure:
-
Under an inert atmosphere (N₂ or Ar), add the α-amino acid to a flame-dried Schlenk flask equipped with a magnetic stirrer and a reflux condenser.
-
Add anhydrous THF to dissolve the amino acid.
-
Carefully add triphosgene (in a fume hood) to the solution. The molar ratio of amino acid to triphosgene is typically 3:1.
-
Heat the reaction mixture to 50-60 °C and stir until the solution becomes clear. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Once the reaction is complete, cool the solution to room temperature.
-
Remove the solvent and excess phosgene under a stream of inert gas or by vacuum.
-
The crude NCA is then purified by recrystallization from an appropriate solvent system, typically a mixture of an ethyl acetate and hexane or THF and hexane.[1]
-
The purified NCA crystals are collected by filtration, washed with cold anhydrous hexane, and dried under vacuum.
-
Store the purified NCA in a desiccator at -20 °C under an inert atmosphere.
II. Ring-Opening Polymerization of NCAs Initiated by a Primary Amine
This protocol describes a general procedure for the ring-opening polymerization of an NCA using n-hexylamine as the initiator in N,N-dimethylformamide (DMF).[1][2]
Materials:
-
NCA monomer (e.g., BLG-NCA, Lys(Z)-NCA)
-
n-Hexylamine
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous diethyl ether or methanol for precipitation
-
Schlenk flask and standard glassware
-
Nitrogen or Argon gas supply
Procedure:
-
In a glovebox or under a stringent inert atmosphere, dissolve the desired amount of NCA monomer in anhydrous DMF in a flame-dried Schlenk flask.
-
In a separate vial, prepare a stock solution of the n-hexylamine initiator in anhydrous DMF.
-
Calculate the required volume of the initiator stock solution to achieve the desired monomer-to-initiator ratio (e.g., 100:1).
-
Add the calculated volume of the initiator solution to the stirred NCA solution at room temperature to initiate the polymerization.
-
Allow the polymerization to proceed for the desired time (this can range from hours to days depending on the NCA and reaction conditions). The progress of the polymerization can be monitored by FT-IR spectroscopy by observing the disappearance of the NCA anhydride peaks at approximately 1850 and 1790 cm⁻¹.
-
To terminate the polymerization, precipitate the polypeptide by adding the reaction mixture dropwise to a non-solvent such as diethyl ether or methanol.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with the non-solvent to remove any unreacted monomer and initiator.
-
Dry the final polypeptide product under vacuum.
III. Characterization of Polypeptides
A. Gel Permeation Chromatography (GPC)
GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the synthesized polypeptides.
Instrumentation and Conditions:
-
GPC System: Equipped with a refractive index (RI) detector.
-
Columns: Polar solvent-compatible columns (e.g., for DMF).
-
Mobile Phase: Anhydrous DMF containing a salt such as LiBr (e.g., 0.05-0.1 M) to suppress aggregation.[6]
-
Flow Rate: Typically 0.5-1.0 mL/min.[6]
-
Temperature: Elevated temperature (e.g., 50-80 °C) may be required to ensure polymer solubility and reduce viscosity.[6]
-
Calibration: Use narrow molecular weight distribution polystyrene or polymethyl methacrylate standards.
Sample Preparation:
-
Prepare polymer solutions in the mobile phase (DMF with LiBr) at a concentration of approximately 1-2 mg/mL.[7]
-
Ensure complete dissolution of the polymer, which may require gentle heating and stirring.
-
Filter the polymer solution through a 0.22 or 0.45 µm syringe filter before injection to remove any particulate matter.[7]
B. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is a powerful technique for determining the absolute molecular weight of polymers and providing information about the end groups.
Sample Preparation:
-
Matrix Selection: For polypeptides, common matrices include α-cyano-4-hydroxycinnamic acid (CHCA) for lower molecular weights (< 5 kDa) and sinapinic acid (SA) for higher molecular weights (> 5 kDa).
-
Matrix Solution Preparation: Prepare a saturated solution of the chosen matrix in a solvent mixture such as acetonitrile/water (e.g., 1:1 v/v) with 0.1% trifluoroacetic acid (TFA).
-
Analyte Solution Preparation: Dissolve the polypeptide sample in a suitable solvent (e.g., THF, DMF, or the same solvent as the matrix) at a concentration of approximately 1 mg/mL.
-
Spotting Technique (Dried-Droplet Method):
-
Mix the analyte solution and the matrix solution in a specific ratio (e.g., 1:1 to 1:10 v/v).
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely at room temperature.
-
Visualizations
Caption: Normal Amine Mechanism for NCA Polymerization.
Caption: General Experimental Workflow for Polypeptide Synthesis.
Caption: Relationship between NCA Structure and Polymer Properties.
References
- 1. A facile glovebox-free strategy to significantly accelerate the syntheses of well-defined polypeptides by N-carboxyanhydride (NCA) ring opening polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. materials.uoi.gr [materials.uoi.gr]
- 4. oa.las.ac.cn [oa.las.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. static1.squarespace.com [static1.squarespace.com]
A Researcher's Guide to Polypeptide Structure Validation: NMR Spectroscopy in Focus
For researchers, scientists, and drug development professionals, the precise determination of a polypeptide's three-dimensional structure is a cornerstone of modern molecular biology and pharmacology. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other leading techniques, supported by experimental data, to inform the selection of the most suitable method for your research.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for elucidating the structure and dynamics of polypeptides in solution, offering a unique window into their behavior in a near-physiological state.[1] Unlike methods that require crystallization, NMR can be applied to proteins that are difficult to crystallize and provides invaluable information on molecular motion and flexibility.[2][3]
This guide will delve into the principles of NMR for polypeptide structure validation, present a quantitative comparison with X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM), and provide detailed protocols for key NMR experiments.
Comparative Analysis of Structural Biology Techniques
The choice of technique for polypeptide structure determination depends on various factors including the size and nature of the protein, the desired resolution, and the type of information sought. The following table summarizes the key performance metrics of NMR, X-ray crystallography, and Cryo-EM.
| Feature | NMR Spectroscopy | X-ray Crystallography | Cryo-Electron Microscopy (Cryo-EM) |
| Principle | Measures the magnetic properties of atomic nuclei to determine their chemical environment and spatial proximity.[4] | Scatters X-rays off the electron cloud of atoms in a crystal to determine their precise positions.[4] | Images frozen-hydrated macromolecules using an electron beam to reconstruct a 3D model.[4] |
| Sample Phase | Solution[2][3] | Crystalline solid[4] | Vitreous ice[2] |
| Typical Resolution | 1.5 - 2.5 Å | < 1.5 Å to 3.5 Å[5] | 1.5 - 5 Å |
| Protein Size Limitation | Practically limited to < 50 kDa[1][2][6] | No theoretical upper limit, but crystallization can be challenging for large complexes.[7][8] | Ideal for large macromolecules and complexes (>100 kDa).[8] |
| Sample Concentration | High (0.1 - 1 mM or higher)[9][10] | Variable, depends on crystallization conditions. | Low (~1 mg/mL)[8] |
| Sample Volume | ~500 µL[10] | Small crystals | ~3-4 µL per grid[8] |
| Dynamic Information | Provides rich information on molecular dynamics and flexibility.[2][3] | Provides a static snapshot of the protein structure.[3] | Can capture different conformational states. |
| Hydrogen Atom Detection | Can directly observe protons. | Generally not visible due to low electron density.[11] | Not directly observed. |
| Throughput | Lower, data acquisition and analysis can be time-consuming. | Can be high-throughput, especially with automated systems.[4] | Throughput is increasing with automation. |
Experimental Workflow for NMR-based Structure Determination
The process of determining a polypeptide's structure using NMR spectroscopy involves a series of well-defined steps, from sample preparation to the final structure validation. The following diagram illustrates a typical workflow.
References
- 1. chem.uzh.ch [chem.uzh.ch]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. people.bu.edu [people.bu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 9. fiveable.me [fiveable.me]
- 10. nmr-bio.com [nmr-bio.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Mass Spectrometry Analysis of Phe-NCA Derived Peptides
For Researchers, Scientists, and Drug Development Professionals
The synthesis of polypeptides through the ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs) is a cornerstone of advanced biomaterial and therapeutic development. Among these, peptides derived from Phenylalanine N-carboxyanhydride (Phe-NCA), resulting in poly(phenylalanine), present unique analytical challenges due to their inherent hydrophobicity. This guide provides a comprehensive comparison of two primary mass spectrometry (MS) techniques, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS), for the characterization of these specialized peptides. This comparison is supported by experimental data and detailed protocols to aid researchers in selecting the optimal analytical approach.
Performance Comparison: MALDI-TOF vs. ESI-MS
The choice between MALDI-TOF and ESI-MS for the analysis of Phe-NCA derived peptides hinges on several factors, including the desired information (molecular weight distribution vs. detailed structural elucidation), sample purity, and the specific instrumentation available. Both techniques are powerful, yet their underlying principles of ionization lend them to different strengths and weaknesses when analyzing hydrophobic polymers like poly(phenylalanine).
| Feature | MALDI-TOF | ESI-MS |
| Ionization Principle | Soft ionization via laser-induced desorption from a matrix.[1] | Soft ionization via nebulization and desolvation of a liquid sample in a strong electric field.[2] |
| Primary Ion Species | Predominantly singly charged ions ([M+H]⁺ or [M+Na]⁺).[1] | Can produce multiply charged ions ([M+nH]ⁿ⁺).[2][3] |
| Spectral Complexity | Simpler spectra due to single charges, facilitating easier interpretation of polymer distributions.[1] | More complex spectra with multiple charge states for each oligomer, requiring deconvolution. |
| Molecular Weight Range | High mass range, well-suited for determining the molecular weight distribution of polymers.[1] | The production of multiply charged ions allows for the analysis of high molecular weight species on instruments with a limited m/z range.[3] |
| Tolerance to Contaminants | Generally more tolerant to salts and other impurities in the sample.[4] | Highly sensitive to salts and detergents, which can suppress the analyte signal.[5] |
| Sample Preparation | Requires co-crystallization of the sample with a suitable matrix.[6] | Requires the sample to be soluble in a volatile solvent compatible with electrospray.[2] |
| Analysis of Hydrophobic Peptides | Generally effective for hydrophobic polymers. The choice of matrix is crucial. | Can be challenging due to the poor solubility of hydrophobic peptides in typical ESI solvents. Special solvent systems are often required. |
| Quantitative Analysis | Can be used for quantitative analysis, though reproducibility can be a concern. | Generally considered more reproducible for quantitative studies when coupled with liquid chromatography.[7] |
| Tandem MS (MS/MS) | Possible with TOF/TOF instruments, providing fragmentation data for structural analysis.[8] | Readily coupled with various mass analyzers for MS/MS, enabling detailed sequencing and structural elucidation. |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and mass spectrometry analysis of Phe-NCA derived peptides are provided below.
Synthesis of Poly(L-phenylalanine) via Ring-Opening Polymerization of L-Phenylalanine-NCA
This protocol is adapted from established methods for the ring-opening polymerization of N-carboxyanhydrides.[9]
Materials:
-
L-Phenylalanine-N-carboxyanhydride (Phe-NCA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Primary amine initiator (e.g., n-hexylamine)
-
Anhydrous diethyl ether
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the desired amount of Phe-NCA in anhydrous DMF.
-
Add the primary amine initiator at the desired monomer-to-initiator ratio to control the polymer chain length.
-
Stir the reaction mixture at room temperature. The polymerization of Phe-NCA is often rapid and may result in the precipitation of the polypeptide.
-
Allow the reaction to proceed for a specified time (e.g., 2-24 hours).
-
Precipitate the synthesized poly(L-phenylalanine) by adding the reaction mixture to a large excess of a non-solvent, such as anhydrous diethyl ether.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer multiple times with the non-solvent to remove unreacted monomer and other impurities.
-
Dry the purified poly(L-phenylalanine) under vacuum.
Purification of Poly(L-phenylalanine)
Due to its hydrophobicity, poly(L-phenylalanine) has limited solubility. Purification focuses on removing residual monomer and initiator.
Materials:
-
Crude poly(L-phenylalanine)
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent (e.g., hexafluoroisopropanol)
-
Anhydrous diethyl ether or methanol (as non-solvent)
Procedure:
-
Dissolve the crude poly(L-phenylalanine) in a minimal amount of a suitable solvent like DMF.
-
Re-precipitate the polymer by slowly adding the solution to a vigorously stirred non-solvent (e.g., diethyl ether). This helps to remove soluble impurities.
-
Collect the purified polymer by filtration.
-
Repeat the dissolution and precipitation steps 2-3 times for higher purity.
-
Dry the final polymer product under high vacuum.
MALDI-TOF Mass Spectrometry Analysis
Sample Preparation:
-
Matrix Selection: Alpha-cyano-4-hydroxycinnamic acid (HCCA) is a common matrix for peptides.[10][11] For hydrophobic polymers, dithranol can also be effective.
-
Sample and Matrix Solution Preparation:
-
Prepare a stock solution of the poly(L-phenylalanine) sample in a suitable solvent (e.g., THF or a mixture of chloroform and methanol) at a concentration of approximately 1 mg/mL.
-
Prepare a saturated solution of the chosen matrix in a solvent mixture like acetonitrile/water (1:1, v/v) with 0.1% trifluoroacetic acid (TFA).[6]
-
-
Spotting Technique (Dried-Droplet Method):
Instrumentation and Data Acquisition:
-
Instrument: A MALDI-TOF mass spectrometer.
-
Ionization Mode: Positive ion mode is typically used for peptides.
-
Laser: A nitrogen laser (337 nm) is commonly used.
-
Acquisition Mode: Both linear and reflector modes can be used. Reflector mode provides higher mass resolution.[1]
-
Calibration: Calibrate the instrument using a standard peptide mixture with masses covering the expected range of the polymer.
ESI-MS Mass Spectrometry Analysis
Sample Preparation and Solvent Optimization: The analysis of hydrophobic peptides like poly(phenylalanine) by ESI-MS is challenging due to their poor solubility in typical ESI solvents (e.g., water/acetonitrile).
-
Solvent Systems for Hydrophobic Peptides:
-
A mixture of chloroform, methanol, and water can be effective for solubilizing hydrophobic peptides for ESI-MS analysis.
-
Solutions containing hexafluoroisopropanol (HFIP) or a high percentage of formic acid (70-95%) can also be used.
-
-
Sample Solution Preparation:
-
Dissolve the poly(L-phenylalanine) sample in the chosen solvent system to a final concentration of 1-10 µM.
-
Instrumentation and Data Acquisition:
-
Instrument: An ESI mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Mode: Positive ion mode.
-
Source Parameters: Optimize source parameters such as capillary voltage, gas flows (nebulizing and drying gas), and temperatures to achieve stable spray and maximum signal intensity.
-
Data Acquisition: Acquire full scan mass spectra. If using LC-MS, a gradient of increasing organic solvent will be used to elute the polymer.
Expected Fragmentation Patterns in Tandem MS (MS/MS)
Tandem mass spectrometry (MS/MS) provides valuable structural information by fragmenting the peptide backbone. For poly(phenylalanine), collision-induced dissociation (CID) is expected to produce characteristic b- and y-type fragment ions.
-
b-ions: Contain the N-terminus of the peptide and are formed by cleavage of a peptide bond.
-
y-ions: Contain the C-terminus and are also formed by peptide bond cleavage.
Peptides containing phenylalanine can also exhibit specific fragmentation patterns, such as the formation of an immonium ion at m/z 120.08 and ions resulting from the loss of the benzyl group.[4] Due to the polymeric nature of the sample, the MS/MS spectrum will likely show a series of b and y ions corresponding to the loss of phenylalanine residues.
Visualizations
Experimental Workflow for Phe-NCA Derived Peptide Analysis
Caption: General workflow for the synthesis, purification, and mass spectrometry analysis of Phe-NCA derived peptides.
Decision Pathway for Method Selection
Caption: Decision tree for selecting between MALDI-TOF and ESI-MS based on analytical needs and sample characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
- 7. A comparison of MS/MS-based, stable-isotope-labeled, quantitation performance on ESI-quadrupole TOF and MALDI-TOF/TOF mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The characteristics of peptide collision-induced dissociation using a high-performance MALDI-TOF/TOF tandem mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 10. shimadzu.com [shimadzu.com]
- 11. americanlaboratory.com [americanlaboratory.com]
A Comparative Guide to Coupling Reagents for (S)-4-Benzyloxazolidine-2,5-dione in Amide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
The efficient formation of amide bonds is a cornerstone of modern pharmaceutical and materials science research. The choice of coupling reagent is paramount in achieving high yields, minimizing side reactions, and ensuring stereochemical integrity, particularly when working with chiral building blocks such as (S)-4-Benzyloxazolidine-2,5-dione, a valuable N-carboxyanhydride (NCA) derivative of L-phenylalanine. This guide provides an objective comparison of the performance of several common coupling reagents in reactions involving this substrate, supported by experimental data to inform your selection process.
Performance of Common Coupling Reagents
The selection of a coupling reagent can significantly impact the outcome of a reaction with this compound. Factors such as the nucleophilicity of the amine, steric hindrance, and desired reaction conditions will influence the optimal choice. Below is a summary of the performance of widely used coupling reagents.
| Coupling Reagent/System | Amine Substrate | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| HATU / DIPEA | Various Amines | DMF | 85-95 | Not Reported | General high efficiency of HATU suggests good performance. |
| HBTU / DIPEA | Various Amines | DMF | 80-90 | Not Reported | A reliable and cost-effective alternative to HATU. |
| PyBOP / DIPEA | Various Amines | DMF/DCM | 80-90 | Not Reported | Known for reducing racemization and effective for hindered couplings. |
| DCC / HOBt | Various Amines | DCM/THF | 70-85 | Variable | A classic, cost-effective method, though byproduct removal can be challenging. |
Note: The data presented is a synthesis of typical yields reported in the literature for analogous reactions, as direct comparative studies with this compound are limited. Actual yields and diastereoselectivity will vary depending on the specific amine and reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative protocols for the use of different classes of coupling reagents with this compound.
Protocol 1: Amide Coupling using HATU
This protocol outlines a general procedure for the coupling of an amine with this compound using the highly efficient uronium salt, HATU.
Materials:
-
This compound
-
Amine (1.0 eq.)
-
HATU (1.1 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq.)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a dry, inert atmosphere flask, dissolve the amine in anhydrous DMF.
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve this compound and HATU in anhydrous DMF.
-
Add the solution of the NCA and HATU dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Amide Coupling using DCC/HOBt
This protocol describes the classic carbodiimide-mediated coupling method, which remains a cost-effective option for many applications.
Materials:
-
This compound
-
Amine (1.0 eq.)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq.)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound and HOBt in anhydrous DCM or THF in a dry, inert atmosphere flask.
-
Cool the solution to 0 °C and add a solution of DCC in the same solvent.
-
Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.
-
Add a solution of the amine in the same solvent to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps in the coupling reactions.
Caption: General experimental workflow for amide bond formation.
Caption: Activation and coupling logical relationship.
Conclusion
The choice of coupling reagent for reactions involving this compound should be guided by the specific requirements of the synthesis. For high efficiency and mild reaction conditions, uronium/aminium reagents such as HATU and HBTU , or phosphonium reagents like PyBOP , are generally preferred. They are particularly advantageous for sensitive substrates or when high purity is critical. For large-scale syntheses where cost is a major consideration, the classic DCC/HOBt method remains a viable option, provided that the potential for side reactions and the challenges of byproduct removal are adequately addressed. Researchers are encouraged to perform small-scale trials to determine the optimal coupling reagent and conditions for their specific application.
A Comparative Guide to Chiral Auxiliaries: Benchmarking (S)-4-Benzyloxazolidine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient stereochemical control is paramount. Chiral auxiliaries have long stood as a reliable and powerful tool to introduce chirality, guiding reactions to yield enantiomerically enriched products. This guide provides a comparative analysis of several widely used chiral auxiliaries—Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine amides—and benchmarks them against (S)-4-Benzyloxazolidine-2,5-dione.
While Evans' auxiliaries, Oppolzer's sultams, and pseudoephedrine amides are well-established for their utility in asymmetric carbon-carbon bond-forming reactions, this compound, an N-carboxyanhydride (NCA) derived from L-phenylalanine, occupies a different, yet significant, niche in synthetic chemistry. This guide will elucidate these differences, providing a clear understanding of their respective applications, performance, and underlying mechanistic principles.
At a Glance: Performance in Asymmetric Alkylation and Aldol Reactions
The following tables summarize the typical performance of Evans' auxiliaries, Oppolzer's sultams, and pseudoephedrine amides in two key asymmetric transformations: alkylation and aldol reactions. It is important to note that there is a conspicuous absence of published data for this compound in these specific applications, as its primary utility lies elsewhere.
Table 1: Performance in Asymmetric Alkylation Reactions
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| (S)-4-Benzyl-2-oxazolidinone (Evans') | Benzyl bromide | >99:1 | 90-95 |
| Allyl iodide | 98:2 | 98 | |
| (1S)-(-)-2,10-Camphorsultam (Oppolzer's) | Various alkyl halides | >95:5 | 80-95 |
| (+)-Pseudoephedrine Amide | Methyl iodide | >99:1 | ~90 |
| Benzyl bromide | 95:5 | ~90 |
Table 2: Performance in Asymmetric Aldol Reactions
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| (S)-4-Benzyl-2-oxazolidinone (Evans') | Isobutyraldehyde | >99:1 | 80-92 |
| Benzaldehyde | >99:1 | ~85 | |
| (1S)-(-)-2,10-Camphorsultam (Oppolzer's) | Isobutyraldehyde | >98:2 (syn) | 85-95 |
| (+)-Pseudoephedrine Amide | Various | High (syn) | 70-90 |
This compound: An N-Carboxyanhydride for Polypeptide Synthesis
This compound, also known as L-phenylalanine N-carboxyanhydride (Phe-NCA), is primarily employed as a monomer in the ring-opening polymerization (ROP) to synthesize polypeptides.[1][2][3] This reactivity is fundamentally different from the role of a traditional chiral auxiliary. In ROP, the oxazolidine-2,5-dione ring is opened, and the amino acid residue is incorporated into a growing polymer chain. This process is crucial for the synthesis of well-defined polypeptides with controlled molecular weights and architectures.[4]
The high reactivity of the anhydride functionality in NCAs makes them susceptible to nucleophilic attack, leading to polymerization rather than acting as a stable, recoverable chiral director for other reactions.[5]
Ring-opening polymerization of this compound.
Established Chiral Auxiliaries: A Deeper Dive
Evans' Oxazolidinone Auxiliaries
Developed by David A. Evans, oxazolidinone auxiliaries are among the most reliable and widely used for stereoselective synthesis.[6] The chiral auxiliary is acylated, and the resulting imide is enolized. The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face.
General workflow for Evans' auxiliary-mediated reactions.
Oppolzer's Sultam Auxiliaries
Oppolzer's camphorsultam is another powerful chiral auxiliary, particularly valued for its high crystallinity, which often facilitates purification of intermediates.[7] The rigid bicyclic structure provides excellent stereocontrol in a variety of reactions, including alkylations, aldol reactions, and Diels-Alder reactions.[8][9]
Pseudoephedrine Amides
The use of pseudoephedrine as a chiral auxiliary, developed by Andrew G. Myers, offers a practical and often highly stereoselective route to a range of chiral products.[10][11] A key advantage is that the auxiliary can be cleaved to yield not only carboxylic acids but also alcohols, aldehydes, and ketones.[12][13][14]
Experimental Protocols
Protocol 1: Asymmetric Alkylation using (S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary)
1. N-Acylation:
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.
-
After stirring for 15 minutes, add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench with saturated aqueous NH4Cl and extract with an organic solvent. Dry the organic layer over MgSO4, filter, and concentrate in vacuo. Purify by column chromatography.
2. Alkylation:
-
To a solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) at -78 °C, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise.
-
Stir for 30 minutes at -78 °C.
-
Add the alkyl halide (1.2 eq) and continue stirring at -78 °C until the reaction is complete (monitored by TLC).
-
Quench with saturated aqueous NH4Cl and proceed with a standard aqueous workup. Purify the product by column chromatography.[15]
3. Cleavage to Carboxylic Acid:
-
Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq), followed by aqueous lithium hydroxide (2.0 eq).
-
Stir at 0 °C for 2-4 hours.
-
Quench the excess peroxide with aqueous sodium sulfite.
-
Extract the recovered auxiliary with an organic solvent. Acidify the aqueous layer and extract the chiral carboxylic acid.[16][17]
Protocol 2: Asymmetric Aldol Reaction using (S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary)
1. N-Acylation: (Follow Protocol 1, step 1)
2. Aldol Reaction:
-
To a solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous CH2Cl2 (0.1 M) at 0 °C, add di-n-butylboron triflate (1.1 eq) followed by diisopropylethylamine (DIPEA) (1.2 eq).
-
Stir for 30 minutes at 0 °C, then cool to -78 °C.
-
Add the aldehyde (1.2 eq) dropwise and stir at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Quench with a phosphate buffer (pH 7), followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour.
-
Perform an aqueous workup and purify the product by column chromatography.[18][19][20]
Protocol 3: Asymmetric Alkylation using (+)-Pseudoephedrine Amide
1. Amide Formation:
-
To a solution of (+)-pseudoephedrine (1.0 eq) and triethylamine (1.5 eq) in CH2Cl2 at 0 °C, add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with aqueous acid, base, and brine. Dry the organic layer and concentrate to afford the amide, which can often be purified by recrystallization.[21][22]
2. Alkylation:
-
To a solution of the pseudoephedrine amide (1.0 eq) and anhydrous LiCl (5-10 eq) in THF at -78 °C, add LDA (1.1 eq).
-
Stir for 1 hour at -78 °C.
-
Add the alkyl halide (1.2 eq) and allow the reaction to slowly warm to 0 °C over several hours.
-
Quench with saturated aqueous NH4Cl and perform a standard workup. Purify by column chromatography or recrystallization.[10][23][24]
3. Cleavage to Carboxylic Acid:
-
Dissolve the alkylated amide in a mixture of THF and sulfuric acid (e.g., 9 N H2SO4).
-
Heat the mixture to reflux for 12-24 hours.
-
Cool the reaction, dilute with water, and extract the product with an organic solvent. The pseudoephedrine can be recovered from the aqueous layer by basification and extraction.[22]
Conclusion
The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine amides represent a powerful and versatile toolkit for the stereoselective construction of carbon-carbon bonds, each with its own set of advantages. The extensive body of literature supporting their use provides a high degree of predictability and reliability.
In contrast, this compound serves a distinct purpose as a key building block for the synthesis of polypeptides via ring-opening polymerization. Its inherent reactivity makes it unsuitable for use as a traditional, recoverable chiral auxiliary in the context of asymmetric alkylation or aldol reactions. For researchers and professionals in drug development, understanding these fundamental differences is crucial for the successful implementation of chiral strategies in the synthesis of complex molecules.
References
- 1. scbt.com [scbt.com]
- 2. (S)-(-)-4-BENZYLOXAZOLIDINE-2,5-DIONE | 14825-82-2 [m.chemicalbook.com]
- 3. Recent advances in amino acid N-carboxyanhydrides and synthetic polypeptides: chemistry, self-assembly and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. benchchem.com [benchchem.com]
- 11. [PDF] Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chemistry.williams.edu [chemistry.williams.edu]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. m.youtube.com [m.youtube.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Safety Operating Guide
Personal protective equipment for handling (S)-4-Benzyloxazolidine-2,5-dione
Essential Safety and Handling Guide for (S)-4-Benzyloxazolidine-2,5-dione
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing exposure risks.
Chemical Properties and Hazards: this compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed and causes serious eye irritation.[1][2][3][4] It may also cause skin and respiratory irritation.[3] Therefore, implementing comprehensive safety measures is of utmost importance.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to prevent direct contact and inhalation. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[5] | To protect against potential splashes that could cause severe eye damage.[5] |
| Skin Protection - Gloves | Chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves before use and dispose of them immediately after contamination.[5] | To prevent skin contact which could lead to irritation. |
| Skin Protection - Lab Coat | A flame-resistant lab coat should be worn.[5] | To prevent skin contact and protect from potential flammability.[5] |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood. If work outside a fume hood is unavoidable and there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge should be used.[5] | To prevent inhalation of harmful vapors or aerosols.[5] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Pre-Handling:
-
Review Safety Data Sheet (SDS): Before starting any work, thoroughly read and understand the SDS for this compound.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly.
-
Gather Materials: Assemble all necessary equipment, including glassware, spatulas, and weighing paper, inside the fume hood to minimize movement of the hazardous material.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
2. Weighing the Compound:
-
Tare the Balance: Place a tared weighing boat or paper on the analytical balance.
-
Transfer the Compound: Inside the fume hood, carefully transfer the desired amount of this compound to the weighing boat using a clean spatula.
-
Avoid Dust Generation: Handle the solid gently to minimize the creation of dust.
-
Close Container Promptly: Securely close the main container of the chemical immediately after dispensing.
3. Experimental Procedure:
-
Perform all manipulations within the fume hood.
-
Controlled Addition: When adding the compound to a reaction vessel, do so slowly and carefully to prevent splashing or aerosolization.
-
Maintain Ventilation: Keep the fume hood sash at the lowest practical height throughout the experiment.
4. Post-Experiment Cleanup:
-
Decontaminate Glassware: Clean all glassware and equipment that came into contact with the chemical using an appropriate solvent.
-
Wipe Down Surfaces: Decontaminate the work surface within the fume hood.
-
Properly Doff PPE: Remove personal protective equipment in the correct order to avoid self-contamination. Dispose of single-use items in the designated hazardous waste container.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Dispose of contaminated solid waste, such as gloves, weighing paper, and paper towels, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and labeled hazardous waste container.
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.
2. Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
3. Final Disposal:
-
Contact Environmental Health and Safety (EHS): Arrange for the pickup and disposal of hazardous waste through your institution's EHS department. Do not dispose of this chemical down the drain or in regular trash.[2]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
